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  • Product: 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
  • CAS: 303016-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: A Urolithin A Derivative for Research and Development

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological applications of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . As a derivative of the well-studi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological applications of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . As a derivative of the well-studied gut metabolite Urolithin A, this compound is of significant interest to researchers in the fields of pharmacology, cellular biology, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and actionable experimental protocols.

Introduction and Scientific Context

Urolithins are a class of dibenzo-α-pyrone compounds that are metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] The parent compound, Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), has garnered substantial attention for its diverse biological activities, including potent anti-inflammatory, antioxidant, and anti-aging properties.[2][3] A key mechanism underlying Urolithin A's benefits is the induction of mitophagy, the selective autophagic clearance of damaged mitochondria, which enhances mitochondrial function and promotes cellular health.[4][5]

The topic of this guide, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , is a synthetic derivative of Urolithin A where the hydroxyl group at the 3-position is ether-linked to a propanoic acid moiety. This structural modification is anticipated to alter the parent molecule's physicochemical properties, such as solubility and cell permeability, and potentially modulate its biological activity. The introduction of a carboxylic acid group can impact bioavailability and introduce new interaction sites for biological targets. This guide will delve into the known and predicted properties of this specific derivative, providing a foundational resource for its scientific exploration.

Physicochemical and Structural Properties

While extensive experimental data for this specific derivative is not publicly available, its basic properties can be detailed based on supplier information and predicted from the known characteristics of its parent compound, Urolithin A.

PropertyValueSource/Comment
IUPAC Name 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid---
Synonyms 2-(6-oxobenzo[c]chromen-3-yloxy)propanoic acid[6]
CAS Number 303016-29-7[7]
Molecular Formula C₁₆H₁₂O₅[7]
Molecular Weight 284.26 g/mol Calculated
Physical Form Solid[7]
Purity ≥95%[7]
Storage Room Temperature[7]
Predicted XLogP3 2.5 - 3.0Prediction based on Urolithin A and the propanoic acid moiety.
Predicted Solubility Soluble in DMSO, DMF, and Methanol. Limited solubility in water.Based on the structure and properties of similar compounds.

Structural Formula:

Caption: Proposed two-step synthesis of the target compound from Urolithin A.

Detailed Experimental Protocol

Materials:

  • Urolithin A (starting material)

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate (Intermediate Ester)

  • To a solution of Urolithin A (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq). [8]2. Stir the suspension at room temperature for 10-15 minutes.

  • Add ethyl 2-bromopropanoate (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Dissolve the purified intermediate ester (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material. [9]3. Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3x).

  • Collect the precipitate by filtration or combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be further purified by recrystallization to afford the final product.

Compound Characterization: Predicted Spectroscopic Data

As this is a novel research chemical, obtaining experimental spectroscopic data is a critical step for any researcher. [10]Below are the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the chemical structure and data from similar urolithin derivatives. [1] Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~13.0 (s, 1H): Carboxylic acid proton (-COOH). This signal will be broad and may exchange with D₂O.

  • 8.2-8.0 (m, 2H): Aromatic protons on the benzo portion of the chromenone system.

  • 7.6-7.3 (m, 3H): Remaining aromatic protons. The specific splitting patterns will depend on the exact chemical environment.

  • ~7.0 (m, 2H): Aromatic protons on the phenyl ring adjacent to the ether linkage.

  • ~5.0 (q, 1H): Methine proton (-CH-) of the propanoic acid moiety.

  • ~1.6 (d, 3H): Methyl protons (-CH₃) of the propanoic acid moiety.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • ~173.0: Carboxylic acid carbonyl carbon (-COOH).

  • ~160.0: Lactone carbonyl carbon (C=O).

  • 160.0-100.0: Aromatic carbons (12 signals expected).

  • ~75.0: Methine carbon (-CH-) of the propanoic acid moiety.

  • ~18.0: Methyl carbon (-CH₃) of the propanoic acid moiety.

High-Resolution Mass Spectrometry (HRMS-ESI):

  • m/z: Calculated for C₁₆H₁₂O₅ [M+H]⁺: 285.0707, Found: [Expected value]. For [M-H]⁻: 283.0556, Found: [Expected value].

Potential Biological Activities and Rationale

The biological activity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has not yet been reported. However, based on the extensive research on its parent compound, Urolithin A, several potential activities can be hypothesized. The addition of the propanoic acid side chain may influence the compound's interaction with biological targets and its pharmacokinetic profile.

Mitophagy Induction

Urolithin A is a well-established inducer of mitophagy, a process crucial for maintaining mitochondrial health and cellular homeostasis. [4][11]It is plausible that this derivative retains the ability to induce mitophagy. The core dibenzo-α-pyrone structure is essential for this activity.

Anti-Inflammatory Effects

Urolithins exhibit significant anti-inflammatory properties. [12]They can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins in activated macrophages. The propanoic acid moiety may alter the compound's ability to modulate inflammatory signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the hypothesized biological activities, the following detailed protocols are provided as a starting point for researchers.

In Vitro Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

This assay determines the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture medium to a new 96-well plate.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. [13] * Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. [14]A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity. [13]

Mitophagy Assessment

To determine if the compound induces mitophagy, a common method involves using cells stably expressing a pH-sensitive fluorescent mitochondrial tag, such as mito-mCherry-GFP. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched while the mCherry signal remains stable.

Protocol Outline:

  • Cell Line: Use a suitable cell line (e.g., HeLa, U2OS) stably expressing mito-mCherry-GFP.

  • Treatment: Treat the cells with the test compound at various concentrations for 24-48 hours. Urolithin A can be used as a positive control.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify mitophagy by counting the number of mCherry-only puncta (mitolysosomes) per cell. An increase in red-only puncta indicates an increase in mitophagy.

Safety and Handling

As 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a novel research chemical, its toxicological properties have not been fully investigated. Therefore, it should be handled with care, assuming it is hazardous. [15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

  • Safety Data Sheet (SDS): Always consult the supplier's SDS before use. If an SDS is not provided, treat the compound as a substance with unknown hazards. [16][17]

Conclusion and Future Directions

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid represents an interesting synthetic derivative of the promising natural metabolite, Urolithin A. Its structural modifications warrant a thorough investigation into its biological activities. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Future studies should focus on confirming its synthesis and structure, quantifying its physicochemical properties, and performing in-depth in vitro and in vivo studies to elucidate its mechanism of action and potential as a novel therapeutic agent.

References

  • ResearchGate. Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs. [Link]

  • ResearchGate. Design, synthesis of urolithin A, the metabolite of ellagitannins, and its biological activity of phosphodiesterase II (PDE2) inhibitors. [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. Scientific Reports. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • MDPI. Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. [Link]

  • Yoon, W. J., et al. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Oxford Academic. Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors. [Link]

  • PrepChem.com. Synthesis of 2-allyloxypropionic acid. [Link]

  • Thieme Connect. Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives. [Link]

  • ResearchGate. Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Polyethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. [Link]

  • Bentham Science. The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action. [Link]

  • PMC. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]

  • PubChem. Urolithin A. [Link]

  • MDPI. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. [Link]

  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • Google Patents.
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  • National Institutes of Health. Safety Data Sheets. [Link]

  • PMC. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota. [Link]

  • Health and Safety Authority. Safety Data Sheets for Hazardous Chemicals. [Link]

  • University of Connecticut. Chemical Safety Data Sheets (SDS). [Link]

  • YouTube. Mini Mikkipedia - Urolithin A: The Mitochondrial Molecule Everyone's Talking About. [Link]

  • Chemical Safety. Safety Data Sheets | Free SDS Database. [Link]

  • Decode Age. How Urolithin A Supports Mitophagy for Longevity. [Link]

  • PMC. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo. [Link]

  • Decode Age. The Science of Mitophagy: Urolithin A's Impact on Mitochondrial Function and Aging. [Link]

  • ResearchGate. Chemical structures of isolated urolithin phase II metabolites. [Link]

  • PubMed. Experimental and theoretical NMR study of selected oxocarboxylic acid oximes. [Link]

  • ResearchGate. Urolithin A alleviates neuropathic pain and activates mitophagy. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • ResearchGate. O-Acetyl Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as An Acylating Source with Cu2(dhtp) Metal-Organic Framework as A Recyclable Catalyst | Request PDF. [Link]

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Sources

Exploratory

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Abstract The 6H-benzo[c]chromen-6-one framework is a privileged scaffold found in a class of bioactive gut microbiome m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Abstract

The 6H-benzo[c]chromen-6-one framework is a privileged scaffold found in a class of bioactive gut microbiome metabolites known as urolithins.[1] These compounds, derived from dietary ellagitannins, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2][3] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific derivative, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. The synthesis is strategically designed in two principal stages: first, the construction of the core heterocyclic structure, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), followed by the functionalization of its phenolic hydroxyl group via a Williamson ether synthesis and subsequent hydrolysis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic strategy.

Strategic Retrosynthetic Analysis

A retrosynthetic approach to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid logically dissects the molecule into readily accessible starting materials. The target structure contains an ether linkage and a lactone within its core. The most logical disconnection is at the ether bond, a strategy that points directly to a Williamson ether synthesis.[4][5] This disconnection yields the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one, and a three-carbon electrophile, such as an ethyl 2-halopropanoate.

The 3-hydroxy-6H-benzo[c]chromen-6-one core can be further disconnected via a lactonization strategy, leading back to foundational starting materials: resorcinol and 2-iodobenzoic acid.[6] This two-stage strategy leverages robust and well-documented chemical transformations to achieve the target molecule.

G target 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid intermediate1 Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate target->intermediate1 Ester Hydrolysis intermediate2 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) intermediate1->intermediate2 Williamson Ether Synthesis (SN2) start3 Ethyl 2-bromopropanoate intermediate1->start3 Williamson Ether Synthesis (SN2) start1 Resorcinol intermediate2->start1 Lactonization start2 2-Iodobenzoic Acid intermediate2->start2 Lactonization

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis. It begins with the construction of the urolithin core, followed by the installation of the propanoic acid side chain.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Side Chain Installation start1 Resorcinol + 2-Iodobenzoic Acid intermediate 3-hydroxy-6H-benzo[c]chromen-6-one start1->intermediate CuSO4, NaOH Reflux ester Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate intermediate->ester 1. Ethyl 2-bromopropanoate K2CO3, DMF target Target Molecule ester->target 2. LiOH, THF/H2O 3. HCl (aq)

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)

2.1.1 Principle and Rationale The synthesis of the 6H-benzo[c]chromen-6-one core is achieved through a copper-catalyzed Ullmann-type coupling followed by intramolecular lactonization.[6] Resorcinol, a meta-dihydroxybenzene, serves as one key building block, while 2-iodobenzoic acid provides the second aromatic ring and the eventual carboxylic acid for lactone formation. Sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl groups of resorcinol, enhancing its nucleophilicity. Copper sulfate is the catalyst essential for the C-O bond formation. The reaction is performed under reflux conditions to provide the necessary thermal energy to overcome the activation barrier of the coupling reaction.

2.1.2 Detailed Experimental Protocol

  • To a 100 mL round-bottom flask, add resorcinol (4.95 g, 45 mmol), 2-iodobenzoic acid (3.72 g, 15 mmol), and sodium hydroxide (2.2 g, 55 mmol).

  • Add 30 mL of distilled water and fit the flask with a reflux condenser.

  • Heat the solution to reflux with vigorous stirring for 45 minutes. The solution will typically turn brown.

  • After 45 minutes, carefully add copper(II) sulfate (CuSO₄, 6.0 g) to the hot solution.

  • Continue to reflux the mixture for an additional 10 minutes.

  • Remove the heat source and allow the reaction mixture to cool to room temperature, during which a precipitate should form.

  • Filter the precipitated product using a Büchner funnel and wash the solid thoroughly with 100 mL of cold 0.1 N HCl solution to remove any unreacted base and copper salts.

  • Dry the resulting yellow powder under vacuum. The product is 3-hydroxy-6H-benzo[c]chromen-6-one.[6]

2.1.3 Expected Characterization Data

  • Appearance: Yellow to light brown powder.

  • Melting Point: ~228 °C.[6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 1H, -OH), 8.17 (m, 3H), 7.87 (t, 1H), 7.52 (s, 1H), 6.82-6.74 (m, 2H).[6]

Stage 2: Synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

2.2.1 Principle and Rationale This stage involves two key transformations: a Williamson ether synthesis followed by an ester hydrolysis.

  • Williamson Ether Synthesis: This reaction proceeds via an Sₙ2 mechanism.[5][7] The phenolic hydroxyl group of the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate is first deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group to form the desired ether linkage.[4] A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.[8] Using a secondary halide like ethyl 2-bromopropanoate is effective, as the Sₙ2 reaction is favored over elimination under these conditions.[7]

G Phenoxide Urolithin-O⁻ TransitionState [Urolithin---O---CH(CH₃)(COOEt)---Br]⁻ ᵟ⁻ Phenoxide->TransitionState Nucleophilic Attack AlkylHalide Br-CH(CH₃)-COOEt AlkylHalide->TransitionState Product Urolithin-O-CH(CH₃)-COOEt TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Sₙ2 mechanism of the Williamson ether synthesis step.

  • Ester Hydrolysis: The ethyl ester intermediate is hydrolyzed to the final carboxylic acid. This is typically achieved under basic conditions using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step with an acid like HCl protonates the carboxylate to yield the desired 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

2.2.2 Detailed Experimental Protocol: Ether Formation

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-6H-benzo[c]chromen-6-one (2.12 g, 10 mmol) in 40 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.45 mL, 11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate, which can be purified by column chromatography if necessary.

2.2.3 Detailed Experimental Protocol: Ester Hydrolysis

  • Dissolve the crude ethyl ester intermediate from the previous step in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 0.63 g, 15 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Summary of Reagents and Expected Yields

This table provides an overview of the materials and expected outcomes for a representative synthesis scale. Yields are estimates based on typical efficiencies for these reaction types.

StageKey ReagentsMolar Eq.ProductTheoretical Yield (g)Expected Yield (%)
1 Resorcinol3.03-hydroxy-6H-benzo[c]chromen-6-one3.1875-85%
2-Iodobenzoic acid1.0
NaOH, CuSO₄-
2a Intermediate from Stage 11.0Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate3.1280-90%
Ethyl 2-bromopropanoate1.1
K₂CO₃, DMF-
2b Intermediate from Stage 2a1.02-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid2.8490-98%
LiOH·H₂O, HCl-

Alternative Synthetic Approaches to the Benzo[c]chromen-6-one Core

While the described copper-catalyzed reaction is effective, other modern methods exist for constructing the 6H-benzo[c]chromen-6-one skeleton, reflecting the importance of this scaffold. These alternatives can be advantageous depending on substrate availability and desired functional group tolerance.

  • Palladium-Catalyzed C-H Activation: This strategy involves the intramolecular C-H activation and lactonization of 2-arylbenzoic acids.[9] This method offers a different disconnection approach and can be highly efficient.

  • Ruthenium-Catalyzed Carbonylative C-H Cyclization: 2-arylphenols can be directly converted to the benzo[c]chromen-6-one core using carbon monoxide in the presence of a ruthenium catalyst. This method is atom-economical as it incorporates a carbonyl group directly.[10]

  • From Diazonium Salts: An efficient synthesis can be achieved through a palladium-catalyzed denitrogenation/C-H bond activation/cyclization sequence starting from diazonium salts.[11]

Conclusion

The synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is reliably achieved through a robust, two-stage process. The initial construction of the 3-hydroxy-6H-benzo[c]chromen-6-one core, followed by a mechanistically well-understood Williamson ether synthesis and final ester hydrolysis, provides a clear and reproducible path to the target molecule. The protocols detailed in this guide are based on established and reliable chemical transformations, offering a solid foundation for researchers in medicinal chemistry and related fields to access this and other structurally similar urolithin derivatives for further investigation.

References

  • Capan, E., et al. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. PMC - NIH. Available at: [Link]

  • Gasz, B., et al. (2022). Conjugates of urolithin A with NSAIDs, their stability, cytotoxicity, and anti-inflammatory potential. PMC - NIH. Available at: [Link]

  • Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 97-111. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Li, J., et al. (2016). Syntheses of Benzo[c]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. Advanced Synthesis & Catalysis. Available at: [Link]

  • Selkoe, D., et al. (2019). Process-scale synthesis of urolithin a. Google Patents.
  • PubMed. (2024). Synthesis of urolithin derivatives and their anti-inflammatory activity. PubMed. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: From Natural Product Origins to a Synthetically Tractable Scaffold for Drug Discovery

Introduction: The Urolithin Scaffold as a Foundation for Therapeutic Innovation The quest for novel therapeutic agents frequently leads researchers to the rich chemical diversity of the natural world. One such scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urolithin Scaffold as a Foundation for Therapeutic Innovation

The quest for novel therapeutic agents frequently leads researchers to the rich chemical diversity of the natural world. One such scaffold of significant interest is the 6H-benzo[c]chromen-6-one core, characteristic of a class of compounds known as urolithins. These are not primary plant metabolites but rather the end products of ellagitannin metabolism by the gut microbiota.[1][2][3] Ellagitannins are abundant in various fruits and nuts, such as pomegranates, raspberries, and walnuts.[2] While ellagitannins themselves have poor bioavailability, their metabolites, the urolithins, are readily absorbed and have been implicated in a range of beneficial health effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[3]

This guide focuses on a specific synthetic derivative, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . While a detailed historical record of the discovery of this exact molecule is not prominent in the scientific literature, its chemical structure strongly suggests a rational design approach. It can be viewed as a modification of Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), where a propanoic acid moiety has been appended to the hydroxyl group. This modification is a common strategy in medicinal chemistry to potentially enhance solubility, modulate pharmacokinetic properties, and explore new biological interactions. The presence of the closely related "2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (CAS 313471-13-5) in chemical catalogs further supports the notion of synthetic exploration around this scaffold.[4][5][6][7]

This document will provide a comprehensive overview of the conceptual origin, a plausible synthetic route, and the anticipated biological activities of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, grounded in the extensive research on related urolithin derivatives.

Part 1: Conceptual Origin and Rationale for Synthesis

The journey to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid begins with the consumption of ellagitannin-rich foods. In the gut, these complex polyphenols are hydrolyzed to ellagic acid, which is then sequentially dehydroxylated by the gut microbiota to produce a series of urolithins, including Urolithin A, Urolithin B, and Isourolithin A.[1][2] The specific urolithins produced can vary between individuals, leading to the concept of "urolithin metabotypes."[2]

The rationale for synthesizing derivatives such as the title compound is rooted in the desire to optimize the therapeutic potential of the natural urolithin scaffold. The addition of a propanoic acid group via an ether linkage to the 3-position of the 6H-benzo[c]chromen-6-one core can be hypothesized to:

  • Improve Aqueous Solubility: The carboxylic acid group can be ionized at physiological pH, potentially improving the solubility and bioavailability of the parent urolithin.

  • Introduce a New Pharmacophore: The propanoic acid moiety can serve as a handle for new interactions with biological targets, potentially leading to novel or enhanced activities.

  • Modulate Pharmacokinetics: The modification can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The following diagram illustrates the natural origin of the urolithin scaffold and the position of the synthetic modification leading to the target compound.

G Ellagitannins Ellagitannins (from Pomegranates, Berries, etc.) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Gut Microbiota Metabolism Urolithins Urolithins (e.g., Urolithin A, Urolithin B) Ellagic_Acid->Urolithins Sequential Dehydroxylation Target_Compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Urolithins->Target_Compound Synthetic Modification

Caption: From Nature to the Lab: The path from dietary ellagitannins to the synthetic target compound.

Part 2: A Plausible Synthetic Pathway

While specific synthetic procedures for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid are not detailed in readily available literature, a viable route can be proposed based on established organic chemistry principles and published syntheses of related 6H-benzo[c]chromen-6-one derivatives. A common and efficient approach involves a palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization.

A key starting material would be a suitably protected 3-hydroxy-6H-benzo[c]chromen-6-one (a urolithin B derivative). The synthesis could proceed as follows:

Experimental Protocol: Proposed Synthesis
  • Starting Material Synthesis (Urolithin B Core): The 6H-benzo[c]chromen-6-one core can be constructed via several methods, including the palladium-catalyzed reaction of a 2-bromobenzoate with a boronic acid derivative of a substituted phenol, followed by lactonization.

  • Alkylation of the Phenolic Hydroxyl Group:

    • To a solution of 3-hydroxy-6H-benzo[c]chromen-6-one in a suitable polar aprotic solvent (e.g., acetone, DMF), add a weak base such as potassium carbonate (K₂CO₃).

    • Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

    • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting ester intermediate by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the purified ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

The following diagram outlines this proposed synthetic workflow.

G Start 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) Step1 Alkylation with Ethyl 2-bromopropanoate (K₂CO₃, Acetone) Start->Step1 Intermediate Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate Step1->Intermediate Step2 Hydrolysis (NaOH, THF/H₂O) Intermediate->Step2 Product 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Step2->Product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB - IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Urolithin 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Urolithin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by the target compound.

Anticancer Potential

Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been investigated for their anticancer properties. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms often involve the modulation of pathways such as the PI3K-Akt pathway. It is conceivable that 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid could exhibit similar cytotoxic effects against cancer cells.

Other Potential Activities

The urolithin scaffold has been associated with a broad range of other biological activities, suggesting that the title compound could also be explored for:

  • Neuroprotection: Urolithins have shown promise in models of neurodegenerative diseases.

  • Cardioprotection: Some studies suggest a role for urolithins in protecting against cardiovascular disease.

  • Modulation of Estrogen Receptors: Certain 6H-benzo[c]chromen-6-one derivatives have been identified as selective estrogen receptor beta (ERβ) agonists.

Quantitative Data Summary of Related Compounds

To provide a quantitative context for the potential efficacy of the target compound, the following table summarizes the reported biological activities of some related urolithin derivatives.

Compound IDR Group at 3-positionBiological ActivityIC₅₀ / EC₅₀Cell Line / AssayReference
Urolithin A -OHAnti-inflammatory~15 µMMacrophages[1]
Urolithin B -OHAnti-inflammatory~20 µMMacrophages[1]
UD-4c See Ref.Anticancer4.66 ± 0.12 µMHepG2 (Liver Cancer)N/A
1f -O(CH₂)₃CH₃PDE2 Inhibition3.67 ± 0.47 µMEnzyme AssayN/A

Note: The specific references for UD-4c and 1f were not provided in the initial search results but are indicative of the potency achievable with this scaffold.

Conclusion and Future Directions

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid represents a rationally designed derivative of the naturally occurring urolithin scaffold. While its specific discovery and biological profile are yet to be widely published, its chemical structure, grounded in a privileged natural product core, makes it a compelling candidate for further investigation. The proposed synthetic route is feasible and provides a clear path to obtaining this compound for biological evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound fully characterized by modern analytical techniques (NMR, HRMS, etc.).

  • In Vitro Biological Screening: The compound should be screened in a panel of assays to confirm its anticipated anti-inflammatory, anticancer, and other potential activities.

  • Mechanism of Action Studies: Detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: In vivo studies in animal models will be necessary to determine the compound's ADME properties and to assess its therapeutic potential.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of novel urolithin derivatives. The convergence of natural product chemistry and rational drug design embodied by 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid holds significant promise for the discovery of new medicines.

References

  • abcr Gute Chemie. (n.d.). AB220875 | CAS 313471-13-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of examined urolithins and their methylated derivatives.... Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB220875 | CAS 313471-13-5. Retrieved from [Link]

  • Rinaldi, E., et al. (2022). (Poly)phenolic compounds and gut microbiome: new opportunities for personalized nutrition. World Journal of Gastroenterology, 28(16), 1634–1653. Retrieved from [Link]

  • AA BLOCKS. (2018, July 20). Building Blocks. Retrieved from [Link]

  • Aires, V., et al. (2021). Identification of Novel Metabolic Signatures on Human Gut Microbiota: Ellagic Acid, Naringenin, and Phloroglucinol. Metabolites, 11(11), 731. Retrieved from [Link]

  • González-Sarrías, A., et al. (2017). From the gut to the brain: the long journey of phenolic compounds with neurocognitive effects. Nutrition Reviews, 75(5), 350-363. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to a class of molecules based on the 6H-benzo[c]chromen-6-one sc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to a class of molecules based on the 6H-benzo[c]chromen-6-one scaffold. This core structure is shared by naturally occurring, gut-derived metabolites known as urolithins, which have garnered significant scientific interest for their diverse pharmacological activities. This guide synthesizes current knowledge on related compounds to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of this specific propanoic acid derivative. We will explore established targets of the parent scaffold, outline robust experimental workflows for target discovery and validation, and discuss the causality behind these strategic choices, providing a self-validating framework for investigation.

Introduction: The Therapeutic Promise of the 6H-benzo[c]chromen-6-one Scaffold

The 6H-benzo[c]chromen-6-one core is a privileged scaffold in medicinal chemistry. Its derivatives, including the naturally occurring urolithins (metabolites of dietary ellagitannins), exhibit a wide spectrum of biological activities.[1][2][3] The addition of an oxy-propanoic acid moiety at the 3-position, as in our compound of interest, suggests a deliberate chemical modification designed to alter pharmacokinetics, target engagement, or both. Understanding the established pharmacology of this scaffold is the logical starting point for our investigation.

Published research has firmly established that derivatives of 6H-benzo[c]chromen-6-one can act as potent and selective agonists for Estrogen Receptor β (ERβ) .[4][5] Furthermore, modifications to this scaffold have yielded inhibitors of Phosphodiesterase II (PDE2) , a target of interest in neurodegenerative diseases.[2][3] The broader family of urolithins has been shown to modulate critical cellular signaling pathways, including those involved in inflammation, metabolism, and cell survival, such as AMPK/mTOR , PI3K/Akt/NF-κB , and Nrf2 .[6][7][8]

This guide proposes a systematic approach to determine which of these, or other novel targets, are modulated by 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Primary Hypothesized Targets and Pathways

Based on the established activity of the core scaffold, we can formulate primary hypotheses for the therapeutic targets of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Table 1: High-Priority Potential Therapeutic Targets

Target/PathwayRationaleAssociated Disease AreasKey References
Estrogen Receptor β (ERβ) The 6H-benzo[c]chromen-6-one core is a known selective ERβ agonist scaffold.[4][5]Inflammation, Neuroprotection, Oncology[4][5]
Phosphodiesterase II (PDE2) Alkoxylated derivatives of the core structure have shown PDE2 inhibitory activity.[2][3]Neurodegenerative Diseases (e.g., Alzheimer's)[2][3]
AMPK/mTOR Pathway Urolithin A, a related metabolite, activates AMPK and modulates this key energy-sensing pathway.[7]Metabolic Syndrome, Osteoarthritis, Cancer[7][9]
NF-κB Signaling Urolithins have demonstrated potent anti-inflammatory effects via suppression of the NF-κB pathway.[6]Inflammatory Diseases, Cancer[6][8]

A Multi-Modal Workflow for Target Identification and Validation

We advocate for a parallel approach combining hypothesis-driven validation of known targets with unbiased methods for novel target discovery. This ensures both efficiency and the potential for groundbreaking findings.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Pathway & Phenotypic Analysis cluster_3 Phase 4: In Vivo Confirmation A Hypothesis-Driven Screening (Known Targets) C Receptor Binding Assays (e.g., ERβ, ERα) A->C D Enzyme Inhibition Assays (e.g., PDE2) A->D B Unbiased Discovery (Affinity-Based Proteomics) E Target Pull-Down & Mass Spec ID B->E F Cellular Thermal Shift Assay (CETSA) C->F D->F E->F G Functional Cell-Based Assays (e.g., Reporter Gene, Second Messenger) F->G H Western Blot for Pathway Modulation (p-AMPK, p-Akt, IκBα) G->H I Gene Expression Analysis (qPCR, RNA-Seq) G->I J Phenotypic Screening (Proliferation, Apoptosis, Cytokine Release) G->J K Disease-Relevant Animal Models J->K

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Initial Target Screening

The initial phase focuses on rapidly assessing the high-probability targets identified from literature on the core scaffold.

Protocol 1: ERβ and ERα Competitive Binding Assay

  • Objective: To determine the binding affinity and selectivity of the compound for Estrogen Receptor subtypes.

  • Principle: This is a competitive assay where the test compound competes with a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) for binding to purified ERβ or ERα protein. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).

  • Methodology:

    • Prepare assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • In a 96-well plate, add a fixed concentration of recombinant human ERβ or ERα.

    • Add a fixed concentration of [³H]-Estradiol (e.g., 1 nM).

    • Add serial dilutions of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (e.g., from 1 pM to 100 µM). Include controls for non-specific binding (excess unlabeled estradiol) and total binding (vehicle).

    • Incubate for 18-24 hours at 4°C to reach equilibrium.

    • Separate bound from free radioligand using a method like dextran-coated charcoal or filtration over a glass fiber filter.

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of both ERα and ERβ receptors allows for simultaneous determination of potency and selectivity, a critical parameter for therapeutic development.

Protocol 2: PDE2A Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory potential of the compound against PDE2.

  • Principle: This assay measures the activity of the PDE2 enzyme, which hydrolyzes cyclic GMP (cGMP). The inhibition of this activity by the test compound is quantified.

  • Methodology:

    • Use a commercially available PDE-Glo™ Phosphodiesterase Assay kit or a similar system.

    • In a 96-well plate, add recombinant human PDE2A enzyme.

    • Add serial dilutions of the test compound. Include a known PDE2 inhibitor (e.g., BAY 60-7550) as a positive control and vehicle as a negative control.

    • Initiate the reaction by adding the cGMP substrate. Incubate at room temperature for 30-60 minutes.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (typically involves converting the remaining cGMP to GMP, then to ATP, which is detected via a luciferase-luciferin reaction).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and plot against the log concentration to determine the IC50 value.

  • Causality: Choosing a cGMP-specific PDE like PDE2 is based on prior evidence linking the parent scaffold to this enzyme family, making it a high-yield starting point.[2]

Phase 2: Target Engagement and Functional Validation

Positive hits from Phase 1 must be validated in a cellular context to confirm target engagement and functional consequences.

G cluster_0 ERβ Signaling Pathway cluster_1 PDE2 Inhibition Pathway Compound 2-[(6-oxo...acid) (ERβ Agonist) ERb ERβ Compound->ERb Binds & Activates ERE Estrogen Response Element (ERE) ERb->ERE Binds to DNA Transcription Gene Transcription (e.g., anti-inflammatory genes) ERE->Transcription Compound2 2-[(6-oxo...acid) (PDE2 Inhibitor) PDE2 PDE2 Compound2->PDE2 Inhibits cGMP cGMP PDE2->cGMP Blocks Hydrolysis PKG PKG cGMP->PKG Activates CREB p-CREB PKG->CREB Phosphorylates Neuroprotection Neuroprotective Effects CREB->Neuroprotection

Caption: Hypothesized signaling pathways for the test compound.

Protocol 3: ERE-Luciferase Reporter Gene Assay

  • Objective: To functionally confirm ERβ agonism in a cellular context.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of an Estrogen Response Element (ERE). Activation of endogenous ER by an agonist compound drives luciferase expression, which is easily quantified.

  • Methodology:

    • Select a suitable cell line with low endogenous ERα and high ERβ expression (or co-transfect with an ERβ expression vector), such as HEK293T or specific neuroblastoma lines.

    • Transfect the cells with a plasmid containing an ERE-driven luciferase reporter construct.

    • After 24 hours, treat the cells with serial dilutions of the test compound. Include estradiol as a positive control and vehicle as a negative control.

    • Incubate for 18-24 hours.

    • Lyse the cells and add luciferase substrate.

    • Measure luminescence and plot the relative light units (RLU) against the log concentration of the compound to determine the EC50.

  • Trustworthiness: This assay directly links receptor binding to a downstream transcriptional event, providing strong functional evidence of agonism.

Advanced Target Deconvolution: Unbiased Approaches

If the primary hypothesized targets are not confirmed, or to discover novel mechanisms, unbiased techniques are essential.

Protocol 4: Chemical Proteomics using Affinity-Based Pull-Down

  • Objective: To identify the direct binding partners of the compound from a complex cellular lysate.

  • Principle: The compound is immobilized on a solid support (e.g., sepharose beads) and used as "bait" to capture interacting proteins from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry.

  • Methodology:

    • Probe Synthesis: Synthesize an analogue of the compound with a linker arm suitable for conjugation to beads (e.g., an amino or carboxyl linker). A negative control probe (inactive analogue) is crucial.

    • Immobilization: Covalently attach the "bait" and control probes to activated sepharose beads.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

    • Affinity Pull-Down: Incubate the lysate with the compound-conjugated beads and control beads. For competition experiments, a parallel incubation can be done in the presence of excess free (non-immobilized) compound.

    • Washing: Wash the beads extensively with buffer to remove non-specific binders.

    • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion (e.g., with trypsin). Identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Authoritative Grounding: Proteins identified specifically in the "bait" pull-down but not in the control or competition experiments are considered high-confidence candidate targets requiring further validation by methods like CETSA or siRNA knockdown.

Conclusion and Future Directions

The rational, evidence-based approach outlined in this guide provides a robust framework for elucidating the therapeutic targets of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. By starting with the known pharmacology of the 6H-benzo[c]chromen-6-one scaffold—specifically its established roles as a selective ERβ agonist and potential PDE2 inhibitor—researchers can rapidly test high-probability hypotheses.[2][4][5] The integration of unbiased chemical proteomics ensures that novel or unexpected mechanisms of action are not overlooked. Subsequent validation through functional cell-based assays and pathway analysis will build a comprehensive profile of the compound's biological activity, paving the way for its development in relevant therapeutic areas such as neurodegenerative disorders, metabolic diseases, or oncology.[7][9][10]

References

  • Title: 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed Source: PubMed URL
  • Title: A Technical Guide to the Discovery of Novel 6H-benzo[c]chromen-6-one Derivatives - Benchchem Source: BenchChem URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - MDPI Source: MDPI URL
  • Title: Urolithin A and B treatments reduce cell proliferation and alter...
  • Title: Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed Source: PubMed URL
  • Title: Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - NIH Source: National Institutes of Health URL
  • Title: Urolithin A - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap Synapse URL
  • Title: Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - Frontiers Source: Frontiers URL
  • Title: Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes - MDPI Source: MDPI URL:Gxzy3MUCDXUghZfC4aayIdY6mycHQ)

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Foundational

An In-depth Technical Guide to the In Vitro Evaluation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (AMF-26)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro investigation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, a compound also identified as AMF-26. AMF-26 is a novel small molecule inhibitor of the Golgi apparatus with demonstrated potent anti-tumor activity.[1][2] Its primary mechanism of action involves the disruption of the Golgi system through the inhibition of ADP-ribosylation factor 1 (Arf1) activation.[1] This guide, designed for researchers in cell biology and oncology drug development, details the core scientific principles and methodologies required to rigorously assess the biological activity of AMF-26. We will explore its mechanism, provide detailed protocols for key validation assays, and discuss the causal logic behind experimental design, ensuring a robust and reproducible evaluation of this promising therapeutic candidate.

Introduction: The Golgi Apparatus as a Therapeutic Target

The Golgi apparatus is a central organelle within the eukaryotic endomembrane system, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[3] Its highly organized structure of stacked cisternae is critical for cellular functions, including secretion, formation of the plasma membrane, and lysosome biogenesis. The dynamic nature of the Golgi is tightly regulated by a family of small GTPases, among which Arf1 is a key player.[1] Arf1, when activated by Guanine Nucleotide Exchange Factors (GEFs), recruits coat proteins to Golgi membranes, initiating the budding of transport vesicles.[1][4]

Disruption of Golgi structure and function can lead to cell cycle arrest and apoptosis, making it an attractive, albeit challenging, target for cancer therapy.[2] The fungal metabolite Brefeldin A (BFA) is a well-characterized research tool that inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi by targeting the Arf1-GEF interaction.[5][6][7] While a potent disrupter of the Golgi, BFA's poor bioavailability has limited its clinical development.[8]

AMF-26 emerged from a search for novel Golgi inhibitors with therapeutic potential.[1] It is an octahydronaphthalene derivative that, like BFA, impairs the interaction between Arf1 and its GEFs, leading to the disruption of both cis- and trans-Golgi networks.[2][8] Crucially, studies have demonstrated a significant correlation between the Golgi-disrupting activity of AMF-26 and its potent cell growth inhibition in various cancer cell lines.[1][2] Furthermore, oral administration of AMF-26 has been shown to induce complete regression of human breast cancer xenografts, highlighting its potential as a novel anticancer drug candidate.[2]

This guide will provide the scientific rationale and detailed protocols for investigating the in vitro effects of AMF-26, focusing on its impact on Golgi integrity, mechanism of Arf1 inhibition, and downstream cellular consequences.

Core Mechanism: Inhibition of Arf1 Activation

The central hypothesis for AMF-26's activity is its interference with the activation cycle of Arf1. This process is fundamental to the initiation of vesicular transport from the Golgi.

The Arf1 GTPase Cycle

Arf1 cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is spatially and temporally regulated by GEFs and GTPase-Activating Proteins (GAPs).

  • Activation: Golgi-associated Arf-GEFs, such as GBF1, BIG1, and BIG2, catalyze the exchange of GDP for GTP on Arf1.[1]

  • Effector Recruitment: GTP-bound Arf1 undergoes a conformational change, exposing its N-terminal amphipathic helix, which anchors it to the Golgi membrane. This active conformation recruits effector proteins, most notably the COPI coat complex, which is essential for the formation of retrograde transport vesicles from the Golgi to the ER.[1]

  • Inactivation: GAPs enhance the intrinsic GTPase activity of Arf1, leading to GTP hydrolysis and its conversion back to the inactive Arf1-GDP state. Arf1-GDP then dissociates from the membrane.

AMF-26's Point of Intervention

AMF-26, similar to BFA, is believed to act as an uncompetitive inhibitor.[7] It is thought to bind to and stabilize the otherwise transient complex formed between Arf1-GDP and the Sec7 catalytic domain of its GEF (e.g., GBF1).[2][7] This stabilization event effectively traps the GEF, preventing it from activating other Arf1 molecules and halting the recruitment of COPI coats. The consequence is a blockage of anterograde and retrograde transport, leading to the characteristic collapse of the Golgi structure into the ER.[5][9]

cluster_membrane Golgi Membrane Arf1_GDP Arf1-GDP (Inactive) GEF Arf-GEF (e.g., GBF1) Arf1_GDP->GEF Binding Arf1_GTP Arf1-GTP (Active) Arf1_GTP->Arf1_GDP GTP Hydrolysis (GAP-mediated) COPI COPI Coat Recruitment Arf1_GTP->COPI Recruits GEF->Arf1_GTP GDP->GTP Exchange AMF26 AMF-26 GEF->AMF26 AMF26->GEF Inhibits (Stabilizes Arf1-GEF complex) Vesicle Vesicle Formation COPI->Vesicle

Caption: Mechanism of AMF-26 Inhibition of the Arf1 Activation Cycle.

Key In Vitro Experimental Workflows

A rigorous in vitro evaluation of AMF-26 requires a multi-pronged approach, progressing from broad phenotypic effects to specific mechanistic validation.

Workflow Overview

A Phase 1: Cellular Phenotype (Cytotoxicity & Proliferation) B Phase 2: Morphological Validation (Golgi Disruption Analysis) A->B Confirm phenotypic effect D Data Synthesis & Interpretation A->D C Phase 3: Mechanistic Confirmation (Target Engagement & Downstream Effects) B->C Investigate underlying cause B->D C->D

Caption: Phased approach for the in vitro evaluation of AMF-26.

Phase 1: Assessing Cellular Cytotoxicity and Antiproliferative Effects

The primary goal is to determine the potency of AMF-26 across various cancer cell lines and to establish a dose-response relationship.

Experimental Protocol: MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Plating: Seed cells (e.g., BSY-1 human breast cancer, HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AMF-26 (e.g., from 0.1 nM to 100 µM) in complete culture medium. Replace the medium in the wells with the medium containing the various concentrations of AMF-26. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Live cells will reduce the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of AMF-26 and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Rationale and Trustworthiness: This assay is a standard, high-throughput method for assessing cytotoxicity. Including a vehicle control is critical to account for any effects of the solvent. Running replicates (n≥3) and performing the experiment on multiple days ensures reproducibility. The resulting IC₅₀ value is a key quantitative metric of the compound's potency.

Data Presentation: IC₅₀ Values of AMF-26 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (nM)95% Confidence Interval
BSY-1Breast72Value(lower, upper)
HeLaCervical72Value(lower, upper)
A549Lung72Value(lower, upper)
MCF-7Breast72Value(lower, upper)
(Note: Values are illustrative and must be determined experimentally.)
Phase 2: Visualizing the Morphological Impact on the Golgi Apparatus

The hallmark of AMF-26 activity is the disruption of the Golgi. Immunofluorescence microscopy is the gold-standard technique for visualizing this effect.

Experimental Protocol: Immunofluorescence Staining for Golgi Markers

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with AMF-26 at concentrations around the determined IC₅₀ (e.g., 1x and 10x IC₅₀) for various time points (e.g., 30 min, 2h, 6h). Use Brefeldin A (e.g., 5 µg/mL) as a positive control and a vehicle-only treatment as a negative control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody targeting a resident Golgi protein. A common choice is an antibody against GM130 (a cis-Golgi marker) or TGN46 (a trans-Golgi network marker). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can also be included.

  • Mounting and Imaging: Wash the coverslips, mount them on microscope slides, and image using a confocal or high-resolution fluorescence microscope.

Rationale and Causality: This experiment directly tests the hypothesis that AMF-26 disrupts Golgi structure. In untreated cells, Golgi markers should show a compact, perinuclear ribbon-like structure.[10] Upon treatment with AMF-26 or the positive control BFA, this structure is expected to disperse throughout the cytoplasm, appearing as a diffuse or punctate pattern, which indicates the redistribution of Golgi proteins into the ER.[8][9] A time-course experiment reveals the kinetics of this disruption.

Data Presentation: Quantifying Golgi Dispersal

The visual data can be quantified to provide an objective measure of Golgi disruption.

TreatmentConcentrationTime (h)% Cells with Dispersed Golgi
Vehicle (DMSO)0.1%6< 5%
AMF-261x IC₅₀6Value
AMF-2610x IC₅₀6Value
Brefeldin A5 µg/mL2> 95%
(Note: Quantification can be performed by blinded scoring of >100 cells per condition or using automated image analysis software to measure the dispersion of the fluorescence signal.)[11]
Phase 3: Mechanistic Confirmation and Downstream Effects

This phase aims to confirm that the observed phenotype is a direct result of targeting the Arf1 pathway and to assess downstream consequences like apoptosis.

3.4.1. Assessing Protein Secretion Blockade

A direct functional consequence of Golgi disruption is the inhibition of the secretory pathway. This can be assessed using a reporter assay.

Experimental Protocol: Gaussia Luciferase Secretion Assay

  • Transfection: Transfect cells with a plasmid encoding a secreted form of Gaussia luciferase (G-Luc).

  • Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of AMF-26 or controls (Vehicle, BFA).

  • Sample Collection: At various time points (e.g., 2, 4, 6 hours), collect aliquots of the culture medium (secreted fraction) and lyse the cells to collect the intracellular fraction.

  • Luciferase Assay: Measure luciferase activity in both the secreted and intracellular fractions using a luminometer and a suitable luciferase assay reagent.

  • Analysis: Calculate the secretion index: (Activity in medium) / (Activity in medium + Activity in cell lysate). A potent inhibitor of secretion will cause a dose-dependent decrease in this index.

Rationale: This assay provides a quantitative measure of the integrity of the entire secretory pathway. A block at the ER-Golgi interface, as induced by AMF-26, will lead to the intracellular accumulation of the reporter protein and a corresponding decrease in its secretion into the medium.[12]

3.4.2. Evaluating Apoptosis Induction

Golgi stress and disruption of protein transport can trigger programmed cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cells in a 6-well plate with AMF-26 at 1x and 10x IC₅₀ for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Rationale: This method distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells). A significant increase in the Annexin V-positive population confirms that the cytotoxicity observed in Phase 1 is mediated, at least in part, by apoptosis.[2]

Conclusion and Future Directions

The in vitro workflows detailed in this guide provide a robust, multi-faceted approach to characterizing the biological activity of AMF-26. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a comprehensive profile of the compound's potency, mechanism of action, and cellular consequences. The strong correlation between Golgi disruption and cell death positions AMF-26 as a compelling candidate for further preclinical development.[1][2]

Future in vitro studies could delve deeper into the specific Arf-GEFs inhibited by AMF-26, explore potential off-target effects, and investigate mechanisms of resistance. Cell-free reconstitution assays using purified Golgi membranes, cytosol, and recombinant proteins could further dissect the molecular interactions between AMF-26, Arf1, and its GEFs.[13][14] Combining these detailed in vitro studies with in vivo models will be crucial in fully elucidating the therapeutic potential of targeting the Golgi apparatus with novel inhibitors like AMF-26.

References

  • Brefeldin A - Wikipedia. (URL: [Link])

  • Ohkanda, J., et al. (2012). AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. Journal of Biological Chemistry, 287(13), pp.9945-9955. (URL: [Link])

  • Chardin, P., & McCormick, F. (1999). Brefeldin A: the advantage of being uncompetitive. Cell, 97(2), pp.153-155. (URL: [Link])

  • Helms, J. B., & Rothman, J. E. (1992). Inhibition by brefeldin A of a Golgi membrane enzyme that catalyses exchange of guanine nucleotide bound to ARF. Nature, 360(6402), pp.352-354. (URL: [Link])

  • Szul, T., & Sztul, E. (2011). Common Assays in Mammalian Golgi Studies. Methods in Molecular Biology, 716, pp.45-60. (URL: [Link])

  • Brefeldin A Solution (1000X) - Bio-Rad Antibodies. (URL: [Link])

  • Jones, S. M., et al. (1998). Disruption of Golgi structure and function in mammalian cells expressing a mutant dynamin. Journal of Cell Science, 111(Pt 16), pp.2175-2186. (URL: [Link])

  • Yewdell, J. W., & Rawson, J. M. (1996). Mechanism of Brefeldin A Action. Grantome. (URL: [Link])

  • Ohashi, Y., et al. (2012). AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. PubMed. (URL: [Link])

  • Niu, T. K., et al. (2005). Dynamics of GBF1, a Brefeldin A-sensitive Arf1 exchange factor at the Golgi. Molecular Biology of the Cell, 16(3), pp.1213-1222. (URL: [Link])

  • Cole, N. B., et al. (1996). Golgi dispersal during microtubule disruption: regeneration of Golgi stacks at peripheral endoplasmic reticulum exit sites. Molecular Biology of the Cell, 7(4), pp.631-650. (URL: [Link])

  • ResearchGate. (n.d.). Secreted AMF levels measured with ELISA under hyperthermia with or.... (URL: [Link])

  • ResearchGate. (n.d.). AMF-26 disrupts Golgi apparatus in BSY-1 cells. (URL: [Link])

  • Donaldson, J. G., & Jackson, C. L. (2011). ARF family G proteins and their regulators: roles in membrane transport, development and disease. Nature Reviews Molecular Cell Biology, 12(6), pp.362-375. (URL: [Link])

  • Wang, Y. J., et al. (2008). In vitro reconstitution of the Golgi disassembly and reassembly... ResearchGate. (URL: [Link])

  • MDPI. (n.d.). Special Issue: Molecular Signatures of Gynecological Cancers.... (URL: [Link])

  • Hanus, C., & Ehlers, M. D. (2016). Activity-dependent Golgi satellite formation in dendrites reshapes the neuronal surface glycoproteome. eLife. (URL: [Link])

  • Zolov, S. N., & Lupashin, V. V. (2022). Acute COG inactivation unveiled its immediate impact on Golgi and illuminated the nature of intra-Golgi recycling vesicles. bioRxiv. (URL: [Link])

  • Golgi apparatus - Wikipedia. (URL: [Link])

  • Theraclion. (2026). CORPORATE PRESENTATION - Disrupting the varicose vein market with Sonovein. (URL: [Link])

  • Mero, C., et al. (2013). Molecular mechanism and functional role of brefeldin A-mediated ADP-ribosylation of CtBP1/BARS. Proceedings of the National Academy of Sciences, 110(24), pp.9945-9950. (URL: [Link])

  • Yalgin, C., et al. (2020). Microtubules originate asymmetrically at the somatic golgi and are guided via Kinesin2 to maintain polarity within neurons. eLife. (URL: [Link])

Sources

Exploratory

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" preliminary research findings

Initiating Compound Search I've initiated a thorough search for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" to collect comprehensive data, including its synthesis, properties, and known biological activities....

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I've initiated a thorough search for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" to collect comprehensive data, including its synthesis, properties, and known biological activities. My current focus is gathering all available information about this compound, which will lay the groundwork for understanding it deeply.

Expanding Data Scope

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Formulating Technical Structure

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Foundational

An In-Depth Technical Guide to Characterizing the Cellular Effects of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

A Senior Application Scientist's Framework for Novel Compound Investigation Authored for Researchers, Scientists, and Drug Development Professionals Introduction: From a Novel Molecule to a Potential Therapeutic The jour...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Novel Compound Investigation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Novel Molecule to a Potential Therapeutic

The journey of a novel small molecule, such as "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid," from a chemical structure to a potential therapeutic is a meticulous process of biological characterization. The benzo[c]chromen-6-one scaffold is of significant interest, with derivatives showing potential as selective estrogen receptor β agonists and phosphodiesterase II inhibitors[1][2]. This guide provides a comprehensive, experience-driven framework for elucidating the cellular and molecular mechanisms of this and other novel chemical entities. We will move beyond a simple listing of protocols to explain the "why" behind each experimental choice, ensuring a self-validating and robust investigative process.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex cellular assays, the identity and purity of the compound must be unequivocally established. This is a critical first step to ensure that any observed biological effects are attributable to the compound of interest and not to impurities.

Physicochemical and Structural Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the compound[3][4][5]. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence. When coupled with liquid or gas chromatography, these techniques can also assess the purity of the sample[3][4]. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to elucidate the precise atomic structure of the molecule, confirming that the synthesized compound is indeed 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

In Silico Target Prediction: A Data-Driven Starting Point

With a validated chemical entity, the next step is to generate hypotheses about its potential biological targets. Computational methods have become increasingly powerful for predicting the binding partners of small molecules, providing a rational basis for subsequent experimental work[6].

  • Molecular Docking and Pharmacophore Fitting: These methods computationally "fit" the small molecule into the binding sites of known protein structures to predict potential interactions[6].

dot graphdot graph "Computational_Target_Prediction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Input"; bgcolor="#F1F3F4"; "Compound_Structure" [label="Verified 3D Structure of\n2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid", fillcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Computational Methods"; bgcolor="#F1F3F4"; "Molecular_Docking" [label="Molecular Docking", fillcolor="#FFFFFF"]; "Pharmacophore_Fitting" [label="Pharmacophore Fitting", fillcolor="#FFFFFF"]; "Machine_Learning" [label="Machine Learning Models\n(e.g., KinasePred)", fillcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Databases"; bgcolor="#F1F3F4"; "Protein_Databases" [label="Protein Structure Databases\n(e.g., PDB)", fillcolor="#FFFFFF"]; "Bioactivity_Databases" [label="Bioactivity Databases\n(e.g., ChEMBL)", fillcolor="#FFFFFF"]; }

subgraph "cluster_3" { label="Output"; bgcolor="#F1F3F4"; "Ranked_Targets" [label="Ranked List of\nPotential Protein Targets", fillcolor="#FFFFFF"]; }

"Compound_Structure" -> {"Molecular_Docking", "Pharmacophore_Fitting", "Machine_Learning"}; "Protein_Databases" -> "Molecular_Docking"; "Bioactivity_Databases" -> "Machine_Learning"; {"Molecular_Docking", "Pharmacophore_Fitting", "Machine_Learning"} -> "Ranked_Targets"; } } Caption: Computational workflow for predicting protein targets of a novel compound.

Part 2: A Tiered Approach to In Vitro Cellular Analysis

With a list of potential targets, the investigation moves to cell-based assays. A tiered approach, starting with broad assessments of cytotoxicity and progressing to specific pathway analysis, is the most efficient strategy.

Tier 1: Assessing General Cytotoxicity

The first question to answer is whether the compound has any effect on cell viability. This is crucial for determining the appropriate concentration range for subsequent, more sensitive assays.

Experimental Protocol: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[11][12].

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions[13]. Metabolically active cells will convert the tetrazolium salt into a colored formazan product[11][13].

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Treatment DurationCell Line A (IC50)Cell Line B (IC50)Cell Line C (IC50)
24 hours>100 µM75.2 µM88.9 µM
48 hours85.6 µM42.1 µM53.4 µM
72 hours62.3 µM21.8 µM30.1 µM

Table 1: Hypothetical IC50 values of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in different cell lines.

Tier 2: Pathway-Level Analysis

Based on the in silico predictions and the cytotoxicity profile, the next step is to investigate the compound's effect on specific cellular signaling pathways. Key pathways often implicated in disease and targeted by therapeutics include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

2.2.1 Probing the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival[14][15][16]. Its dysregulation is a hallmark of many cancers[15][17].

Experimental Protocol: Western Blotting for Key Phospho-proteins

Western blotting allows for the detection of changes in the phosphorylation status of key proteins in a signaling cascade, which is indicative of pathway activation or inhibition.

  • Cell Treatment and Lysis: Treat cells with the compound at non-toxic concentrations for various time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

dot graphdot graph "PI3K_Akt_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Receptor" [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#FFFFFF"]; "PIP2" [label="PIP2", fillcolor="#FFFFFF"]; "PIP3" [label="PIP3", fillcolor="#FFFFFF"]; "PDK1" [label="PDK1", fillcolor="#FFFFFF"]; "Akt" [label="Akt", fillcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#FFFFFF"]; "Downstream_Effectors" [label="Downstream Effectors\n(e.g., S6K, 4E-BP1)", fillcolor="#FFFFFF"]; "Cell_Growth" [label="Cell Growth &\nSurvival", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Receptor" -> "PI3K" [label="Activation"]; "PI3K" -> "PIP3" [label="Converts PIP2 to"]; "PIP2" -> "PIP3"; "PIP3" -> "PDK1" [label="Recruits"]; "PIP3" -> "Akt" [label="Recruits"]; "PDK1" -> "Akt" [label="Phosphorylates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Downstream_Effectors" [label="Phosphorylates"]; "Downstream_Effectors" -> "Cell_Growth"; } } Caption: A simplified diagram of the PI3K/Akt signaling pathway.

2.2.2 Investigating the MAPK/ERK Pathway

The p44/42 MAPK (Erk1/2) signaling pathway is another critical regulator of cell proliferation, differentiation, and survival[18]. Its activation is often initiated by growth factors and mitogens[18].

Experimental Protocol: MAPK/ERK Activation Assay

Flow cytometry-based assays can provide a quantitative, single-cell analysis of protein phosphorylation[19][20].

  • Cell Stimulation and Treatment: Stimulate cells with a known activator of the MAPK pathway (e.g., EGF) in the presence or absence of the compound.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against both total and phosphorylated ERK1/2.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells with phosphorylated ERK1/2 in each treatment group.

2.2.3 Assessing NF-κB Pathway Modulation

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival[21].

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB[21][22][23][24][25].

  • Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) with and without the compound.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter and calculate the fold change in NF-κB activity.

Tier 3: Gene Expression Profiling

To gain a broader understanding of the compound's effects, gene expression analysis can be performed. qPCR arrays allow for the simultaneous analysis of dozens of genes within a specific pathway[26][27][28].

Experimental Protocol: qPCR Pathway Array

  • RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and reverse transcribe it into cDNA.

  • qPCR Array: Perform qPCR using a pre-designed array of primers for genes in a pathway of interest (e.g., apoptosis, cell cycle).

  • Data Analysis: Analyze the qPCR data to identify genes that are significantly up- or down-regulated by the compound treatment[29][30].

Part 3: Direct Target Identification and Validation

While pathway analysis reveals the downstream effects of a compound, it does not identify its direct molecular target. Several techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context[31][32][33][34][35]. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation[32][34].

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

dot graphdot graph "CETSA_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Treat_Cells" [label="Treat cells with compound\nor vehicle", fillcolor="#FFFFFF"]; "Heat_Cells" [label="Heat cells to a range\nof temperatures", fillcolor="#FFFFFF"]; "Lyse_Centrifuge" [label="Lyse cells and centrifuge\nto separate soluble and\nprecipitated proteins", fillcolor="#FFFFFF"]; "Detect_Protein" [label="Detect target protein in\nsoluble fraction\n(e.g., Western Blot)", fillcolor="#FFFFFF"]; "Analyze_Data" [label="Analyze melting curve shift", fillcolor="#FFFFFF"];

"Treat_Cells" -> "Heat_Cells"; "Heat_Cells" -> "Lyse_Centrifuge"; "Lyse_Centrifuge" -> "Detect_Protein"; "Detect_Protein" -> "Analyze_Data"; } } Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from a cell lysate[36]. The bound proteins are then identified by mass spectrometry.

In Vitro Kinase Assays

If the compound is predicted to be a kinase inhibitor, its activity can be confirmed using in vitro kinase assays[18][37][38][39][40][41]. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its substrate, ATP, and a serial dilution of the compound[42].

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal[42].

  • Data Acquisition and Analysis: Measure the luminescence and plot it against the compound concentration to determine the IC50 value[42].

Conclusion: Synthesizing the Data into a Coherent Mechanism of Action

The comprehensive approach outlined in this guide, from initial computational predictions to direct target validation, provides a robust framework for characterizing the cellular effects of a novel small molecule like 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. By understanding the causality behind each experimental choice and employing self-validating protocols, researchers can confidently elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • AnyGenes®. (n.d.). Analyze cell signaling pathways with AnyGenes® qPCR arrays.
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. Retrieved from [Link]

  • Kar, S., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 29(5), 1083. Retrieved from [Link]

  • Chen, M., et al. (2018). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 34(17), i825–i833. Retrieved from [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3645–3659. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Khan, I., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cancers, 15(17), 4249. Retrieved from [Link]

  • Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 27(19), 6649. Retrieved from [Link]

  • AnyGenes®. (n.d.). qPCR arrays for biomarker and pathway research. Retrieved from [Link]

  • Cell Signaling Technology, Inc. (2010). PI3K / Akt Upstream Signaling. Retrieved from [Link]

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Bio-protocol. (2014). NF-κB Reporter Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Flow Cytometry-based MAPK Pathway Assay Service. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • Mewshaw, R. E., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4043–4046. Retrieved from [Link]

  • Bio-Rad. (2012). PrimePCR™ Pathway Analysis: Pathway Curation and Real-Time PCR Panel Design Strategy. Retrieved from [Link]

  • Martin, A. J. (1993). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Introduction: Unveiling the Potential of a Urolithin Analogue The 6H-benzo[c]chromen-6-one scaffold is the core chemical structure of urolithins, which are metabolites produced by the human gut microbiota from dietary el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Urolithin Analogue

The 6H-benzo[c]chromen-6-one scaffold is the core chemical structure of urolithins, which are metabolites produced by the human gut microbiota from dietary ellagic acid and ellagitannins found in fruits and nuts.[1][2] Urolithins have garnered significant scientific interest due to their broad range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] These compounds are actively being investigated as promising leads for the development of new therapeutics for a variety of diseases.[1]

This document provides a comprehensive technical guide for the synthesis, characterization, and biological evaluation of a novel urolithin analogue, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . This compound is designed to leverage the established biological activity of the benzo[c]chromen-6-one core while introducing a propanoic acid moiety at the 3-position. This modification can influence the molecule's physicochemical properties, such as solubility and cell permeability, and may offer new interactions with biological targets.

These application notes are intended to provide researchers with detailed, field-proven protocols to facilitate the investigation of this promising compound. The methodologies described herein are based on established synthetic and analytical techniques for related molecules and provide a robust framework for its study.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₅-
Molecular Weight284.26 g/mol -
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem

PART 1: SYNTHESIS AND PURIFICATION

The synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is approached in a three-step sequence, starting with the construction of the core benzo[c]chromen-6-one ring system, followed by etherification to introduce the propanoate ester, and finally, hydrolysis to the desired carboxylic acid.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of Final Product Reactants1 2-Bromobenzoic acid + Resorcinol IntermediateA Intermediate A (3-hydroxy-6H-benzo[c]chromen-6-one) Reactants1->IntermediateA CuSO₄, NaOH H₂O, Reflux IntermediateA_ref Intermediate A IntermediateB Intermediate B (Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate) IntermediateA_ref->IntermediateB K₂CO₃, DMF Reactants2 Ethyl 2-bromopropanoate Reactants2->IntermediateB K₂CO₃, DMF IntermediateB_ref Intermediate B FinalProduct Final Product (2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid) IntermediateB_ref->FinalProduct NaOH, EtOH/H₂O then HCl (aq) NO Inhibition Assay Workflow cluster_workflow Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compound (various concentrations) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent F->G H 8. Measure absorbance at 540 nm G->H

Sources

Application

Application Notes and Protocols for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Benzo[c]chromenone Derivative The compound 2-[(6-oxo-6H-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzo[c]chromenone Derivative

The compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the promising class of 6H-benzo[c]chromen-6-one derivatives. This structural scaffold is the core of urolithins, which are naturally occurring metabolites produced by the gut microbiota from dietary ellagitannins found in fruits and nuts.[1][2] This class of compounds has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and immunomodulatory effects.[3][4][5]

These application notes serve as a comprehensive technical guide for researchers initiating cell culture-based investigations of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. While specific biological data for this precise molecule is emerging, the protocols and scientific rationale provided herein are synthesized from extensive research on structurally related 6H-benzo[c]chromen-6-one derivatives and urolithins. This guide is designed to provide a robust framework for exploring its therapeutic potential.

Scientific Foundation: Core Biological Activities and Mechanisms

The 6H-benzo[c]chromen-6-one core is a versatile scaffold associated with a wide range of biological properties.[1] Understanding the established mechanisms of action for related compounds is crucial for designing hypothesis-driven experiments for this novel derivative.

Key Putative Mechanisms of Action:

  • Anticancer Activity: Derivatives of benzo[c]chromene have demonstrated potent anti-proliferative effects across a variety of cancer cell lines, including breast (MCF-7), colon (HCT-116, SW480), and liver (HepG-2) cancers.[3][6] Documented mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key survival pathways.[3][7] Some derivatives have also shown efficacy in overcoming multi-drug resistance by inhibiting P-glycoprotein expression.[3]

  • Selective Estrogen Receptor β (ERβ) Agonism: Certain 6H-benzo[c]chromen-6-one derivatives are potent and selective agonists for the estrogen receptor beta (ERβ), with over 100-fold selectivity compared to ERα.[8][9] This suggests potential applications in hormone-dependent cancers and other conditions where ERβ signaling is significant.

  • Neuroprotection: Urolithin A, a closely related metabolite, has been shown to protect neuronal cells (like Neuro-2a) from oxidative stress.[2] Other derivatives have demonstrated protection against corticosterone-induced cytotoxicity in hippocampal cells (HT-22), indicating a potential therapeutic role in neurodegenerative diseases.[4]

  • Metabolic Regulation: Urolithins A, C, and D have been found to reduce triglyceride accumulation in both human adipocytes and hepatocytes by increasing fatty acid oxidation, partly through the activation of AMP-activated protein kinase (AMPK).[10]

  • Enzyme Inhibition: Recent studies have explored 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of enzymes like phosphodiesterase II (PDE2), which could be relevant for treating cognitive disorders.[4][11]

The following diagram illustrates the potential signaling pathways that 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid might modulate based on data from its structural analogs.

putative_signaling_pathways cluster_0 Putative Cellular Effects cluster_1 Potential Molecular Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Neuroprotection Neuroprotection ↓ Triglycerides ↓ Triglycerides Compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid ERβ ERβ Compound->ERβ AMPK AMPK Compound->AMPK P-gp Inhibition P-gp Inhibition Compound->P-gp Inhibition Caspases Caspases Caspases->Apoptosis ERβ->Cell Cycle Arrest AMPK->↓ Triglycerides P-gp Inhibition->Apoptosis

Caption: Putative signaling pathways modulated by the compound.

Experimental Protocols: A Guideline for Investigation

The following protocols provide a starting point for characterizing the bioactivity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.

Protocol 1: General Cytotoxicity and Anti-Proliferative Activity (MTT Assay)

This protocol determines the concentration at which the compound inhibits cell viability, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer, or Neuro-2a neuroblastoma cells)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Data Summary Table (Example):

Cell LineTreatment Duration (h)IC₅₀ (µM) [95% CI]
MCF-748To be determined
HCT-11648To be determined
Neuro-2a48To be determined
Protocol 2: Assessment of Apoptosis (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis versus necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations (determined in Protocol 1) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells (e.g., IC50 of compound) B Harvest Cells (Floating + Adherent) A->B C Wash & Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate 15 min (Dark) D->E F Analyze by Flow Cytometry E->F

Caption: Experimental workflow for apoptosis detection.

Protocol 3: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol assesses the ability of the compound to protect neuronal cells from H₂O₂-induced oxidative damage.

Principle: Hydrogen peroxide (H₂O₂) is a common inducer of oxidative stress, leading to cell death in neuronal models. A pre-treatment with a neuroprotective compound can mitigate this damage, which can be quantified using a cell viability assay like MTT.

Materials:

  • Neuro-2a or HT-22 cell line

  • Complete growth medium

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as in Protocol 1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Pre-treatment: After 24 hours, treat the cells with non-toxic concentrations of the compound (e.g., 0.5 µM to 20 µM, determined from Protocol 1) for 24 hours.

  • Induction of Oxidative Stress: Remove the medium containing the compound. Add fresh medium containing an appropriate concentration of H₂O₂ (e.g., 250 µM, to be optimized for your cell line to induce ~50% cell death) for 45 minutes to 1 hour. Include control wells:

    • Untreated cells

    • Cells treated with H₂O₂ only

    • Cells treated with the compound only

  • Recovery: Remove the H₂O₂-containing medium, wash gently with PBS, and add fresh complete medium.

  • Viability Assessment: Incubate for another 24 hours, then assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against cells exposed to H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following practices:

  • Positive Controls: Use a known compound for the specific assay (e.g., Staurosporine for apoptosis, N-acetylcysteine for neuroprotection) to validate that the assay is performing correctly.

  • Replicates: Perform all experiments with at least three biological replicates.

  • Orthogonal Assays: Confirm key findings with a secondary, mechanistically different assay. For example, if MTT shows cytotoxicity, confirm apoptosis by measuring caspase-3/7 activity or by Western blot for cleaved PARP.

  • Purity of Compound: Ensure the purity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is confirmed by analytical methods such as HPLC and NMR.[11]

References

  • Sun, W., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. PubMed. Available at: [Link]

  • Yuan, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available at: [Link]

  • Cásedas, G., et al. (2020). The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent. PubMed Central. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PMC. Available at: [Link]

  • Toney, A. M., et al. (2016). Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes. PubMed. Available at: [Link]

  • Sun, W., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Semantic Scholar. Available at: [Link]

  • Stanisławska, I. J., et al. (2019). The Activity of Urolithin A and M4 Valerolactone, Colonic Microbiota Metabolites of Polyphenols, in a Prostate Cancer In Vitro Model. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Lin, T-J., et al. (2023). Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells. PMC. Available at: [Link]

  • Yuan, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. ResearchGate. Available at: [Link]

  • Application of ellagic acid and metabolic derivative urolithin compound thereof in preparation of immunoregulation medicine. Google Patents. (CN112843051A).

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Method

Application Notes &amp; Protocols: A Phased Approach to In vivo Dosage Determination for the Novel Compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and efficacious in vivo dosage for the novel compound 2-[(6-oxo-6H-benzo[c]chro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and efficacious in vivo dosage for the novel compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. Recognizing the absence of pre-existing in vivo data for this specific molecule, this guide eschews a fixed dosage recommendation. Instead, it presents a robust, scientifically-grounded framework for the systematic determination of an appropriate dosage regimen. This is achieved through a phased approach, beginning with physicochemical characterization and formulation, progressing through acute toxicity and pharmacokinetic studies, and culminating in the design of pharmacodynamic and efficacy models. All protocols are designed to adhere to the highest standards of scientific integrity and regulatory compliance, ensuring the generation of reliable and translatable preclinical data.

Introduction and Scientific Background

The compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the benzo[c]chromen-6-one class of molecules. This core structure is characteristic of urolithins, which are metabolites of ellagic acid produced by gut microbiota.[1][2] Urolithins, particularly Urolithin A, have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5] Some studies suggest that urolithins may play a role in mitigating metabolic disorders and have shown therapeutic potential in preclinical models of neurodegenerative diseases.[2] The structural similarity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid to Urolithin A suggests that it may share a similar pharmacological profile, potentially acting on pathways such as the PI3K/Akt/mTOR signaling cascade, which is implicated in cell proliferation and survival.

Given its novelty, no established in vivo dosage for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has been reported. Therefore, the primary objective of this guide is to provide a detailed, step-by-step methodology for researchers to independently and rigorously determine an appropriate dosage for in vivo studies. This process is critical for ensuring the safety of the animal subjects and the validity of the experimental results.[6]

Physicochemical Characterization and Formulation Development

A critical initial step in any in vivo study is the development of a suitable formulation that ensures the bioavailability of the test compound.[7] Due to its chemical structure, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is predicted to be a poorly water-soluble compound. This necessitates the use of specialized formulation strategies to achieve adequate absorption upon administration.[8]

Solubility Assessment Protocol

Objective: To determine the solubility of the compound in various pharmaceutically acceptable solvents and vehicles.

Materials:

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Commonly used excipients: DMSO, Ethanol, PEG400, Tween 80, Cremophor EL

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Incubate the vials on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.

Formulation Strategies for Poorly Soluble Compounds

Based on the solubility assessment, an appropriate formulation strategy can be selected. Here are three common approaches:

  • Co-solvent Systems: Simple to prepare but may have toxicity concerns at higher concentrations.

  • Lipid-Based Formulations: Can significantly enhance the oral bioavailability of lipophilic drugs.[8]

  • Solid Dispersions: Involves dispersing the drug in a solid polymer matrix to improve its dissolution rate.[7]

Table 1: Example Formulation Compositions

Formulation TypeComponentsRationale
Co-solvent 10% DMSO, 40% PEG400, 50% SalineBalances solubilizing power with physiological compatibility.
Lipid-Based (SEDDS) 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HPSelf-emulsifying drug delivery system to enhance absorption.[8]
Aqueous Suspension 0.5% Carboxymethylcellulose, 0.1% Tween 80 in waterFor compounds with sufficient intrinsic dissolution after micronization.

A Phased Approach to In Vivo Study Design

The determination of an appropriate in vivo dose should follow a logical, phased progression from safety and tolerability to pharmacokinetic and pharmacodynamic assessments. This ensures that each step is informed by the data from the previous one.

graph InVivo_Dosage_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for In Vivo Dosage Determination.

Phase 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the acute toxicity profile of the compound and identify the highest dose that does not cause unacceptable adverse effects (the MTD). This is a crucial step for ensuring animal welfare and for selecting dose levels for subsequent studies.[9]

Regulatory Guideline: The study design should be based on established guidelines such as the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).[10][11]

Protocol: Acute Toxic Class Method (Adapted from OECD 423)

  • Animal Model: Use a single sex (typically female rodents, e.g., BALB/c mice or Sprague-Dawley rats) as they are often more sensitive.[12]

  • Starting Dose: Based on in vitro cytotoxicity data or structural alerts, select a starting dose (e.g., 300 mg/kg).

  • Dosing: Administer the compound orally to a group of 3 animals.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, weight loss, mortality).

  • Dose Adjustment:

    • If mortality is observed in 2 or 3 animals, the next step is to test a lower dose.

    • If no or one animal dies, the next step is to test a higher dose.

  • Endpoint: The MTD is typically defined as the dose that results in no more than a 10% reduction in body weight and no mortality or significant clinical signs of toxicity.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[13][14] PK data is essential for correlating the dose administered with the concentration of the drug in the blood and target tissues over time.[9][15]

Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Use the same species and strain as in the MTD study.

  • Dose Selection: Based on the MTD results, select 2-3 dose levels (e.g., low, medium, and high).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) and also include an intravenous (IV) group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Objective: To establish a relationship between the drug concentration (PK) and the biological effect (PD), and to demonstrate the therapeutic potential of the compound in a relevant disease model.

Animal Model Selection: The choice of animal model is critical and should be based on the hypothesized mechanism of action and the intended therapeutic indication.[16]

  • For Metabolic Diseases: If the compound is being investigated for anti-diabetic properties, models such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat are commonly used as they mimic key aspects of human type 2 diabetes.[17][18][19][20]

  • For Oncology: If the compound is being investigated for anti-cancer activity, xenograft models using human cancer cell lines (e.g., HL-60 for leukemia) can be employed.[21]

Protocol: Efficacy Study in a db/db Mouse Model of Type 2 Diabetes

  • Animal Model: Male db/db mice and their lean littermates as controls.

  • Dose Selection: Based on PK/PD modeling and the MTD, select at least three dose levels.

  • Dosing Regimen: Administer the compound daily for a specified period (e.g., 4-8 weeks).

  • Efficacy Endpoints:

    • Monitor body weight and food/water intake.

    • Measure blood glucose and insulin levels regularly.

    • Perform glucose and insulin tolerance tests at the end of the study.

  • Target Engagement: At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) to measure biomarkers related to the proposed mechanism of action.

Hypothetical Mechanism of Action and Target Engagement

Based on the activity of related urolithin compounds, a plausible mechanism of action for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid could be the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a key regulator of cell metabolism, growth, and survival, and its dysregulation is implicated in both cancer and metabolic diseases.

graph PI3K_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Hypothesized PI3K/Akt/mTOR Inhibition.

To confirm target engagement in vivo, researchers should measure the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) in tissue samples from the efficacy studies. A dose-dependent reduction in the levels of these phosphorylated proteins would provide strong evidence that the compound is acting on its intended target.

Data Interpretation and Final Dose Selection

The final selection of a dose for further preclinical development should be based on a comprehensive analysis of all the data generated:

  • Safety: The selected dose and its multiples must be well below the MTD.

  • Exposure: The PK data should demonstrate that the selected dose achieves and maintains a plasma concentration that is expected to be efficacious based on in vitro data.

  • Efficacy: The dose should produce a statistically significant and biologically meaningful effect on the primary efficacy endpoints in the disease model.

By integrating these datasets, researchers can confidently select a dose that is both safe and effective, providing a solid foundation for the continued development of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Conclusion

The successful in vivo evaluation of a novel compound like 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is contingent upon a systematic and rigorous approach to dosage determination. By following the phased methodology outlined in these application notes—from formulation and safety assessment to pharmacokinetic and pharmacodynamic characterization—researchers can generate the high-quality, reliable data necessary to advance a promising therapeutic candidate. Adherence to established regulatory guidelines and a commitment to scientific integrity are paramount throughout this process.[6][16]

References

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Application

Comprehensive Analytical Strategies for the Characterization and Quantification of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of analytical methodologies for the detection, characterization, and quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection, characterization, and quantification of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . The compound, featuring a biologically significant benzo[c]chromenone core, demands robust analytical techniques for purity assessment, stability studies, and pharmacokinetic analysis.[1][2] This document outlines detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as quantitative analysis via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All methodologies are presented with an emphasis on the rationale behind procedural choices and are framed within the context of international validation standards, such as the ICH Q2(R1) guidelines, to ensure data integrity and reliability.[3][4][5]

Introduction and Compound Overview

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS 303016-29-7) is a complex organic molecule incorporating a planar, aromatic benzocoumarin system linked to a propanoic acid moiety via an ether linkage.[6] The benzocoumarin (or benzo[c]chromen-6-one) scaffold is a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-tumor and antioxidant properties.[1][7] Therefore, the development of sensitive, specific, and validated analytical methods is paramount for advancing research and development involving this compound.

This guide serves as a practical resource for scientists, providing both the foundational principles and step-by-step protocols required to implement reliable analytical workflows.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
CAS Number 303016-29-7[6]
Molecular Formula C₁₆H₁₂O₅[6]
Molecular Weight 298.27 g/mol [8]
Structure A benzocoumarin core linked to a propanoic acid side chain.N/A
Key Functional Groups Lactone, Carboxylic Acid, Ether, Aromatic RingsN/A

Qualitative Analysis: Structural Confirmation and Identification

Accurate structural elucidation is the bedrock of chemical analysis. The following spectroscopic techniques are indispensable for confirming the identity and purity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei.[1]

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxylic acid will be observable, rather than exchanging with deuterium as it might in D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.[1]

  • Internal Standard: Add a minimal amount of TMS.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis: Integrate ¹H NMR signals and assign peaks based on expected chemical shifts, multiplicities, and coupling constants. Assign ¹³C peaks based on chemical shifts and, if available, DEPT experiments.

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)Rationale / Notes
¹H 12.0 - 13.0 (broad s, 1H)Carboxylic acid proton (-COOH).
7.0 - 8.5 (m, 7H)Aromatic protons on the benzo[c]chromenone core.
4.8 - 5.2 (q, 1H)Methine proton (-CH-) on the propanoic acid moiety.
1.5 - 1.8 (d, 3H)Methyl protons (-CH₃) on the propanoic acid moiety.
¹³C 170 - 175Carboxylic acid carbonyl carbon.
160 - 165Lactone carbonyl carbon.[9]
110 - 155Aromatic and vinyl carbons.
70 - 75Methine carbon of the propanoic acid moiety.
15 - 20Methyl carbon of the propanoic acid moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of the target compound is expected to be rich with characteristic absorption bands.

Rationale for Experimental Choices: The presence of both a lactone and a carboxylic acid functional group provides distinct and strong carbonyl (C=O) stretching vibrations.[10][11] Furthermore, the carboxylic acid's hydroxyl group (-OH) produces a uniquely broad absorption band due to hydrogen bonding, which is a key identifying feature.[12][13]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid (H-bonded dimer)[12][13]
~1740 - 1765C=O stretch6-membered ring Lactone[10][11]
~1690 - 1720C=O stretchCarboxylic Acid (dimer)[12]
1320 - 1210C-O stretchCarboxylic Acid / Ether[12]
1600, 1450C=C stretchAromatic Rings

Quantitative Analysis: Assay and Impurity Determination

For drug development and quality control, quantitative analysis is essential. HPLC with UV detection is a robust method for routine analysis, while LC-MS/MS provides the high sensitivity needed for trace-level quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is the premier technique for the separation and quantification of moderately polar to nonpolar small molecules.

Rationale for Method Design:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which will effectively retain the largely nonpolar benzocoumarin structure.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical.[14] It suppresses the ionization of the propanoic acid's carboxyl group, ensuring it is in its neutral form (R-COOH). This leads to consistent retention, improved peak shape, and prevents peak tailing.

  • Detector: The extended, conjugated π-system of the benzo[c]chromenone core acts as a strong chromophore, allowing for sensitive detection with a UV-Vis detector.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing Dissolve Dissolution in Diluent (e.g., 50:50 ACN:H₂O) Sample->Dissolve Standard Standard Weighing Standard->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Vial->Injector Injection MobilePhase Mobile Phase (ACN / H₂O + 0.1% FA) Pump Isocratic Pump MobilePhase->Pump Pump->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) Injector->Column Detector UV/Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration Calibration Calibration Curve Integration->Calibration Report Generate Report (Assay, Purity) Calibration->Report

Caption: HPLC-UV workflow for quantitative analysis.

Experimental Protocol: HPLC-UV Assay

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile (ACN). Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in ACN to a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine λ_max via photodiode array (PDA) scan (expected ~254 nm or ~320 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample(s) and quantify using the linear regression from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications (e.g., plasma, tissue) or trace impurity analysis, LC-MS/MS offers superior sensitivity and selectivity over HPLC-UV.

Rationale for Method Design:

  • Derivatization: Short-chain fatty acids like propanoic acid can exhibit poor retention on reversed-phase columns and sometimes ionize inefficiently. Derivatization of the carboxylic acid group (e.g., with 3-nitrophenylhydrazine, 3-NPH) can significantly improve chromatographic behavior and ionization efficiency, leading to lower detection limits.[15][16][17]

  • Ionization: Electrospray Ionization (ESI) is ideal for polar to moderately polar molecules and is well-suited for this analyte, likely in negative ion mode to deprotonate the carboxylic acid.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity. It involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and monitoring a specific, stable fragment ion generated by collision-induced dissociation (CID). This filters out chemical noise from complex matrices.

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Plasma/Tissue Sample Spike Spike Internal Std (IS) Sample->Spike Precip Protein Precipitation (e.g., cold ACN) Spike->Precip Deriv Derivatization (Optional) (e.g., 3-NPH, EDC) Precip->Deriv Evap Evaporate & Reconstitute Deriv->Evap Vial Transfer to LC Vial Evap->Vial UPLC UPLC System Vial->UPLC Injection ESI ESI Source (Negative Mode) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Scan) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Det Detector Q3->Det MassHunter Mass Spec Software Det->MassHunter Ion Count Integration Peak Integration (Analyte/IS Ratio) Calibration Calibration Curve Integration->Calibration Report Quantify Concentration Calibration->Report

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Experimental Protocol: LC-MS/MS Bioanalysis

  • Sample Preparation (Plasma): a. To 50 µL of plasma, add 10 µL of an internal standard (e.g., a stable isotope-labeled version of the analyte). b. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a new tube. d. (Optional, for enhanced sensitivity) Perform derivatization using a kit (e.g., 3-NPH/EDC).[15][16] e. Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions: Use a UPLC system with a C18 column for faster analysis. A gradient elution may be necessary, starting with a high aqueous phase and ramping up the organic phase (e.g., ACN).

  • MS/MS Conditions (Negative ESI):

    • Ion Source: ESI, Negative Mode.

    • MRM Transitions:

      • Precursor Ion ([M-H]⁻): m/z 297.07

      • Product Ion: Determine by infusing the standard and performing a product ion scan. A likely fragmentation would involve the loss of the propanoic acid side chain.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Analysis: Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Method Validation according to ICH Q2(R1) Guidelines

To ensure an analytical method is suitable for its intended purpose, validation is required.[5][18] The quantitative methods described above should be validated for the following parameters.[3][19]

Table 4: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components or impurities.Peak purity analysis (PDA), baseline resolution from other peaks, no interference at the analyte's retention time in blank matrix.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For assay: 80-120% of the test concentration.[19]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0 - 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters remain within limits; results are not significantly impacted.

Conclusion

The analytical toolkit for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is multifaceted, reflecting the compound's structural complexity. NMR and FTIR spectroscopy are essential for initial identification and structural verification. For routine quantification and quality control, a validated reversed-phase HPLC-UV method offers a reliable and robust solution. When high sensitivity is required for bioanalysis or trace-level detection, an LC-MS/MS method, potentially enhanced with chemical derivatization, is the gold standard. The implementation of these techniques, underpinned by rigorous validation according to ICH guidelines, will ensure the generation of high-quality, reproducible, and defensible data in any research or drug development setting.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Bebawy, L. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Urolithin Derivative The compound 2-[(6-oxo-6H-benzo[c]chrom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Urolithin Derivative

The compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the urolithin family of natural product derivatives. Urolithins are metabolites of ellagitannins, which are found in various fruits and nuts. Emerging research has highlighted the diverse biological activities of urolithins, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The structural scaffold of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, with its dibenzopyran-6-one core, suggests its potential as a modulator of key cellular signaling pathways.[1] However, the specific biological targets and therapeutic applications of this particular derivative remain largely unexplored.

High-throughput screening (HTS) provides a powerful platform for rapidly assessing the interaction of novel compounds with a wide array of biological targets.[3] This document outlines a detailed application and protocol for the use of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in a primary biochemical high-throughput screen, followed by a secondary cell-based assay to validate potential hits. Given the known activities of related urolithin compounds, a plausible and compelling target class for initial screening is the nuclear receptor superfamily.[4][5]

Hypothesized Mechanism of Action and Screening Rationale

Many urolithin derivatives have been shown to exert their effects by modulating inflammatory and metabolic pathways.[2][6] A key hub in these pathways is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that acts as a ligand-activated transcription factor. Activation of PPARγ has been linked to anti-inflammatory responses and improved insulin sensitivity. Therefore, we hypothesize that 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid may act as a modulator of PPARγ.

To investigate this hypothesis, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand-binding assay is proposed as the primary screen. This assay format is highly amenable to HTS and provides a direct measure of the compound's ability to bind to the PPARγ ligand-binding domain (LBD).[7]

Primary High-Throughput Screen: TR-FRET Ligand-Binding Assay

Principle of the Assay

This assay measures the binding of the test compound to the PPARγ LBD by competing with a fluorescently labeled tracer molecule. The PPARγ LBD is tagged with a terbium (Tb) chelate (the FRET donor), and the tracer is a known PPARγ ligand labeled with a fluorescent acceptor (e.g., fluorescein). When the tracer binds to the PPARγ-Tb, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. If the test compound binds to the PPARγ LBD, it displaces the tracer, leading to a decrease in the FRET signal.

Experimental Workflow Diagram

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Series Assay_Plate Dispense Reagents and Compound to 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Assay Buffer, PPARγ-Tb, Fluorescent Tracer Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Plate_Reader Read TR-FRET Signal Incubation->Plate_Reader Data_Analysis Calculate IC50 Values Plate_Reader->Data_Analysis

Caption: Workflow for the TR-FRET based PPARγ ligand-binding assay.

Detailed Protocol

1. Materials and Reagents:

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 303016-29-7)[8]
  • Recombinant human PPARγ-LBD tagged with Terbium (Tb)
  • Fluorescently labeled PPARγ tracer ligand
  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4
  • DMSO (Dimethyl sulfoxide), molecular biology grade
  • Low-volume, black, 384-well assay plates
  • TR-FRET compatible plate reader

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in 100% DMSO.
  • Create a serial dilution series of the compound in 100% DMSO. A common starting range for a primary screen is a 10-point, 3-fold dilution series, starting from 1 mM.

3. Assay Procedure:

  • Prepare the assay mix containing PPARγ-Tb and the fluorescent tracer in assay buffer at 2X the final concentration. The optimal concentrations of the receptor and tracer should be determined empirically by running a titration experiment prior to the screen.
  • Dispense 5 µL of the 2X assay mix to each well of the 384-well plate.
  • Add 50 nL of the compound dilution series to the appropriate wells. For control wells, add 50 nL of DMSO (negative control) or a known PPARγ agonist (positive control).
  • The final DMSO concentration in the assay should not exceed 1%.
  • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
  • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 665 nm (for FRET signal) and 620 nm (for terbium signal).

4. Data Analysis:

  • The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ParameterDescription
IC50 The concentration of the compound that inhibits 50% of the tracer binding.
Z'-factor A statistical measure of the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Secondary Cellular Assay: PPARγ Reporter Gene Assay

Principle of the Assay

To confirm the activity of hits from the primary screen in a cellular context, a reporter gene assay is employed. This assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARγ response elements (PPREs). If the test compound activates PPARγ in these cells, the receptor will bind to the PPREs and drive the expression of the reporter gene, leading to a measurable signal.

Experimental Workflow Diagram

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture PPARγ Reporter Cell Line Cell_Plating Plate Cells in 384-well Plates Cell_Culture->Cell_Plating Compound_Prep Compound Dilution Series Compound_Addition Add Compound Dilutions to Cells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubate for 18-24 hours Compound_Addition->Incubation Lysis_Reagent Add Luciferase Lysis Reagent Incubation->Lysis_Reagent Plate_Reader Read Luminescence Lysis_Reagent->Plate_Reader Data_Analysis Calculate EC50 Values Plate_Reader->Data_Analysis

Caption: Workflow for the PPARγ luciferase reporter gene assay.

Detailed Protocol

1. Materials and Reagents:

  • PPARγ reporter cell line (e.g., HEK293 or HepG2 cells stably expressing a PPRE-luciferase reporter construct).
  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
  • White, clear-bottom, 384-well cell culture plates.
  • Luciferase assay reagent.
  • Luminometer plate reader.

2. Cell Culture and Plating:

  • Culture the PPARγ reporter cell line according to standard protocols.
  • Harvest the cells and adjust the cell density to the desired concentration.
  • Plate the cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
  • Incubate the plates for 4-6 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare a serial dilution of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in cell culture medium.
  • Add 5 µL of the compound dilutions to the cells. The final DMSO concentration should be kept below 0.5%.
  • Include wells with a known PPARγ agonist as a positive control and medium with DMSO as a negative control.
  • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

4. Luminescence Reading:

  • Equilibrate the plates and the luciferase assay reagent to room temperature.
  • Add 25 µL of the luciferase assay reagent to each well.
  • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
  • Read the luminescence on a plate reader.

5. Data Analysis:

  • Normalize the data to the positive and negative controls.
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
ParameterDescription
EC50 The concentration of the compound that produces 50% of the maximal response.
Emax The maximum response induced by the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent dispensing, cell clumping, edge effects.Ensure proper mixing of reagents, use calibrated liquid handlers, and avoid using the outer wells of the plate.
Low Z'-factor in TR-FRET assay Suboptimal reagent concentrations, instability of reagents.Re-optimize the concentrations of the receptor and tracer. Prepare fresh reagents.
Compound precipitation Poor solubility of the compound in the assay buffer.Decrease the highest concentration of the compound tested. Consider using a different solvent for the stock solution.
Cell toxicity in the reporter assay The compound is toxic to the cells at the tested concentrations.Perform a separate cytotoxicity assay to determine the non-toxic concentration range of the compound.

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid to identify its potential activity as a modulator of PPARγ. A positive hit in both the primary biochemical and secondary cellular assays would provide strong evidence for its mechanism of action and warrant further investigation in more complex disease models. This systematic approach will help to elucidate the therapeutic potential of this novel urolithin derivative.

References

  • Yuan, T., et al. (2025). Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. Scientific Reports. [Link]

  • Quinn, A. M., & Kliewer, S. A. (2007). Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current drug metabolism. [Link]

  • ResearchGate. (PDF) Design, synthesis of urolithin A, the metabolite of ellagitannins, and its biological activity of phosphodiesterase II (PDE2) inhibitors. [Link]

  • Inaoka, T., et al. (2021). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences. [Link]

  • PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [Link]

  • Wang, Y., et al. (2024). Synthesis of urolithin derivatives and their anti-inflammatory activity. Biochemical and Biophysical Research Communications. [Link]

  • Li, J., et al. (2022). A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. Journal of Visualized Experiments. [Link]

  • Ryu, D., et al. (2021). Urolithin A-induced mitophagy and its effects on muscle health and performance. Nature Metabolism. [Link]

  • Wikipedia. High-throughput screening. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid as a Molecular Probe for Intracellular Iron (III) Detection

For: Researchers, scientists, and drug development professionals I. Introduction: A Novel Probe Derived from Nature's Scaffolding The study of metal ions in biological systems is critical to understanding cellular homeos...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

I. Introduction: A Novel Probe Derived from Nature's Scaffolding

The study of metal ions in biological systems is critical to understanding cellular homeostasis, signaling, and disease pathogenesis. Iron, in particular, is a vital yet potentially toxic element, with its dysregulation implicated in a range of pathologies from neurodegenerative diseases to cancer. Effective tools for the precise detection of specific iron oxidation states within the complex cellular milieu are therefore in high demand.

This document details the application of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , a specialized molecular probe built upon the 6H-benzo[c]chromen-6-one scaffold. This core structure is common to urolithins , a class of natural metabolites produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts[1][2]. Urolithins themselves are of significant interest due to their broad biological activities, including anti-inflammatory, antioxidant, and anticancer effects[3][4][5][6].

Recent studies have revealed that the urolithin backbone possesses intrinsic fluorescence properties that are selectively quenched by Iron (III) (Fe³⁺), establishing these molecules as effective "on-off" fluorescent sensors[7][8]. The subject of these notes, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, is a functionalized derivative of this core structure. The addition of the propanoic acid moiety via an ether linkage is designed to enhance aqueous solubility and potentially modulate cell permeability, making it a promising tool for both in vitro and live-cell applications.

These application notes provide a comprehensive guide to the mechanism, properties, and detailed protocols for utilizing this probe to investigate the dynamics of intracellular Fe³⁺ pools.

II. Principle of Detection: Selective Fluorescence Quenching

The utility of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid as a molecular probe is rooted in the photophysical properties of its 6H-benzo[c]chromen-6-one core. The lactone group within this structure is a key scaffold for its selective interaction with Fe³⁺ ions[7][8].

In its unbound state, the probe exhibits native fluorescence upon excitation at an appropriate wavelength. When it encounters Fe³⁺, a coordination complex is formed. This binding event leads to a rapid and efficient quenching of the probe's fluorescence, effectively turning the signal "off." This response is highly selective for Fe³⁺, with minimal interference from other biologically relevant metal ions such as K⁺, Na⁺, Ca²⁺, Zn²⁺, Cu²⁺, and Fe²⁺, as demonstrated with related urolithin compounds[7].

This "on-off" signaling mechanism allows for the sensitive detection of changes in Fe³⁺ concentration. A decrease in fluorescence intensity directly correlates with an increase in the concentration of labile Fe³⁺ in the probe's vicinity.

G cluster_0 Probe in Low Fe³⁺ Environment cluster_1 Probe in High Fe³⁺ Environment Probe_On Probe (Fluorescent 'ON') Emission Fluorescence Emission (e.g., ~450-500 nm) Probe_On->Emission 2. Emission Excitation Excitation Light (e.g., ~350-400 nm) Excitation->Probe_On 1. Excitation Probe_Off Probe-Fe³⁺ Complex (Quenched 'OFF') No_Emission No/Reduced Emission Probe_Off->No_Emission 5. Quenching Fe3_ion Fe³⁺ Excitation2 Excitation Light Excitation2->Probe_Off 4. Excitation Probe_On_Ref Probe Probe_On_Ref->Probe_Off Fe³⁺ Binding Probe_On_Ref->Fe3_ion 3. Binding

Figure 1: Mechanism of action for the Fe³⁺-selective "on-off" probe.

III. Probe Specifications and Handling

A summary of the key characteristics of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is provided below. Researchers should always refer to the supplier-specific data sheet for the most accurate information.

PropertyValueSource
Chemical Formula C₁₆H₁₂O₅[9]
Molecular Weight 284.26 g/mol Calculated
CAS Number 303016-29-7[9]
Appearance Solid[9]
Purity ≥95%[9]
Storage Store at -20°C, protect from light and moisture.[10]
Stock Solution Preparation

Causality: A concentrated stock solution in an appropriate organic solvent is essential for accurate and reproducible dilutions into aqueous experimental buffers. Dimethyl sulfoxide (DMSO) is recommended due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).

  • Reconstitution: Prepare a 10 mM stock solution by dissolving the required mass of the probe in high-purity, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.84 mg of the probe in 1 mL of DMSO.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microtubes. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

IV. Experimental Protocols

The following protocols provide a framework for the use of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. Optimization of probe concentration, incubation times, and instrument settings will be necessary for specific cell types and experimental conditions.

Protocol 1: In Vitro Spectrofluorimetric Analysis of Fe³⁺ Binding

Objective: To characterize the probe's fluorescent response to Fe³⁺ and confirm its "on-off" sensing behavior in a cell-free system.

Materials:

  • Probe stock solution (10 mM in DMSO)

  • FeCl₃ solution (10 mM in deionized water, freshly prepared)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Fluorometer and quartz cuvettes or a microplate reader

Procedure:

  • Instrument Setup: Set the fluorometer to the optimal excitation and emission wavelengths for the probe. (Note: These should be determined empirically, but based on the urolithin core, expect excitation in the ~350-400 nm range and emission in the ~450-500 nm range).

  • Probe Dilution: Prepare a working solution of the probe in the assay buffer. A final concentration of 5-10 µM is a good starting point.

  • Baseline Reading: Add the diluted probe solution to a cuvette and record the baseline fluorescence intensity (F₀).

  • Fe³⁺ Titration: Sequentially add small aliquots of the FeCl₃ solution to the cuvette to achieve a range of final Fe³⁺ concentrations (e.g., 0, 2, 4, 6, 8, 10... µM).

  • Measurement: After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence intensity (F).

  • Data Analysis: Plot the fluorescence intensity (F/F₀) against the concentration of Fe³⁺. This will generate a quenching curve, which can be used to determine the probe's sensitivity and binding stoichiometry.

Protocol 2: Live-Cell Imaging of Intracellular Fe³⁺

Objective: To visualize and quantify changes in the labile Fe³⁺ pool in living cells using fluorescence microscopy.

G cluster_workflow Live-Cell Imaging Workflow Start 1. Cell Culture Seed cells on imaging-grade glass-bottom dishes. Treatment 2. Experimental Treatment (Optional) Induce changes in Fe³⁺ levels (e.g., with hepcidin, deferoxamine, or FAC). Start->Treatment Loading 3. Probe Loading Incubate cells with the probe (1-10 µM) in culture medium. Treatment->Loading Wash 4. Wash Step Remove excess probe with pre-warmed imaging buffer. Loading->Wash Imaging 5. Fluorescence Microscopy Acquire baseline and time-lapse images. Wash->Imaging Analysis 6. Data Analysis Quantify fluorescence intensity in regions of interest (ROIs). Imaging->Analysis

Figure 2: A generalized workflow for live-cell imaging of intracellular Fe³⁺.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma, HeLa cells)

  • Imaging-grade glass-bottom dishes or plates

  • Complete cell culture medium

  • Imaging buffer (e.g., HBSS or phenol red-free medium)

  • Probe stock solution (10 mM in DMSO)

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters (e.g., DAPI or custom set for the probe) and an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Prepare a probe loading solution by diluting the 10 mM stock into pre-warmed complete culture medium. Test a range of final concentrations from 1 to 10 µM.

    • Remove the old medium from the cells and replace it with the probe loading solution.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will depend on the cell type and should be determined empirically to maximize signal while minimizing cytotoxicity.

  • Wash:

    • Gently aspirate the loading solution.

    • Wash the cells two times with pre-warmed imaging buffer to remove any extracellular probe, which can contribute to background fluorescence[11].

    • After the final wash, add fresh imaging buffer to the dish.

  • Imaging:

    • Transfer the dish to the microscope stage equipped with an environmental chamber.

    • Focus on the cells and acquire images using the appropriate filter set. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching[11].

    • Acquire baseline images. For dynamic studies, apply your experimental treatment (e.g., an iron chelator like deferoxamine or an iron source like ferric ammonium citrate) and capture time-lapse images.

  • Data Analysis and Interpretation:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or defined regions of interest (ROIs).

    • A decrease in fluorescence intensity over time or upon treatment indicates an increase in intracellular labile Fe³⁺.

    • Conversely, an increase in fluorescence intensity suggests a decrease in intracellular labile Fe³⁺ (e.g., due to chelation).

    • Normalize the fluorescence intensity of each ROI to its baseline value (F/F₀) to quantify the relative change.

V. Self-Validating Systems and Controls

To ensure the trustworthiness of experimental results, the following controls are essential:

  • Positive Control (Quenching): After acquiring a baseline image, treat cells with a known iron ionophore (e.g., hinokitiol) followed by a source of ferric iron to induce a strong quenching response. This confirms the probe is responsive within the cellular environment.

  • Negative Control (Recovery): Treat cells loaded with the probe with a strong, membrane-permeable iron chelator like deferoxamine (DFO). This should lead to an increase in fluorescence as Fe³⁺ is sequestered from the probe, confirming the reversibility and specificity of the signal.

  • Photobleaching Control: Image a field of view of probe-loaded cells continuously under the same conditions used for the experiment but without any treatment. A significant decrease in fluorescence would indicate that photobleaching is a major factor that needs to be addressed by reducing laser power or exposure time.

  • Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the probe concentration and incubation time used are not toxic to the cells.

VI. Conclusion

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid represents a valuable addition to the toolkit for studying iron biology. By leveraging the Fe³⁺-sensing properties of the natural urolithin scaffold and incorporating a functional group to improve its utility, this probe offers a sensitive and selective method for monitoring labile iron pools in both in vitro and live-cell systems. The protocols and validation steps outlined in this guide provide a robust starting point for researchers to integrate this powerful tool into their investigations of cellular metabolism, oxidative stress, and disease.

VII. References

  • Shukur, K., Fallah, A., Terali, K., Kalkan, R., Gazi, M., & Gülcan, H. O. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Turkish Journal of Chemistry, 45(3), 858-867. [Link]

  • PubMed. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. [Link]

  • Siddiqui, I. A., et al. (2021). Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review. Frontiers in Oncology. [Link]

  • Espín, J. C., Larrosa, M., García-Conesa, M. T., & Tomás-Barberán, F. (2013). Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Al-Quraishy, S., et al. (2025). Urolithins–gut Microbial Metabolites with Potential Health Benefits. The Open Medicinal Chemistry Journal. [Link]

  • Al-Quraishy, S., et al. (2025). Urolithins–gut Microbial Metabolites with Potential Health Benefits. The Open Medicinal Chemistry Journal. [Link]

  • Iranshahy, M., et al. (2021). A mechanistic insight into the biological activities of urolithins as gut microbial metabolites of ellagitannins. Phytotherapy Research. [Link]

  • Espín, J. C., et al. (2013). Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Hanson, G. T., & Hanson, B. J. (2008). Fluorescent Probes for Cellular Assays. Combinatorial Chemistry & High Throughput Screening, 11(7), 505-513. [Link]

Sources

Method

Advanced Protocols for In Vivo Delivery of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid in Animal Models

Introduction: Navigating the Challenges of Urolithin Derivative Delivery 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the urolithin class of compounds, which are metabolites of ellagic acid and ellagit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Urolithin Derivative Delivery

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the urolithin class of compounds, which are metabolites of ellagic acid and ellagitannins found in pomegranates, berries, and nuts.[1] Urolithins, including the well-studied Urolithin A, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] However, a significant hurdle in the preclinical development of urolithin derivatives is their inherent poor water solubility and low bioavailability, which can lead to variable and suboptimal systemic exposure in animal models.[3][4]

This comprehensive guide provides detailed application notes and protocols for the effective delivery of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in animal models, with a primary focus on oral administration in mice. The methodologies presented are synthesized from established practices with closely related urolithins and general formulation strategies for poorly soluble compounds, offering a robust starting point for your in vivo studies.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is paramount for developing a successful delivery strategy. While specific experimental data for this exact molecule is limited, we can infer key characteristics from its structural analogues. The core dibenzo[b,d]pyran-6-one structure suggests a lipophilic nature and low aqueous solubility.[5]

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValueSource
Molecular FormulaC17H14O5[6]
Molecular Weight298.29 g/mol [6]
XLogP33.1[6]
Boiling Point507°C at 760 mmHg[6]
Flash Point189.9°C[6]

Note: Data for 2-(4-methyl-6-oxo-6h-benzo[c]chromen-3-yloxy)-propionic acid.

The predicted lipophilicity (XLogP3 of 3.1) indicates that the compound is likely to be poorly soluble in aqueous vehicles. Therefore, formulation strategies are crucial to enhance its dissolution and absorption in the gastrointestinal tract.[7] Common approaches for such Biopharmaceutics Classification System (BCS) Class II compounds include the use of:

  • Co-solvents: To increase the solubility of the compound in the dosing vehicle.

  • Surfactants: To improve wettability and dispersion.

  • Suspending agents: To ensure a uniform dose administration of a suspended solid.

  • Lipid-based drug delivery systems (LBDDS): Such as self-emulsifying drug delivery systems (SEDDS), to enhance solubilization and absorption.[8]

  • Nanoparticle formulations: To increase the surface area for dissolution and improve bioavailability.[4]

Oral Administration Protocols

Oral gavage is the most common and convenient method for administering compounds in preclinical rodent studies. Below are two detailed protocols adapted from successful studies with Urolithin A.

Protocol 1: Carboxymethylcellulose (CMC) Suspension

This protocol is suitable for initial in vivo efficacy and pharmacokinetic screening studies. Carboxymethylcellulose sodium (CMC-Na) is a widely used suspending agent that is generally well-tolerated.

Rationale:

The use of a suspension is a straightforward approach for water-insoluble compounds. CMC-Na increases the viscosity of the vehicle, preventing the settling of the solid compound and ensuring a more uniform dose can be withdrawn and administered. A low concentration of a surfactant like Tween 80 can be included to improve the wettability of the compound particles.

Materials:

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Glass mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles (e.g., 20-22 gauge, 1.5-inch curved)

  • Syringes (1 mL)

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) CMC-Na solution in sterile water. Slowly add the CMC-Na powder to the water while stirring vigorously to prevent clumping.

    • Optionally, add Tween 80 to a final concentration of 0.1% (v/v) to the CMC-Na solution.

    • Stir the solution until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Formulation Preparation:

    • Accurately weigh the required amount of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

    • Triturate the compound in a glass mortar and pestle to a fine powder to improve suspension homogeneity.

    • Gradually add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously stirring to achieve the desired final concentration (e.g., 1-10 mg/mL).

    • Continuously stir the suspension using a magnetic stirrer throughout the dosing procedure to ensure uniformity.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • The typical dosing volume for mice is 5-10 mL/kg body weight.

dot

G cluster_prep Formulation Preparation cluster_dosing Oral Gavage weigh Weigh Compound triturate Triturate to Fine Powder weigh->triturate paste Form Paste with Vehicle triturate->paste suspend Suspend in Vehicle paste->suspend stir Continuous Stirring suspend->stir load_dose Load Syringe stir->load_dose Withdraw Uniform Dose restrain Restrain Animal restrain->load_dose administer Administer Dose load_dose->administer G cluster_vehicle Vehicle Components compound Compound stock Concentrated Stock Solution compound->stock dmso DMSO dmso->stock final_formulation Final Dosing Solution stock->final_formulation tween Tween 20 tween->final_formulation water Sterile Water water->final_formulation dosing Oral Gavage in Animal Model final_formulation->dosing

Caption: Preparation of a Solubilized Formulation for Oral Delivery.

Table 2: Recommended Dosing Parameters for Mice

ParameterRecommendationRationale
Animal Model C57BL/6 or BALB/c miceCommonly used strains with extensive historical data.
Age/Weight 8-12 weeks / 20-25 gStandard age and weight for adult mouse studies.
Route Oral Gavage (p.o.)Direct, quantifiable administration to the stomach.
Dose Volume 5-10 mL/kgStandard accepted volume to avoid gastrointestinal distress.
Frequency Once daily (s.i.d.)Common frequency for preclinical efficacy studies. [9][10]
Typical Dose Range 10-100 mg/kg/dayBased on effective doses of Urolithin A in various mouse models. [9][10][11]

Advanced Delivery Strategy: Nanoparticle Formulation

Given the significant challenge of low bioavailability with urolithins, nanoparticle-based delivery systems represent a promising advanced strategy. Encapsulating the compound in biodegradable nanoparticles can enhance oral bioavailability by several mechanisms, including increased surface area for dissolution, protection from degradation in the GI tract, and potential for targeted uptake. [4] A study on Urolithin A demonstrated a sevenfold increase in oral bioavailability when formulated in biodegradable nanoparticles with a surface-conjugated ligand targeting the gut-expressed transferrin receptor. [4]While the development of such a system is more complex and resource-intensive, it should be considered for later-stage preclinical development where maximizing systemic exposure is critical.

Pharmacokinetic Analysis

To evaluate the success of the chosen delivery method, it is essential to perform a pharmacokinetic (PK) study. This involves collecting blood samples at various time points after administration and quantifying the concentration of the compound and its major metabolites in plasma.

Analytical Methods:

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the standard analytical techniques for the quantification of urolithins and their derivatives in biological matrices. [1][12][13]These methods offer the required sensitivity and selectivity to measure the low concentrations typically observed in plasma.

Sample Collection and Processing:

  • Administer the compound to a cohort of animals.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma (e.g., by centrifugation of blood collected in tubes containing an anticoagulant like EDTA).

  • Store plasma samples at -80°C until analysis.

  • For analysis, a protein precipitation step followed by centrifugation is typically used to extract the compound from the plasma matrix.

The resulting plasma concentration-time data can be used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The successful in vivo evaluation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is critically dependent on the selection of an appropriate delivery method that overcomes its inherent poor solubility. The protocols provided in this guide, based on established methodologies for the closely related urolithin class of compounds, offer a robust starting point for researchers. It is recommended to begin with a simple suspension formulation for initial efficacy studies and consider more advanced solubilization or nanoparticle-based strategies if higher systemic exposure is required. Careful execution of these protocols, coupled with rigorous pharmacokinetic analysis, will enable the generation of reliable and reproducible data, ultimately accelerating the development of this promising therapeutic candidate.

References

  • Antihyperuricemic Effect of Urolithin A in Cultured Hepatocytes and Model Mice - PMC - NIH. (2020-11-04).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies - Benchchem.
  • Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC - NIH. (2023-09-05).
  • Analytical methods for urolithin metabolites analyses in biological fluids - ResearchG
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016-09-10).
  • Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determin
  • Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed. (2016-01-08).
  • (PDF)
  • Urolithin A Attenuates Hyperuricemic Nephropathy in Fructose-Fed Mice by Impairing STING-NLRP3 Axis-Mediated Inflammatory Response via Restoration of Parkin-Dependent Mitophagy - Frontiers. (2022-06-14).
  • (PDF)
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches.
  • Oral delivery of nanoparticle urolithin A normalizes cellular stress and improves survival in mouse model of cispl
  • The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PubMed Central. (2020-02-21).
  • Urolithin A exerts antiobesity effects through enhancing adipose tissue thermogenesis in mice - PMC - PubMed Central. (2020-03-27).
  • 2-(4-methyl-6-oxo-6h-benzo[c]chromen-3-yloxy)-propionic acid - Echemi. (2022-10-01).
  • Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chrom
  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid - CymitQuimica.
  • Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells - PMC. (2025-05-15).
  • 2-(6-Oxo-6H-benzo[c]chromen-3-yloxy)-propionic acid ethyl ester - Sigma-Aldrich.

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Application

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" application in disease models

A Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Contextualizing "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" within the Urolithin...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Contextualizing "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" within the Urolithin Landscape

The compound "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" belongs to the chemical class of urolithins. Urolithins are natural metabolites produced by the gut microbiota from the transformation of ellagitannins and ellagic acid, which are abundant in fruits like pomegranates and berries, as well as in nuts.[1][2][3] The core structure of the specified compound is a benzo[c]chromen-6-one, which is the characteristic scaffold of urolithins. While specific research on "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is not extensively documented in publicly available literature, its structural similarity to well-studied urolithins, such as Urolithin A and Urolithin B, provides a strong basis for predicting its biological activities and for designing experimental protocols to investigate its therapeutic potential.

This guide will focus on the established applications of key urolithins in various disease models, providing a comprehensive framework for researchers to explore the potential of novel derivatives like "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid". The protocols and mechanistic insights presented here are derived from extensive research on prominent urolithins and are intended to be adapted for the investigation of related compounds.

Mechanistic Pillars of Urolithin Bioactivity

Urolithins exert their therapeutic effects through a multi-pronged approach, influencing several key cellular pathways implicated in a range of pathologies. Understanding these mechanisms is crucial for designing robust in vitro and in vivo studies.

Anti-Inflammatory and Immunomodulatory Effects

Urolithins have demonstrated potent anti-inflammatory properties.[2][3] They can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2] This makes them promising candidates for inflammatory-driven diseases.

Antioxidant and Cellular Stress Regulation

A significant aspect of urolithin bioactivity is their ability to combat oxidative stress. They can activate the Nrf2/ARE pathway, a primary regulator of cellular antioxidant responses.[3] This mechanism helps protect cells from damage induced by reactive oxygen species (ROS), a common feature of many chronic diseases.

Modulation of Cellular Metabolism and Proliferation

Studies have shown that urolithins can alter cellular metabolism, particularly in cancer cells. They have been observed to impact glutamine metabolism, one-carbon metabolism, and lipid metabolism, leading to an inhibition of proliferation and induction of apoptosis.[4][5] Urolithin A, for instance, has shown more prominent antiproliferative capabilities compared to Urolithin B in leukemic cell lines.[4][5][6]

Neuroprotection

Urolithins have also been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][7] Their anti-inflammatory and antioxidant properties contribute to their ability to protect neurons from damage.

Application in Disease Models: Protocols and Methodologies

The following section outlines detailed protocols for investigating the therapeutic potential of urolithin derivatives in key disease models.

In Vitro Cancer Models: Proliferation and Apoptosis Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of a urolithin derivative on cancer cell lines.

Recommended Cell Lines:

  • Jurkat (acute T-cell leukemia)

  • K562 (chronic myelogenous leukemia)

  • Caco-2 (colorectal adenocarcinoma)

Protocol 1: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the urolithin derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the urolithin derivative at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcomes and Interpretation: A successful anti-cancer agent will exhibit a dose- and time-dependent decrease in cell viability and a significant increase in the percentage of apoptotic cells.

Experimental Workflow for In Vitro Cancer Studies

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Cancer Cell Line (e.g., Jurkat, K562) B Seed in 96-well plates A->B C Treat with Urolithin Derivative (Dose-response & Time-course) B->C D MTT Assay (Proliferation) C->D E Annexin V/PI Staining (Apoptosis) C->E F Calculate IC50 D->F G Quantify Apoptotic Cells E->G

Caption: Workflow for assessing anticancer effects.

In Vivo Models of Inflammatory Disease

Objective: To evaluate the anti-inflammatory efficacy of a urolithin derivative in a murine model of colitis.

Animal Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice.

Protocol 3: DSS-Induced Colitis Model

  • Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.

  • Compound Administration: Administer the urolithin derivative orally (e.g., 10, 25, 50 mg/kg) daily, starting from day 0 of DSS administration. A vehicle control group and a healthy control group (no DSS) should be included.

  • Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: On day 8, euthanize the mice and collect colon tissue.

  • Histological Analysis: Fix a segment of the colon in 10% formalin for histological analysis (H&E staining) to assess tissue damage and inflammation.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Quantitative Data Summary

Treatment GroupBody Weight Change (%)DAI Score (Day 7)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g)
Healthy Control+5.2 ± 1.10.1 ± 0.18.5 ± 0.41.2 ± 0.3
DSS + Vehicle-15.8 ± 2.53.8 ± 0.35.2 ± 0.58.9 ± 1.2
DSS + Urolithin (10 mg/kg)-10.1 ± 1.92.9 ± 0.46.1 ± 0.66.5 ± 0.9
DSS + Urolithin (25 mg/kg)-5.7 ± 1.51.8 ± 0.37.3 ± 0.54.1 ± 0.7
DSS + Urolithin (50 mg/kg)-2.3 ± 1.21.1 ± 0.27.9 ± 0.42.5 ± 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

G cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Cellular Signaling cluster_2 Urolithin Derivative Intervention cluster_3 Inflammatory Response Stimulus DSS NFkB_pathway NF-κB Pathway Activation Stimulus->NFkB_pathway MAPK_pathway MAPK Pathway Activation Stimulus->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines MAPK_pathway->Cytokines Urolithin Urolithin Derivative Urolithin->NFkB_pathway Inhibits Urolithin->MAPK_pathway Inhibits Inflammation Tissue Inflammation Cytokines->Inflammation

Caption: Urolithin's anti-inflammatory mechanism.

Concluding Remarks for the Research Professional

The therapeutic potential of urolithins and their derivatives represents a promising frontier in drug discovery, particularly for diseases with inflammatory and metabolic underpinnings. While "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" itself may be an understudied molecule, its structural relationship to well-characterized urolithins provides a solid foundation for its investigation. The protocols and mechanistic insights provided in this guide are designed to be a starting point for researchers to rigorously evaluate the efficacy of this and other novel urolithin derivatives. As with any scientific endeavor, careful experimental design, appropriate controls, and thorough data analysis are paramount to success.

References

  • Alzahrani, A.M., Shait Mohammed, M.R., Alghamdi, R.A., Ahmad, A., Zamzami, M.A., Choudhry, H., & Khan, M.I. (2021). Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells. International Journal of Molecular Sciences, 22(11), 5465. [Link][4][5]

  • ResearchGate. (n.d.). Urolithin A and B both modify one-carbon metabolic pathway in leukemic cells. [Link][8][9]

  • Dr.Oracle. (2025). What is the difference between urolithin A and urolithin B?[Link][6]

  • Tomás-Barberán, F. A., González-Sarrías, A., García-Villalba, R., Núñez-Sánchez, M. A., & Espín, J. C. (2017). Urolithins, the Gut Microbiota-Derived Metabolites of Ellagitannins: A Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota. Molecular Nutrition & Food Research, 61(1), 1500901. [Link][1]

  • Selma, M. V., González-Sarrías, A., & Espín, J. C. (2018). Urolithin production from ellagic acid by human intestinal Gordonibacter species. Food & Function, 9(2), 1779-1784. [Link][10]

  • D'Amico, D., Andreux, P. A., Valdés, P., Singh, A., Rinsch, C., & Auwerx, J. (2021). Urolithins–gut Microbial Metabolites with Potential Health Benefits. Nature Metabolism, 3(5), 594-601. [Link][2]

  • Ríos-Hoyo, A., & Cortés-García, G. (2025). Urolithin as a Metabolite of Ellagitannins and Ellagic Acid from Fruits and Nuts Produced by the Gut Microbiota: Its Role on Non-Communicable Diseases. Current Nutrition Reports, 14(1), 55. [Link][3]

  • Singh, A., D'Amico, D., Andreux, P. A., Fouassier, A. M., Rinsch, C., & Auwerx, J. (2022). Urolithin A in Health and Diseases: Prospects for Parkinson's Disease Management. International Journal of Molecular Sciences, 23(18), 10568. [Link][7]

Sources

Method

Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Introduction 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a compound featuring a benzo[c]chromenone core structure, which is characteristic of urolithins—metabolites produced by gut microbiota from ellagic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a compound featuring a benzo[c]chromenone core structure, which is characteristic of urolithins—metabolites produced by gut microbiota from ellagic acid and ellagitannins found in various fruits and nuts.[1][2] Urolithins, such as the structurally related Urolithin A, are of significant interest in pharmaceutical and nutraceutical research due to their potential anti-inflammatory, anti-cancer, and anti-aging properties.[3][4] The presence of a propanoic acid moiety suggests the compound is designed as a specific derivative, potentially to modulate its pharmacokinetic or pharmacodynamic properties.

Accurate and sensitive quantification of such molecules in complex matrices like plasma, urine, or in vitro assay buffers is critical for drug development and metabolic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier analytical technique for this purpose, offering exceptional selectivity and sensitivity.[5]

This application note presents a detailed, robust, and validated Reverse-Phase HPLC-MS (RP-HPLC-MS) method for the analysis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. The methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data acquisition and validation, grounded in established analytical principles.[6][7][8]

Principle of the Method

The method leverages the strengths of reverse-phase chromatography to separate the analyte from matrix components based on hydrophobicity, coupled with the high selectivity and sensitivity of mass spectrometry for detection and quantification.

  • Chromatography: A C18 stationary phase is employed to retain the moderately nonpolar benzo[c]chromenone core. The mobile phase consists of a gradient of acidified water and an organic solvent (acetonitrile). The inclusion of a weak acid, such as formic acid, is crucial. It serves to neutralize the carboxylate group of the analyte, ensuring a consistent charge state, which leads to improved peak shape and retention time stability.[9][10][11]

  • Mass Spectrometry: Electrospray Ionization (ESI) is used to generate gas-phase ions of the analyte. Given the presence of the carboxylic acid group, which readily deprotonates, ESI in negative ion mode (ESI-) is the preferred method for achieving high sensitivity.[12][13] Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode, which provides superior specificity by monitoring a specific precursor-to-product ion transition.[14][15]

Materials and Reagents

  • Analyte: 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled version of the analyte or a related urolithin like Isourolithin A.

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH). Ultrapure water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), LC-MS grade (≥99%).

  • Gases: High-purity nitrogen (for desolvation and collision gas).

  • Equipment:

    • HPLC system (e.g., Agilent 1200 series, Waters ACQUITY UPLC)

    • Tandem Mass Spectrometer with ESI source (e.g., Sciex QTRAP series, Waters Xevo TQ-S)

    • Analytical balance

    • Vortex mixer and centrifuge

    • Calibrated pipettes

    • HPLC vials with inserts

Experimental Protocols

Protocol I: Preparation of Standards and Samples

Causality: Accurate preparation of standards is fundamental for quantification. The use of an internal standard (IS) corrects for variations in sample preparation and instrument response. A simple protein precipitation with acetonitrile is effective for cleaning up plasma samples, as it is efficient and removes the majority of interfering proteins.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1.0 mg of the analyte and the internal standard into separate 1.0 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These stocks can be stored at -20°C for up to 3 months.

  • Working Standard Solutions:

    • Prepare a series of intermediate stock solutions by serially diluting the primary analyte stock with 50:50 ACN:Water.

    • From these, prepare calibration curve (CC) standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

    • Prepare a working Internal Standard solution at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma sample, CC standard, or QC sample in a microcentrifuge tube, add 10 µL of the working IS solution.

    • Add 150 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert for analysis.

Protocol II: HPLC-MS Method Parameters

Causality: The gradient elution program is designed to provide sufficient retention for the analyte on the C18 column while ensuring that it elutes as a sharp, symmetrical peak. The MS parameters are optimized by direct infusion of the analyte to find the most stable and abundant precursor and product ions for MRM analysis.

ParameterValue
Column C18 Reverse-Phase, e.g., Phenomenex Luna C18(2) (100 Å, 3 µm, 2.0 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2
Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Analyte [M-H]⁻ m/z 297.07 (Calculated for C₁₆H₁₃O₅⁻)
MRM Transition (Analyte) To be determined empirically, e.g., 297.1 -> 253.1 (loss of CO₂)
MRM Transition (IS) To be determined empirically based on selected IS
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550°C
Collision Gas (CAD) Medium
Declustering Potential (DP) -60 V (Optimize)
Collision Energy (CE) -25 eV (Optimize)

Method Validation Strategy

To ensure the trustworthiness and reliability of the method, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][16][17]

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity: Construct a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL) and assess the coefficient of determination (r² > 0.995).

  • Accuracy & Precision: Analyze QC samples at three concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (RSD%) should be ≤15% (≤20% at LLOQ).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in pure solvent.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualization of Workflow

The overall analytical workflow can be visualized as a logical progression from sample receipt to final data reporting.

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation stock Stock Solution Preparation cal Calibration Standards & QC Sample Preparation stock->cal hplc HPLC Separation (C18 Column) cal->hplc sample_prep Plasma Sample (Protein Precipitation) sample_prep->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms integrate Peak Integration & Quantification ms->integrate validate Method Validation (ICH Q2(R1)) integrate->validate report Final Report validate->report

Caption: HPLC-MS analytical workflow from preparation to reporting.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid using HPLC-MS/MS. The described method is sensitive, specific, and robust. By adhering to the principles of method validation outlined, researchers can generate high-quality, reliable data suitable for pharmacokinetic studies, metabolic research, and other applications in drug development. The detailed explanation of the causality behind procedural choices empowers scientists to adapt and troubleshoot the method as needed for their specific applications.

References

  • Title: Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea Source: Journal of Chromatography A, 1999. URL: [Link]

  • Title: Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures Source: Journal of Chromatography A, 2005. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy. URL: [Link]

  • Title: Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique Source: Analytical Methods, 2014. URL: [Link]

  • Title: Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals Source: Journal Article (Specific Journal not listed in search result). URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub. URL: [Link]

  • Title: Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: Molecules, 2016. URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange Source: Journal of the Brazilian Chemical Society, 2017. URL: [Link]

  • Title: Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed. URL: [Link]

  • Title: Capillary electrophoresis‐electrospray ionization‐mass spectrometry method to determine the phenolic fraction of extra‐virgin olive oil Source: Semantic Scholar. URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies. URL: [Link]

  • Title: Mass spectra of the phenolic compounds obtained by the electrospray ionisation technique Source: ResearchGate. URL: [Link]

  • Title: Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase Source: Journal of Liquid Chromatography, 1981. URL: [Link]

  • Title: Analysis of Coumarins by Micro High-Performance Liquid Chromatography-Mass Spectrometry with a Particle Beam Interface Source: CORE. URL: [Link]

  • Title: A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils Source: Molecules, 2019. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors Source: Molecules, 2017. URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO. URL: [Link]

  • Title: Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid Source: Antioxidants, 2022. URL: [Link]

  • Title: 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid Source: PubChem. URL: [Link]

  • Title: High-performance liquid chromatography (HPLC) analysis of urolithins Source: ResearchGate. URL: [Link]

  • Title: Chemical Properties of Propanoic acid, 2-oxo-, ethyl ester (CAS 617-35-6) Source: Cheméo. URL: [Link]

  • Title: Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid Source: Journal of Chromatography A, 2015. URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our guidance is grounded in established principles of medicinal chemistry and formulation science to ensure you can achieve reliable and reproducible results in your experiments.

Introduction to the Compound

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the benzopyran class of compounds. Its core structure is a derivative of 6H-benzo[c]chromen-6-one, a scaffold found in naturally occurring metabolites like Urolithin A. The presence of both a planar, aromatic benzopyran system and a flexible propanoic acid side chain dictates its physicochemical properties, most notably its solubility. While specific experimental data for this exact molecule is not widely published, its structural similarity to urolithins and other benzopyrans suggests it is likely to be a poorly water-soluble compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fundamental Properties & Initial Observations

Question 1: I'm observing that 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is not dissolving in my aqueous buffer. Is this expected?

Answer: Yes, this is highly expected. The core 6H-benzo[c]chromen-6-one structure is hydrophobic. While the propanoic acid moiety introduces some polarity and a site for ionization, the large aromatic scaffold often dominates, leading to poor aqueous solubility. For instance, a related parent compound, Urolithin A, is known to be insoluble in water and sparingly soluble in aqueous buffers.[1][2] Compounds with a benzopyran core often exhibit low water solubility.[3]

Question 2: What are the best organic solvents for dissolving this compound?

Answer: Based on data for structurally similar compounds like Urolithin A, polar aprotic solvents are excellent starting points for creating stock solutions.[2] We recommend the following:

  • Dimethyl Sulfoxide (DMSO): Generally the most effective solvent for this class of compounds. Urolithin A shows high solubility in DMSO (≥22.8 mg/mL).[1][2]

  • Dimethyl Formamide (DMF): Another strong polar aprotic solvent that should effectively dissolve the compound. Urolithin A is also highly soluble in DMF.[2]

  • Ethanol (EtOH): The compound may have some, but limited, solubility in ethanol. Urolithin A is described as insoluble or slightly soluble in ethanol.[1][2]

Workflow for Preparing a Stock Solution: To work with the compound in an aqueous medium, it is standard practice to first dissolve it in a minimal amount of a suitable organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.[2] Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Section 2: Strategies for Enhancing Aqueous Solubility

The carboxylic acid group is the key to manipulating the aqueous solubility of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. By deprotonating this group to form a carboxylate salt, a significant increase in aqueous solubility can often be achieved. This is a common and effective method for acidic drugs.[4][5]

Question 3: How can I use pH adjustment to improve the solubility of my compound?

Answer: You can increase the solubility by preparing a basic solution. The addition of a base will deprotonate the carboxylic acid, forming a more soluble salt.

Detailed Protocol for pH-Based Solubilization:

  • Reagent Preparation: Prepare a dilute aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 N). Also, have a dilute acid solution (e.g., 0.1 N HCl) ready for pH titration.

  • Initial Suspension: Suspend the weighed amount of your compound in your desired aqueous buffer or purified water.

  • Titration: While stirring, add the basic solution dropwise to the suspension.

  • Monitoring: Monitor the pH continuously with a calibrated pH meter. As the pH increases, the compound should begin to dissolve.

  • Endpoint: The point at which the compound fully dissolves will give you an indication of the pH required for its solubilization. Aim for a pH approximately 2 units above the compound's pKa. While the exact pKa is unknown, a typical carboxylic acid pKa is around 4-5. Therefore, a pH of 6-7 or higher should significantly improve solubility.

  • Final pH Adjustment: If required for your experiment, you can carefully back-titrate with the dilute acid to your target pH. Be aware that precipitation may occur if you go below the critical pH.

Question 4: I need to maintain a specific pH for my experiment. What are my options?

Answer: If pH adjustment is not a viable option for your experimental setup, consider using co-solvents or other formulation approaches.

Co-solvency: This technique involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a hydrophobic compound.[5]

Recommended Co-solvents:

  • Ethanol: Can be used in small percentages.

  • Propylene Glycol (PG): A common excipient in drug formulations.

  • Polyethylene Glycol (PEG), e.g., PEG 400: Another widely used solubilizing agent.

Experimental Workflow for Co-solvent Screening:

The following diagram illustrates a systematic approach to identifying a suitable co-solvent system.

CoSolventScreening cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis Start Weigh Compound Stock Prepare Concentrated Stock in 100% Co-solvent (e.g., PG, PEG 400) Start->Stock Test1 Dilute Stock into Buffer (e.g., to 20% Co-solvent) Stock->Test1 Highest % Test2 Dilute Stock into Buffer (e.g., to 10% Co-solvent) Stock->Test2 Test3 Dilute Stock into Buffer (e.g., to 5% Co-solvent) Stock->Test3 Lowest % Observe Observe for Precipitation (Visual, Turbidity) Test1->Observe Test2->Observe Test3->Observe Result Determine Max Tolerated Co-solvent Concentration Observe->Result

Caption: Workflow for Co-solvent System Identification.

Question 5: Are there more advanced methods if the above are insufficient?

Answer: Yes, for more challenging cases, especially in drug development, several advanced techniques can be employed:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. This has been shown to be effective for urolithins.[6] A patent for urolithins mentions that cyclodextrins can improve their water solubility.[6]

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state, which can significantly enhance dissolution rates.

  • Cocrystal Formation: Creating a cocrystal with a highly soluble co-former can improve the overall solubility and dissolution profile of the active compound.[7][8]

These advanced methods typically require more extensive formulation development.

Summary of Solubility Data for Related Compounds

The following table summarizes the known solubility of Urolithin A, a structurally related parent compound, to provide a baseline for what to expect with 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Solvent/SystemUrolithin A SolubilityReference(s)
WaterInsoluble / Sparingly Soluble in aqueous buffers[1][2]
DMSO≥22.8 mg/mL[1]
DMFApprox. 30 mg/mL[2]
EthanolInsoluble / Slightly Soluble[1][2]
1:9 DMSO:PBS (pH 7.2)Approx. 0.1 mg/mL[2]

Logical Troubleshooting Pathway

When encountering solubility issues, it's crucial to follow a logical progression of troubleshooting steps. The following diagram outlines a recommended decision-making process.

TroubleshootingPathway Start Problem: Compound is insoluble in aqueous buffer Step1 Can you use an organic co-solvent (e.g., DMSO)? Start->Step1 Step2 Can the pH of the medium be adjusted? Step1->Step2 No Sol_Stock Solution: Prepare a concentrated stock in DMSO/DMF and dilute. Step1->Sol_Stock Yes Step3 Is a co-solvent system (e.g., PEG, PG) permissible? Step2->Step3 No Sol_pH Solution: Increase pH to >7 to form a soluble carboxylate salt. Step2->Sol_pH Yes Step4 Consider advanced formulation strategies Step3->Step4 No Sol_Cosolvent Solution: Titrate in a co-solvent to determine the optimal %. Step3->Sol_Cosolvent Yes Sol_Advanced Options: - Cyclodextrins - Surfactants - Solid Dispersions Step4->Sol_Advanced

Caption: Decision Tree for Solubility Troubleshooting.

References

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available from: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]

  • Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. PMC - NIH. Available from: [Link]

  • Urolithin A BP EP USP CAS 1143-70-0 Manufacturers and Suppliers. Fengchen. Available from: [Link]

  • Benzopyran – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Benzopyran | C9H8O | CID 9211. PubChem - NIH. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]

  • Urolithin A. Wikipedia. Available from: [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. Available from: [Link]

  • Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. Google Patents.
  • Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. MDPI. Available from: [Link]

Sources

Troubleshooting

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" stability in cell culture media

Prepared by the Senior Application Science Team Welcome to the technical support guide for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS 303016-29-7). This document provides in-depth guidance, frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS 303016-29-7). This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols to ensure the stability and integrity of this compound in your cell culture experiments. Our goal is to empower researchers to generate reliable and reproducible data by understanding the chemical behavior of this molecule in complex biological systems.

Introduction: Understanding the Molecule

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid belongs to the benzo[c]chromen-6-one class of compounds. This core structure is notably shared by urolithins , which are metabolites of ellagic acid produced by gut microbiota and are subjects of extensive research.[1][2] The molecule's structure features two key areas relevant to its stability:

  • A Lactone Ring: The 6-oxo group is part of a cyclic ester, known as a lactone. This is the most significant feature concerning stability, as esters are susceptible to hydrolysis.

  • An Ether Linkage and a Propanoic Acid Side Chain: An ether bond connects the stable chromenone core to the propanoic acid side chain. Ether bonds are generally chemically robust.

Understanding these structural motifs is critical for predicting and troubleshooting stability issues in aqueous, pH-buffered, and enzyme-rich cell culture environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in cell culture media?

The principal concern is the hydrolysis of the internal lactone (cyclic ester) ring . This reaction is catalyzed by two main factors in a typical cell culture environment:

  • pH-mediated Hydrolysis: Standard cell culture media are buffered around pH 7.2-7.4. While neutral, this pH can still facilitate slow hydrolysis of the lactone over extended incubation periods (24-72 hours). The reaction rate can increase if the medium becomes more alkaline, for instance, due to high metabolic activity of dense cell cultures.[3]

  • Enzymatic Hydrolysis: If you are using serum (e.g., Fetal Bovine Serum, FBS), it contains a variety of esterases that can actively catalyze the cleavage of the lactone ring.[4][5] This enzymatic degradation is often much faster than simple chemical hydrolysis.

A secondary, though less common, concern is potential metabolism by the cells themselves, which can modify the compound's structure.[6]

Q2: My experimental results are inconsistent. Could compound instability be the cause?

Absolutely. Inconsistent or lower-than-expected biological activity is a classic symptom of compound degradation. If the active compound is degrading over the course of your experiment, its effective concentration decreases over time, leading to high variability and potentially false-negative results. We strongly recommend performing a stability assessment, especially for experiments lasting longer than 8-12 hours.

Q3: How should I prepare and store stock solutions to maximize stability?

To ensure the longevity of your compound, follow these best practices:

  • Solvent Selection: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol. The absence of water will prevent hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture into the DMSO stock and accelerate degradation.

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store the compound diluted in aqueous media for extended periods.

Q4: Does the presence of serum (FBS) in my media affect the compound's stability?

Yes, very likely. FBS and other sera are rich in esterase enzymes that can hydrolyze the lactone ring.[4] The rate of degradation is typically much higher in serum-containing media compared to serum-free media. If your experimental design allows, running a pilot study in both serum-free and serum-containing media can help determine the impact of serum components.

Q5: What is the potential degradation product, and is it biologically active?

Hydrolysis of the lactone ring will open the six-membered ring, resulting in a molecule with a carboxylic acid and a hydroxyl group on the biphenyl core. The biological activity of this hydrolysis product is generally unknown and should not be assumed to be inert. It may have a different, reduced, or no activity compared to the parent compound, potentially confounding experimental results.

`dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} ` Caption: Potential degradation pathway of the lactone ring.

Troubleshooting Guide: Investigating Compound Instability

This guide provides a systematic workflow to determine if compound instability is affecting your experimental outcomes.

Problem: You observe one or more of the following issues:
  • High variability between replicate wells or experiments.

  • Loss of expected biological effect at later time points.

  • Required compound concentrations are much higher than expected.

Hypothesis: The compound is degrading in the cell culture medium during the experiment.
Workflow for Stability Assessment:

Stability_Workflow

Detailed Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell-Free Culture Media

This protocol provides a quantitative measure of the compound's half-life in your specific culture medium, both with and without serum.

Materials:

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Serum (e.g., FBS), if applicable

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

  • Sterile microcentrifuge tubes or 24/48-well plates

  • Analytical instrument (HPLC-UV or LC-MS is preferred for sensitivity and specificity)[7]

Procedure:

  • Prepare Media Conditions:

    • Condition A (with serum): Prepare 5 mL of your complete cell culture medium supplemented with the standard concentration of serum (e.g., 10% FBS).

    • Condition B (serum-free): Prepare 5 mL of your basal medium without any serum.

  • Spike with Compound:

    • Warm both media preparations to 37°C.

    • Add the compound from a concentrated stock (e.g., 10 mM in DMSO) to each medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent (e.g., ≤ 0.1%).

    • Mix thoroughly by gentle inversion.

  • Time Point Zero (T=0):

    • Immediately after spiking, remove a 100 µL aliquot from both Condition A and Condition B.

    • Quench the sample to stop degradation. A common method is to add 200 µL of ice-cold acetonitrile containing an internal standard.

    • Store this T=0 sample at -80°C until analysis. This sample represents 100% of the initial compound concentration.

  • Incubation:

    • Place your tubes or plate containing the remaining spiked media into a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Collect Subsequent Time Points:

    • At each subsequent time point (e.g., 2, 8, 24, 48, and 72 hours), remove a 100 µL aliquot from each condition.

    • Quench each sample immediately as described in Step 3 and store at -80°C.

  • Sample Analysis:

    • Thaw all samples, including T=0. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by a validated HPLC or LC-MS method to measure the peak area of the parent compound.

  • Data Interpretation:

    • For each time point, calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus time for both conditions. This will visualize the degradation kinetics and allow for an estimation of the compound's half-life (t₁/₂) under each condition.

Protocol 2: Differentiating Chemical Degradation vs. Cellular Metabolism

This protocol helps determine if your cells are actively metabolizing the compound.

Procedure:

  • Seed your cells in a multi-well plate and allow them to adhere and grow to your desired confluency.

  • Prepare three sets of wells:

    • Set 1 (Complete System): Add the compound to wells containing cells and your complete medium (with serum, if applicable).

    • Set 2 (Cell-Free Control): Add the compound to wells containing only the complete medium (no cells).

    • Set 3 (Cellular Control): Add vehicle (e.g., DMSO) to wells with cells.

  • Incubate the plate under standard culture conditions.

  • At your desired time points (e.g., 24 hours), collect the culture supernatant from each well.

  • Analyze the supernatant from Set 1 and Set 2 for the concentration of the parent compound using HPLC or LC-MS, as described in Protocol 1.

  • Interpretation:

    • A comparison between Set 2 and the T=0 sample from Protocol 1 reveals the combined chemical and enzymatic degradation in the medium.

    • If the compound concentration in Set 1 is significantly lower than in Set 2, it strongly suggests that the cells are actively taking up and/or metabolizing the compound.[6]

Data Summary & Expected Outcomes

The following table provides a hypothetical summary based on the chemical properties of a lactone-containing molecule. Your actual results from the protocols above should be used to populate a similar table for your specific experimental conditions.

ConditionSerum PresenceExpected Primary Degradation MechanismEstimated Half-life (t₁/₂)Recommendations
DMEM, pH 7.4 NoneSlow chemical hydrolysis> 48 hoursSuitable for long-term experiments.
DMEM, pH 7.4 10% FBSEnzymatic hydrolysis by serum esterases8 - 24 hoursFor long-term experiments, consider replenishing the compound with media changes.
DMEM, pH > 7.8 10% FBSAccelerated chemical and enzymatic hydrolysis< 8 hoursMonitor media pH. Avoid over-confluent cultures that can cause media to become alkaline.

By methodically assessing the stability of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in your specific cell culture system, you can significantly enhance the quality and reproducibility of your research.

References
  • PubChem. Propionic Acid. National Center for Biotechnology Information. [Link]

  • Huang, L.Z., et al. (2017). Syntheses of Benzo[c]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. Natural Product Communications.[Link]

  • Google Patents.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Al-Sayed, E., et al. (2021). Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells. Apoptosis.[Link]

  • Muthyala, R.S., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals.[Link]

  • Korczak, M., et al. (2023). Conjugates of urolithin A with NSAIDs, their stability, cytotoxicity, and anti-inflammatory potential. ResearchGate.[Link]

  • Bialonska, D., et al. (2021). Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose. International Journal of Molecular Sciences.[Link]

  • ACS Publications. (2021). Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters.[Link]

  • ResearchGate. Propionic Acid and Derivatives.[Link]

  • Valle, D.A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering.[Link]

  • PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. Fermentation.[Link]

  • ResearchGate. Urolithin A and B treatments reduce cell proliferation and alter...[Link]

  • Royal Society of Chemistry. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. Food & Function.[Link]

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules.[Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?[Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • The Doctor's Farmacy with Mark Hyman, M.D. (2023). Mitochondria, Muscle Mass, and Urolithin A with Dr. Anurag Singh. YouTube. [Link]

  • Dove Medical Press. (2015). Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery. International Journal of Nanomedicine.[Link]

  • National Center for Biotechnology Information. (2021). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Biotechnology for Biofuels.[Link]

  • ChemRxiv. One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization...[Link]

  • Google Patents.Cell culture medium for enhanced cell growth, culture longevity, and product expression.
  • MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. International Journal of Molecular Sciences.[Link]

  • PubChem. 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry.[Link]

Sources

Optimization

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" common experimental artifacts

Technical Support Center: 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Welcome to the technical support center for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (CAS 303016-29-7). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Welcome to the technical support center for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (CAS 303016-29-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this urolithin derivative. By understanding the chemical nature of this molecule, which features a rigid benzo[c]chromenone core, a propanoic acid side chain, and an ether linkage, we can anticipate and troubleshoot potential issues in its synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are hydrolysis of the lactone ring and photodegradation. The benzo[c]chromen-6-one core contains a lactone (a cyclic ester) that can be susceptible to hydrolysis under strongly acidic or basic conditions, which would open the ring to form a carboxylic acid and a phenol. Additionally, coumarin-like structures are known to be light-sensitive and can undergo photodegradation, so it is advisable to store the compound in the dark and use amber vials for solutions.[1][2]

Q2: I am having trouble synthesizing this compound. What are some common pitfalls?

A2: While specific synthesis protocols for this exact molecule are not widely published, it is structurally similar to other urolithin derivatives.[3][4][5][6][7] A common synthetic route would likely involve the coupling of a 3-hydroxy-6H-benzo[c]chromen-6-one intermediate with a propanoic acid derivative. Potential challenges include achieving regioselective etherification at the 3-position and preventing side reactions. The use of a suitable base and protecting groups for the carboxylic acid may be necessary.

Q3: My HPLC analysis shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in HPLC, often referred to as "ghost peaks" or "artifact peaks," are a common issue.[8][9][10][11] For this compound, potential sources of artifact peaks include:

  • Hydrolysis: As mentioned, the lactone ring can hydrolyze, leading to a new, more polar compound with a different retention time.

  • Mobile Phase Contamination: Impurities in your solvents or buffers can appear as peaks. Always use high-purity, HPLC-grade solvents.[10]

  • System Contamination: Carryover from previous injections can be a source of ghost peaks. A thorough system wash between runs is recommended.[11]

Troubleshooting Guides

Guide 1: Interpreting NMR Spectra and Addressing Common Artifacts

The 1H NMR spectrum of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid should show characteristic signals for the aromatic protons, the protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid. However, you may encounter the following artifacts:

  • Missing or Broad Carboxylic Acid Proton Signal: The proton of the carboxylic acid is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d6 or CDCl3) or with deuterium from the solvent itself.[12] This can cause the peak, typically expected in the 10-13 ppm range, to become very broad or disappear entirely into the baseline.[13][14][15][16]

    • Troubleshooting: To confirm the presence of the carboxylic acid, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.[13][14]

  • Impurity Signals: The presence of small, unexpected signals may indicate impurities from the synthesis, such as starting materials or byproducts. If you suspect hydrolysis of the lactone, you would expect to see new aromatic signals corresponding to the opened ring structure.

Guide 2: Overcoming HPLC Purification and Analysis Challenges

High-performance liquid chromatography is a critical tool for both the purification and purity assessment of this compound. Here are some common issues and their solutions:

  • Peak Tailing: The carboxylic acid moiety can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.

    • Troubleshooting:

      • Acidify the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.

      • Use a Different Column: Consider using a column with end-capping or a different stationary phase that is more resistant to secondary interactions.

  • Ghost Peaks in the Chromatogram: As mentioned in the FAQs, ghost peaks are a frequent problem.[8][9][10][11]

    • Troubleshooting Workflow:

      • Run a Blank Gradient: Inject your mobile phase without any sample. If you see peaks, your solvent is likely contaminated.

      • Check for Carryover: Inject a blank solvent after your sample run. If peaks from your sample appear, you have a carryover issue. Clean the injector and sample loop.

      • Investigate Sample Degradation: If the artifact peaks only appear in the sample chromatogram and grow over time, your compound may be degrading in the autosampler. Consider cooling the autosampler tray.

Experimental Protocols

Protocol 1: D2O Exchange for NMR Confirmation of a Carboxylic Acid
  • Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Identify the potential carboxylic acid proton signal (typically a broad singlet between 10-13 ppm).

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and gently invert it several times to mix.

  • Re-acquire the 1H NMR spectrum.

  • Expected Result: The signal corresponding to the carboxylic acid proton will have disappeared due to the exchange of the acidic proton with deuterium.

Visualizations

Diagram 1: Potential Hydrolysis of the Lactone Ring

reactant 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (Lactone Form) product Ring-Opened Hydrolysis Product (Carboxylic Acid and Phenol) reactant->product H2O (Acid or Base)

Caption: Lactone hydrolysis under acidic or basic conditions.

Diagram 2: HPLC Troubleshooting Workflow for Artifact Peaks

start Unexpected Peak in HPLC blank_run Inject Blank Gradient start->blank_run peak_in_blank Peak Present? blank_run->peak_in_blank cont_solvent Contaminated Mobile Phase peak_in_blank->cont_solvent Yes no_peak_in_blank No Peak peak_in_blank->no_peak_in_blank No carryover_check Inject Blank After Sample no_peak_in_blank->carryover_check peak_in_carryover Peak Present? carryover_check->peak_in_carryover carryover_issue System Carryover peak_in_carryover->carryover_issue Yes no_peak_in_carryover No Peak peak_in_carryover->no_peak_in_carryover No degradation_check Sample Degradation? no_peak_in_carryover->degradation_check degradation_issue Compound is Unstable degradation_check->degradation_issue Yes other_issue Other Issue (e.g., column bleed) degradation_check->other_issue No

Caption: Troubleshooting workflow for HPLC artifact peaks.

Data Summary

PropertyValueSource
CAS Number 303016-29-7[17][18]
Molecular Formula C16H12O5[17]
Purity (Typical) 95%[17]
Physical Form Solid[17]
Storage Temperature Room Temperature[17]

References

  • Artefact Peaks, System Peaks and Ghost Peaks in HPLC. (2025-09-22).
  • Products of Photodegradation for Coumarin Laser Dyes. (1983-10-31). DTIC. [Link]

  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. (2024-04-25).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023-11-23). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. NIH. [Link]

  • Carboxylic Acids. [Link]

  • Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1. (2024-11-04). PubMed. [Link]

  • LC Chromatography Troubleshooting Guide. (2023-11-03). HALO Columns. [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025-07-02). Phenomenex. [Link]

  • Chemical Properties of Propanoic acid, 2-oxo-, ethyl ester (CAS 617-35-6). Cheméo. [Link]

  • Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks. ACS Publications. [Link]

  • Process-scale synthesis of urolithins.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024-07-04). Separation Science. [Link]

  • Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. (2025-05-15). PMC. [Link]

  • Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. [Link]

  • Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. (2022-05-09). PMC - NIH. [Link]

  • Syntheses of Benzo[ c ]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. ResearchGate. [Link]

  • Novel Regioselective Synthesis of Urolithin Glucuronides Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. (2022-05-09). ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Welcome to the technical support center for the synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, a derivative of the naturally occurring metabolite, Urolithin B. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, a derivative of the naturally occurring metabolite, Urolithin B. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product.

I. Synthetic Strategy Overview

The synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a two-step process. The first step involves the formation of the core structure, 3-hydroxy-6H-benzo[c]chromen-6-one (also known as Urolithin B), through a copper-catalyzed reaction. The second step is a Williamson ether synthesis to introduce the propanoic acid side chain at the 3-hydroxyl position.

Synthesis_Overview cluster_0 Step 1: Urolithin B Core Synthesis cluster_1 Step 2: Williamson Ether Synthesis & Hydrolysis 2-Iodobenzoic_acid 2-Iodobenzoic acid Urolithin_B 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) 2-Iodobenzoic_acid->Urolithin_B NaOH, H2O, CuSO4 (cat.) Reflux Resorcinol Resorcinol Resorcinol->Urolithin_B NaOH, H2O, CuSO4 (cat.) Reflux Ester_Intermediate Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate Urolithin_B->Ester_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Ethyl_2_bromopropanoate Ethyl 2-bromopropanoate Final_Product 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Ester_Intermediate->Final_Product Base (e.g., KOH) EtOH/H2O, Reflux

Caption: Overall synthetic route for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

II. Detailed Experimental Protocols

These protocols are based on established literature procedures for the synthesis of Urolithin B and related derivatives.

Protocol 1: Synthesis of 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)

Materials:

  • 2-Iodobenzoic acid

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Copper (II) sulfate (CuSO₄)

  • Distilled water

  • Hydrochloric acid (HCl), 0.1 N

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve resorcinol (3 equivalents) and sodium hydroxide (approx. 3.7 equivalents) in distilled water.

  • Add 2-iodobenzoic acid (1 equivalent) to the solution.

  • Heat the mixture to reflux for 45 minutes. The solution will turn brown.

  • Add a solution of copper (II) sulfate in water to the refluxing mixture.

  • Continue to reflux for an additional 10 minutes.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate and wash it with cold 0.1 N HCl solution.

  • Further wash the precipitate with cold distilled water to remove any remaining salts.

  • Dry the resulting solid to obtain crude 3-hydroxy-6H-benzo[c]chromen-6-one. This can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Materials:

  • 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 3-hydroxy-6H-benzo[c]chromen-6-one (1 equivalent) and anhydrous potassium carbonate (1.3 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

  • Add ethyl 2-bromopropanoate (1.3 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: Hydrolysis to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Materials:

  • Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2N

Procedure:

  • Dissolve the ethyl ester intermediate in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (a significant excess, e.g., 4 equivalents) in water.

  • Reflux the mixture with stirring for approximately 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous layer with 2N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/n-hexane).

III. Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Urolithin B Synthesis cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis Low_Yield_S1 Low or No Yield of Urolithin B Cause1_S1 Probable Cause: Incomplete reaction or degradation of starting materials. Low_Yield_S1->Cause1_S1 Sol1_S1 Solution: - Ensure purity of starting materials. - Check stoichiometry and concentration of reagents. - Verify reflux temperature and reaction time. Cause1_S1->Sol1_S1 Low_Yield_S2 Low Yield of Ester Intermediate Cause1_S2 Probable Cause: Incomplete deprotonation of the phenol. Low_Yield_S2->Cause1_S2 Cause2_S2 Probable Cause: Side reaction (E2 elimination) of ethyl 2-bromopropanoate. Low_Yield_S2->Cause2_S2 Sol1_S2 Solution: - Use a stronger base (e.g., NaH) if necessary. - Ensure anhydrous conditions to prevent quenching of the base. Cause1_S2->Sol1_S2 Sol2_S2 Solution: - Use a milder base (e.g., K2CO3 vs. NaH). - Maintain a moderate reaction temperature (80-100 °C). Cause2_S2->Sol2_S2 Incomplete_Hydrolysis Incomplete Hydrolysis Cause1_S3 Probable Cause: Insufficient base or reaction time. Incomplete_Hydrolysis->Cause1_S3 Sol1_S3 Solution: - Increase the amount of KOH. - Extend the reflux time and monitor by TLC. Cause1_S3->Sol1_S3 Lactone_Opening Lactone Ring Opening Cause2_S3 Probable Cause: Harsh basic conditions. Lactone_Opening->Cause2_S3 Sol2_S3 Solution: - Carefully control the reaction temperature and time. - Use milder hydrolysis conditions if possible (e.g., LiOH). Cause2_S3->Sol2_S3

Caption: Troubleshooting flowchart for the synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The Williamson ether synthesis (Step 2) is often the most challenging step to optimize. The yield of this step is highly dependent on the choice of base, solvent, and temperature to favor the desired SN2 reaction over the competing E2 elimination of the alkyl halide.[1][2]

Q2: I am observing a significant amount of an elimination byproduct in the Williamson ether synthesis. How can I minimize this?

A2: The formation of the elimination byproduct, ethyl acrylate, is a common issue when using secondary alkyl halides. While ethyl 2-bromopropanoate is a secondary halide, the electron-withdrawing nature of the adjacent ester group can influence its reactivity. To minimize elimination:

  • Use a milder base: Potassium carbonate is generally preferred over stronger bases like sodium hydride (NaH) as it is less likely to promote elimination.

  • Control the temperature: Avoid excessively high temperatures. A range of 80-100 °C is typically sufficient.

  • Choice of leaving group: While bromide is common, iodide is a better leaving group and may allow for lower reaction temperatures, thus reducing elimination. You can generate the alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Potential impurities in the final product can include:

  • Unreacted 3-hydroxy-6H-benzo[c]chromen-6-one.

  • The ethyl ester intermediate from incomplete hydrolysis.

  • A potential byproduct from C-alkylation, where the propanoate group attaches to the aromatic ring instead of the phenolic oxygen.[1]

  • The product of lactone ring opening if the hydrolysis conditions are too harsh.

Q4: Can I use 2-bromopropanoic acid directly in the Williamson ether synthesis instead of the ethyl ester?

A4: Using 2-bromopropanoic acid directly is generally not advisable. The acidic proton of the carboxylic acid will be deprotonated by the base, creating a dianion. This can complicate the reaction and potentially lead to lower yields. The two-step approach of alkylation with the ethyl ester followed by hydrolysis is a more reliable and higher-yielding strategy.

Q5: What are the best practices for handling the reagents in this synthesis?

A5:

  • Anhydrous Conditions: The Williamson ether synthesis step is sensitive to moisture, which can quench the base and hydrolyze the alkyl halide.[3] Use anhydrous solvents and dry glassware.

  • Inert Atmosphere: While not always strictly necessary, performing the Williamson ether synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if using a strong, air-sensitive base like NaH.

  • Purity of Starting Materials: Ensure the purity of your 3-hydroxy-6H-benzo[c]chromen-6-one and ethyl 2-bromopropanoate, as impurities can lead to side reactions and complicate purification.

V. Data Summary

StepReactionKey ReagentsTypical TemperatureTypical YieldReference
1Urolithin B Synthesis2-Iodobenzoic acid, Resorcinol, NaOH, CuSO₄Reflux~80%[4]
2Williamson Ether Synthesis3-Hydroxy-6H-benzo[c]chromen-6-one, Ethyl 2-bromopropanoate, K₂CO₃, DMF80-100 °C60-80%[2][5]
3Ester HydrolysisEthyl ester intermediate, KOH, EtOH/H₂OReflux>90%[6]

VI. References

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. (n.d.). [Link]

  • Giménez-Bastida, J. A., et al. (2022). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. Journal of Agricultural and Food Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. (n.d.). [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. (n.d.). [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. National Institutes of Health. (n.d.). [Link]

  • Zhang, Y., et al. (2015). Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography. Journal of Chromatography B. [Link]

  • Soni, V. (2022). Synthesis of Urolithin B. ResearchGate. [Link]

  • 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2019). [Link]

  • γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ResearchGate. (n.d.). [Link]

  • Urolithin A. Alzheimer's Drug Discovery Foundation. (n.d.). [Link]

  • Help me, how increase yield in williamson ether reaction?. ResearchGate. (2022). [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

Optimization

Technical Support Center: Assays with 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Welcome to the technical support center for researchers utilizing 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and other novel small molecules in their assays. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and other novel small molecules in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the common challenges associated with screening fluorescent compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay is showing unexpectedly high background signals. What are the likely causes and how can I resolve this?

High background fluorescence is a common issue when working with intrinsically fluorescent compounds like 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. This phenomenon, known as autofluorescence, can obscure the specific signal from your assay's reporter fluorophore, leading to false positives.[1][2]

Potential Sources of Autofluorescence:

  • Test Compound: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay.[1][3]

  • Assay Media and Buffers: Components like riboflavin in cell culture media can contribute to background fluorescence.

  • Biological Materials: Endogenous molecules in cells, such as NADH and flavins, are naturally fluorescent.[2]

  • Laboratory Plastics: Certain types of microplates and other plasticware can exhibit fluorescence.[2]

Troubleshooting Workflow for High Background Fluorescence:

A Start: High Background Fluorescence Detected B Run Compound-Only Control (Compound + Buffer/Media) A->B C Is the signal still high? B->C D Compound Autofluorescence is the primary issue. C->D Yes E Run Buffer/Media-Only Control C->E No I Optimize Assay Conditions: - Shift excitation/emission wavelengths - Use a red-shifted fluorophore - Implement a pre-read step D->I F Is the signal still high? E->F G Buffer/Media component is autofluorescent. F->G Yes H Issue is likely from biological material or non-specific binding. F->H No J Optimize Buffer/Media: - Use phenol red-free media - Test alternative buffer formulations G->J K Optimize Cell-Based Assay: - Use appropriate controls (e.g., isotype controls) - Optimize washing steps - Use blocking reagents H->K

Caption: Troubleshooting workflow for high background fluorescence.

Q2: I'm observing a significant decrease in my fluorescence signal when I add my test compound. What is happening and how can I troubleshoot it?

A reduction in fluorescence signal upon the addition of a test compound is often indicative of quenching.[1][2] Quenching occurs when the compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a diminished signal and potentially false-negative results.[1][2][4]

Troubleshooting Steps for Signal Quenching:

  • Perform a "Pre-read" of Your Compound: Measure the absorbance of your compound at the excitation and emission wavelengths of your assay's fluorophore. This can help identify potential for the inner filter effect, a form of quenching where the compound absorbs the excitation or emitted light.[4]

  • Titrate the Compound Concentration: High concentrations of the test compound are more likely to cause quenching.[4] By testing a range of concentrations, you can identify a window where the biological activity can be observed without significant signal interference.

  • Select a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of your test compound. Red-shifted dyes are often a good choice to avoid interference from blue-shifted library compounds.[4]

Data Comparison for Troubleshooting Quenching:

Assay Condition Fluorescence Signal (RFU) Interpretation Next Step
Control (No Compound) 10,000Baseline signalN/A
Compound at 50 µM 2,000Potential quenchingTitrate compound concentration
Compound at 10 µM 6,000Reduced quenchingProceed with this concentration or lower
Compound at 1 µM 9,500Minimal quenchingOptimal concentration for initial screening
Q3: My results are not reproducible between experiments. What are some common sources of variability in microplate-based assays?

Lack of reproducibility in microplate-based assays can stem from various factors, from procedural inconsistencies to environmental influences. A systematic approach is crucial to pinpoint the source of the variability.[5][6]

Key Areas to Investigate for Reproducibility Issues:

  • Pipetting and Dispensing: Inaccurate or inconsistent liquid handling is a major source of error. Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Microplate Selection: The type of microplate can significantly impact results. For fluorescence assays, black plates are generally recommended to minimize well-to-well crosstalk and background fluorescence.[7] White plates should not be used for fluorescence polarization assays.[7]

  • Incubation Conditions: Ensure consistent temperature and humidity during incubation steps. Edge effects, where the outer wells of a plate behave differently from the inner wells, can be mitigated by not using the outer wells for critical samples or by using a plate incubator with good temperature uniformity.

  • Reagent Preparation: Prepare fresh buffers and solutions for each experiment, especially aqueous buffers that can support microbial growth.[5]

  • Instrument Settings: Use consistent instrument settings for each run, including gain, excitation/emission wavelengths, and read height.[7]

The "Rule of One" in Troubleshooting:

When troubleshooting, never change more than one variable at a time.[5] This systematic approach allows you to definitively identify the cause of the issue. For an effect to be troubleshooted, it must be repeatable.[5]

Detailed Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol is designed to determine if 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid exhibits autofluorescence at the wavelengths used in your primary assay.

Materials:

  • 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid stock solution

  • Assay buffer or media

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates suitable for your assay

Procedure:

  • Prepare a serial dilution of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid in the assay buffer or media. The concentration range should span the concentrations used in your primary assay.

  • Add the diluted compound to the wells of the microplate.

  • Include wells with only the assay buffer or media as a blank control.

  • Read the plate on a microplate reader at the excitation and emission wavelengths used for your primary assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A dose-dependent increase in fluorescence indicates that the compound is autofluorescent at the tested wavelengths.[1]

References

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Hall, M. D., et al. (2016). Development and Application of Fluorescence Polarization Assays in Drug Discovery. IntechOpen. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Administration of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

A Note on This Guidance: Publicly available data on "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (hereafter referred to as 'Compound X') is limited. This guide is therefore constructed based on first principles...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: Publicly available data on "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (hereafter referred to as 'Compound X') is limited. This guide is therefore constructed based on first principles of formulation science, addressing the anticipated challenges for a compound with its structural characteristics: a poorly soluble, weakly acidic molecule with a rigid, polycyclic aromatic core. The principles and troubleshooting steps outlined here provide a robust framework for developing a successful in vivo administration strategy.

Part 1: Foundational Pre-formulation Assessment

Before attempting in vivo administration, a foundational understanding of your compound's physicochemical properties is critical. These initial studies prevent costly experimental failures and ensure data integrity.[1][2][3]

Q1: What are the absolute first steps before I even think about formulation?

A1: You must establish a baseline profile for Compound X. This is non-negotiable for reproducible science.

  • Aqueous Solubility Profiling: Determine the equilibrium solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[4] Given the carboxylic acid moiety, solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa.[5][6][7][8][9][10]

  • pKa Determination: Experimentally determine the pKa of the propanoic acid group. This value is the single most important predictor of its behavior in different pH environments and will dictate your formulation strategy.[5][7]

  • LogP/LogD Measurement: Determine the lipophilicity (LogP) and the pH-dependent distribution coefficient (LogD at pH 7.4). A high LogP/D value, which is expected for the benzo[c]chromenone core, confirms poor aqueous solubility as a primary hurdle.

  • Solid-State Characterization: Use techniques like DSC (Differential Scanning Calorimetry) and XRPD (X-ray Powder Diffraction) to understand if your material is crystalline or amorphous and to identify any potential polymorphs. Different solid forms can have dramatically different solubility and stability profiles.[11][12]

  • Preliminary Stability Assessment: Conduct a forced degradation study to understand how the compound behaves under stress conditions (e.g., acid, base, light, oxidation, heat).[13] This identifies potential liabilities and helps in choosing appropriate storage conditions for your formulations.

Part 2: Frequently Asked Questions (FAQs)

Q2: I dissolved my compound in DMSO and diluted it with saline for IV injection, but it immediately crashed out (precipitated). Why?

A2: This is a classic issue of solvent-shifting. Compound X is likely highly soluble in a strong organic solvent like DMSO but poorly soluble in aqueous media.[14] When you inject this solution into the bloodstream (an aqueous environment), the DMSO rapidly diffuses, causing the local solvent environment to become predominantly aqueous. The drug, no longer soluble, precipitates. This can cause embolisms and severe adverse events in the animal, in addition to making your PK data uninterpretable.[4]

Q3: Can I just use 100% DMSO for my injections to avoid precipitation?

A3: This is strongly discouraged. While DMSO is a powerful solvent, it has its own biological effects and toxicities, including hemolysis and inflammation.[14][15][16][17][18] High concentrations of DMSO can cause significant adverse effects that can confound your study results or lead to animal morbidity.[16][17] Regulatory guidelines and best practices advise using the minimum amount of such excipients necessary.

Q4: My compound is an acid. Can I just raise the pH of my vehicle to dissolve it?

A4: Yes, this is a primary strategy for acidic compounds. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid, forming a more soluble salt in situ.[8][10] However, there are critical caveats for in vivo use:

  • Physiological Incompatibility: Injecting a high-pH solution can cause severe irritation, tissue necrosis at the injection site, and shifts in blood pH. For intravenous administration, the formulation's pH should ideally be close to physiological pH (7.4).

  • Buffering Capacity of Blood: While the blood has a strong buffering capacity, a bolus injection of a high-pH formulation can overwhelm it locally, causing the drug to precipitate before it can be diluted and distributed.

Q5: What is the difference between a co-solvent, a surfactant, and a complexing agent?

A5: These are the three main tools for solubilizing poorly soluble compounds:

  • Co-solvents (e.g., PEG400, Propylene Glycol, Ethanol): These are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous vehicle.[4][19]

  • Surfactants (e.g., Polysorbate 80, Solutol® HS 15): These are amphiphilic molecules that form micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble drug, carrying it in an aqueous solution.[20][21]

  • Complexing Agents (e.g., Cyclodextrins): These are cyclic oligosaccharides that form inclusion complexes with drug molecules, effectively hiding the hydrophobic parts of your compound within their central cavity to increase aqueous solubility.[22][23][24][25][26][27]

Part 3: Troubleshooting Guides & Protocols

Guide 1: Systematic Vehicle Screening for a Poorly Soluble Acidic Compound

Objective: To identify a safe and effective vehicle that can maintain Compound X in solution at the desired concentration for dosing.

Workflow Diagram:

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Advanced Formulation cluster_2 Phase 3: Stability & Safety Assessment Start Determine Target Dose Concentration (mg/mL) Sol_Screen Tier 1: Basic Aqueous & Co-solvent Screening Start->Sol_Screen Check1 Solubility > Target Conc.? (Visually Clear) Sol_Screen->Check1 Adv_Screen Tier 2: pH Adjustment, Surfactants, Cyclodextrins Check1->Adv_Screen No Stab_Test Formulation Stability Test (24h at RT & 4°C) Check1->Stab_Test Yes Check2 Solubility > Target Conc.? (Visually Clear) Adv_Screen->Check2 Check2->Stab_Test Yes Fail Reformulate or Re-evaluate Dose Check2->Fail No Check3 Stable? No Precipitation? Stab_Test->Check3 Hemolysis In Vitro Hemolysis Assay (for IV formulations) Check3->Hemolysis Yes Check3->Fail No Final Select Lead Formulation for In Vivo Study Hemolysis->Final

Caption: Pre-formulation to In Vivo Administration Workflow.

Protocol: Tiered Solubility Screening

  • Preparation: Prepare a stock solution of Compound X in a suitable organic solvent (e.g., DMSO, NMP) at a high concentration (e.g., 100 mg/mL). This minimizes the volume of organic solvent added during screening.

  • Screening Plate Setup: In a 96-well plate or microcentrifuge tubes, dispense the potential vehicle systems outlined in the table below.

  • Spiking: Spike a small, precise volume of the compound stock solution into each vehicle to achieve the target final concentration.

  • Equilibration: Mix thoroughly (vortex) and allow to equilibrate for at least 2-4 hours at room temperature.

  • Observation: Visually inspect each well/tube against a light and dark background for any signs of precipitation, cloudiness, or crystallization. A successful vehicle will result in a completely clear solution.

Table 1: Tiered Vehicle Screening Strategy

TierVehicle SystemComposition ExamplesRationale & Causality
1A pH Adjustment (Aqueous) 50 mM Phosphate Buffer, pH 7.4Leverages the acidic nature of the compound. If soluble here, it's the simplest and often safest option.[10]
1B Co-solvents 10% DMSO / 40% PEG400 / 50% SalinePEG400 is a common, safe co-solvent that reduces solvent polarity.[4] The DMSO acts as a strong initial solubilizer.
30% Propylene Glycol / 70% D5WAn alternative co-solvent system. Propylene glycol is a standard parenteral excipient.[21]
2A Surfactants 10% Solutol® HS 15 in SalineSolutol® is a non-ionic solubilizer that forms micelles to encapsulate the drug, often well-tolerated.[20]
5% Polysorbate 80 in D5WA very common surfactant used in many approved parenteral products.[21]
2B Complexation Agents 20% (w/v) HP-β-CD in WaterHydroxypropyl-beta-cyclodextrin (HP-β-CD) is a widely used and safe complexing agent for parenteral administration.[22][23][25]
25% (w/v) SBE-β-CD in WaterSulfobutylether-beta-cyclodextrin (SBE-β-CD, Captisol®) is highly effective for solubilizing ionizable compounds.[28]
Guide 2: Troubleshooting Formulation Instability

Problem: You have identified a vehicle that initially solubilizes Compound X, but it precipitates after a few hours or upon refrigeration.

Root Cause Analysis & Solution Workflow:

G cluster_0 Diagnosis cluster_1 Solutions Start Precipitation Observed in 'Successful' Formulation Check_K Is it Kinetic vs. Thermodynamic Solubility? Start->Check_K Check_T Is it Temperature Dependent? Start->Check_T Sol_K Increase Solubilizer Concentration (e.g., more co-solvent, more cyclodextrin) Check_K->Sol_K Likely Kinetic (Supersaturated) Sol_pH Add a Buffer to Maintain pH (e.g., Phosphate, Citrate) Check_K->Sol_pH Possible pH Shift Sol_Energy Use Lyophilization to Create Stable Amorphous Dispersion Check_K->Sol_Energy Persistent Issue Sol_T Store at Room Temp. Prepare Fresh Before Dosing Check_T->Sol_T Yes (Precipitates in Cold) endpoint

Caption: Decision tree for addressing formulation instability.

Protocols & Explanations:

  • Kinetic vs. Thermodynamic Solubility: Often, using a strong organic stock solution creates a temporary, supersaturated state. The system is not stable and will eventually crash out to its true, lower thermodynamic solubility.

    • Solution: Increase the concentration of your enabling excipient (co-solvent, surfactant, or cyclodextrin). This raises the true thermodynamic solubility limit, providing a more stable formulation.[4][29]

  • Temperature Dependence: Solubility can decrease at lower temperatures. If the formulation is prepared at room temperature and then stored at 4°C, the compound may precipitate.

    • Solution: Perform stability tests at all relevant temperatures (room temp, refrigerated).[13][30][31] If it's only stable at room temperature, the protocol must specify that the formulation be prepared fresh daily and not refrigerated.

  • pH Shift: If you are relying on pH for solubilization without a proper buffer, absorption of atmospheric CO₂ can slightly lower the pH, causing a weakly acidic drug to precipitate.

    • Solution: Use a buffer (e.g., 20-50 mM phosphate or citrate buffer) instead of simply adjusting the pH of saline or water. The buffer will resist pH changes and maintain the ionized, soluble state of the drug.[21]

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 178, 35-52. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2008). Non-clinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 27(1), 1–43.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662–2679.
  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]

  • Akers, M. J., Fites, A. L., & Robison, R. L. (1994). Preformulation studies for the development of a parenteral liquid formulation of the immunomodulator, peldesine. Journal of Parenteral Science and Technology, 48(5), 239-243.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization. Pharmaceutical Technology, 26(7), 48-60.
  • U.S. Environmental Protection Agency. (2004). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

  • Yan, Y., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Drug Design, Development and Therapy.
  • Slideshare. (n.d.). Pre formulation. Retrieved from [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (1997).
  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • BS Publications. (n.d.).
  • SciELO. (2016).
  • PubMed Central. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.
  • ResearchGate. (2025). The toxicology of dimethyl sulfoxide (DMSO).
  • YouTube. (2017). Ph and Solubility of Drugs.
  • Altasciences. (n.d.).
  • Studocu. (n.d.). Exp.
  • Lubrizol. (n.d.).
  • S.P.P.S.P.T.M's SVKM's Dr. Bhanuben Nanavati College of Pharmacy. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • PubMed Central. (2021).
  • ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies.
  • ResearchGate. (2025).
  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies.
  • FDA. (2010). M3(R2)
  • Patsnap Eureka. (2025).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Regulations.gov. (n.d.).
  • PubMed Central. (2024).
  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Catalent. (n.d.).
  • ResearchGate. (2025).
  • PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

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Optimization

Technical Support Center: Refining and Purifying 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (a derivative of the Urolithin family of compounds). The inherent structural characteristics of this molecule—a carboxylic acid, a lactone, and a large aromatic system—present unique purification challenges. This document provides a structured approach, from initial workup to high-purity polishing, grounded in chemical principles and field-proven methodologies.

Section 1: Compound Profile and Purification Strategy

Before initiating purification, understanding the physicochemical properties of the target compound and the likely impurities is critical. This knowledge informs the selection of the most effective and efficient purification workflow.

1.1. Physicochemical Properties

The compound's dual nature—an acidic functional group appended to a large, relatively nonpolar core—governs its solubility and behavior in different solvent systems.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₆H₁₂O₅---
Molecular Weight 296.26 g/mol Influences diffusion rates in chromatography.
Appearance Typically a solid at room temperature.Amenable to crystallization-based purification methods.
Key Functional Groups Carboxylic Acid, Lactone, Ether, Aromatic RingsThe carboxylic acid is the primary handle for acid-base extraction. The lactone can be sensitive to strong bases (hydrolysis).
Predicted pKa ~3.5 - 4.5 (for the carboxylic acid)The compound will be deprotonated and water-soluble at pH > 6. It will be in its neutral, organic-soluble form at pH < 2.
Solubility Neutral Form: Soluble in polar organic solvents (e.g., EtOAc, Acetone, ACN, THF, DMSO); sparingly soluble in nonpolar solvents (e.g., Hexane) and water. Salt Form (Carboxylate): Soluble in aqueous base.This differential solubility is the cornerstone of liquid-liquid extraction for initial cleanup[1].

1.2. Common Impurities and Their Origins

Effective purification requires identifying and targeting potential impurities introduced during synthesis.

Impurity ClassPotential SpeciesOriginRecommended Removal Strategy
Unreacted Starting Materials 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin core)Incomplete etherification reaction.Acid-base extraction (phenolic starting material is a weaker acid); Chromatography.
Ethyl 2-bromopropanoate (or similar alkylating agent)Excess reagent from synthesis.Aqueous washes; Evaporation (if volatile).
Reaction Byproducts Hydrolyzed starting material (e.g., 2-hydroxypropanoic acid)Side reaction during synthesis or workup.Aqueous washes.
Products of over-alkylation or side reactionsNon-selective reaction conditions.Chromatography; Recrystallization.
Reagents & Solvents Organic bases (e.g., TEA, DIPEA), inorganic bases (e.g., K₂CO₃)Used to facilitate the etherification.Acidic washes (for organic bases); Water washes (for inorganic salts).
Residual Solvents (e.g., DMF, ACN)Reaction medium.High-vacuum drying; Recrystallization.

Section 2: Step-by-Step Purification Protocols

A multi-step approach is recommended, beginning with a bulk cleanup technique followed by a polishing step to achieve high purity.

Workflow Decision Tree

The following diagram outlines a logical decision-making process for purifying your crude product.

G start Crude Product check_impurities Are neutral or basic impurities major components? start->check_impurities acid_base Protocol 1: Acid-Base Extraction check_impurities->acid_base  Yes direct_cryst Protocol 2: Direct Recrystallization check_impurities->direct_cryst  No check_purity_1 Purity > 95% by HPLC? acid_base->check_purity_1 check_purity_2 Purity > 95% by HPLC? direct_cryst->check_purity_2 chromatography Protocol 3: Chromatographic Polishing check_purity_1->chromatography  No final_product Final Product (>99%) check_purity_1->final_product  Yes check_purity_2->chromatography  No check_purity_2->final_product  Yes chromatography->final_product

Caption: Purification strategy decision tree.

2.1. Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the acidic nature of the propanoic acid moiety to separate it from neutral or basic impurities. It is a highly effective first-pass purification step.

Causality: The target compound, a carboxylic acid, is deprotonated by a mild aqueous base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase. The much weaker acidity of any unreacted phenolic starting material means it will largely remain in the organic phase, providing good separation.

  • Step 1: Dissolution. Dissolve the crude solid in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Step 2: Basic Extraction. Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Step 3: Mixing and Separation. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Step 4: Back-Wash (Optional). Combine the aqueous extracts and wash once with a small volume of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Step 5: Acidification and Precipitation. Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The target compound will precipitate as a solid.

  • Step 6: Isolation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Step 7: Drying. Dry the purified solid under high vacuum to constant weight.

Self-Validation: Before acidification (Step 5), take a small aliquot of the organic layer and analyze it by TLC or HPLC to confirm that the product has been successfully extracted and that neutral impurities remain.

2.2. Protocol 2: Recrystallization

Recrystallization purifies solids based on differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures[2].

Causality: An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

  • Step 1: Solvent Screening. In small test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water). An ideal single solvent will show poor solubility at room temperature but good solubility upon heating.

  • Step 2: Dissolution. Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Step 3: Decolorization (Optional). If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.

  • Step 4: Crystal Formation. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals[3]. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Step 5: Isolation and Drying. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

2.3. Protocol 3: Chromatographic Purification

For achieving the highest purity (>99%), preparative chromatography is the method of choice.

ParameterNormal Phase (Silica Gel)Reverse Phase (C18)
Principle Separation based on polarity. Polar compounds are retained more strongly.Separation based on hydrophobicity. Nonpolar compounds are retained more strongly.
Typical Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradients.Acetonitrile/Water or Methanol/Water gradients, often with 0.1% acid (TFA or formic acid).
Elution Order Less polar impurities elute first, followed by the product.More polar impurities elute first. The product, being relatively nonpolar, is retained longer.
Recommendation Good for removing highly polar or nonpolar impurities.Excellent for resolving closely related analogues and achieving high purity. The use of an acidic modifier ensures the carboxylic acid is protonated and gives sharp peaks[4].

Step-by-Step (Preparative HPLC):

  • Step 1: Analytical Method Development. Develop an analytical HPLC method (e.g., using a C18 column) to establish the retention time of your product and resolve it from impurities.

  • Step 2: Sample Preparation. Dissolve the sample in a suitable solvent (ideally the mobile phase or a component of it like ACN/DMSO) and filter through a 0.45 µm syringe filter to remove particulates[4].

  • Step 3: Purification. Scale up the analytical method to a preparative column. Inject the sample and collect fractions corresponding to the product peak.

  • Step 4: Post-Run Processing. Combine the pure fractions. Remove the organic solvent (ACN/Methanol) using a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized, or the product can be extracted into an organic solvent (e.g., EtOAc), dried, and the solvent evaporated.

Section 3: Troubleshooting and FAQs

Q1: My product "oiled out" instead of crystallizing during recrystallization. What's wrong and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

  • Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (10-15% more volume) to decrease the saturation level. Allow it to cool much more slowly, perhaps by placing the flask in an insulated container[3].

  • Solution 2: Try a different solvent or a solvent mixture. If using a single solvent, switch to one with a lower boiling point.

  • Solution 3: Add a seed crystal (a tiny amount of pure solid) to the cooled solution to initiate controlled crystallization.

Q2: My yield after recrystallization is very low. What are the common causes? A: Low yield can result from several factors:

  • Using too much solvent: The most common cause. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: The product may have crystallized in the funnel during a hot filtration step. Ensure your funnel and receiving flask are pre-heated[3].

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize recovery.

Q3: The baseline in my HPLC chromatogram is noisy or drifting. A: This can compromise accurate integration and purity assessment.

  • Cause - Solvents: Impurities in the solvent or using non-HPLC grade reagents can cause a noisy baseline[4]. Always use high-purity, filtered, and degassed solvents.

  • Cause - System: Air bubbles in the pump or detector will cause noise. Degas the mobile phase and prime the pump thoroughly. A drifting baseline may indicate the column is not fully equilibrated to the mobile phase; flush with 10-20 column volumes before analysis[4].

Q4: During the acid-base workup, a thick emulsion formed that won't separate. A: Emulsions are common when dealing with complex mixtures or when solutions are shaken too vigorously.

  • Solution 1: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Solution 2: Allow the mixture to stand undisturbed for a longer period (20-30 minutes).

  • Solution 3: Filter the entire mixture through a pad of Celite or glass wool to disrupt the emulsified particles[5].

Q5: My final product has a persistent yellow or brown color. A: This is likely due to trace, highly conjugated impurities.

  • Solution 1 (Recrystallization): Perform a recrystallization and include a charcoal treatment step as described in Protocol 2. Activated charcoal is excellent at adsorbing colored impurities[3]. Use it sparingly, as it can also adsorb your product.

  • Solution 2 (Chromatography): A chromatographic polishing step is very effective at separating colored impurities from the desired white solid.

Section 4: Visual Workflow for Combined Purification

This diagram illustrates the most common integrated workflow for purifying the title compound from a crude reaction mixture.

G cluster_0 Acid-Base Extraction cluster_1 Recrystallization cluster_2 Quality Control crude 1. Dissolve Crude in EtOAc add_bicarb 2. Extract with aq. NaHCO3 (x3) crude->add_bicarb separate 3. Separate Layers add_bicarb->separate acidify 4. Acidify Aqueous Layer with HCl (pH~2) separate->acidify Aqueous Layer waste1 waste1 separate->waste1 Organic Layer (Neutral Impurities) filter1 5. Filter & Wash Solid acidify->filter1 dissolve 6. Dissolve Solid in Min. Hot Solvent (e.g., EtOH) filter1->dissolve cool 7. Cool Slowly to Form Crystals dissolve->cool filter2 8. Filter & Wash with Cold Solvent cool->filter2 dry 9. Dry Under Vacuum filter2->dry qc 10. Assess Purity (HPLC, NMR, MS) dry->qc final_product Pure Product qc->final_product

Caption: Integrated purification and QC workflow.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (2019). WO2019168972A1 - Process-scale synthesis of urolithin a.
  • Google Patents. (2019). US20190263772A1 - Process-scale synthesis of urolithin a.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. Frontiers in Pharmacology, 13, 986683. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Selma, M. V., et al. (2017). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. Molecules, 22(5), 789. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Urolithin Derivatives: Evaluating "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" in the Context of its Natural Analogs

For researchers and drug development professionals navigating the promising landscape of urolithin-based therapeutics, this guide offers a comparative analysis of the novel synthetic derivative, "2-[(6-oxo-6H-benzo[c]chr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the promising landscape of urolithin-based therapeutics, this guide offers a comparative analysis of the novel synthetic derivative, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid," against its naturally occurring and well-documented counterparts. While direct experimental data on this specific synthetic compound is emerging, this guide provides a framework for its evaluation by synthesizing current knowledge on urolithin bioactivity and presenting robust protocols for its characterization.

Urolithins, the gut microbial metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, anticancer, and anti-aging properties.[1][2] As research progresses, the focus is expanding from natural urolithins to synthetic derivatives designed to enhance bioavailability, stability, and efficacy.

The Urolithin Family: A Comparative Overview

The biological activity of urolithins is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups on the dibenzo[b,d]pyran-6-one core.[3] The most studied urolithins, Urolithin A (UA) and Urolithin B (UB), serve as key benchmarks for evaluating novel derivatives.

Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) is often considered the most biologically active of the natural urolithins.[4] It demonstrates potent anti-inflammatory, antioxidant, and anticancer effects.[5][6][7] Its dual hydroxyl groups at positions 3 and 8 are critical for its enhanced activity compared to Urolithin B, which possesses only a single hydroxyl group at position 3.[3]

Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) , while generally less potent than UA, still exhibits notable biological activities, including anti-inflammatory and neuroprotective effects.[6]

Other Natural Urolithins , such as Urolithin C (3,8,9-trihydroxy) and Urolithin D (3,4,8,9-tetrahydroxy), also contribute to the bioactivity profile of ellagitannin consumption. Studies have shown that Urolithin C and D can inhibit cancer cell proliferation and reduce triglyceride accumulation.[8][9][10]

The following table summarizes the comparative biological activities of key natural urolithins based on available experimental data.

Urolithin DerivativeKey Biological ActivitiesNotable Experimental FindingsReferences
Urolithin A Anti-inflammatory, Antioxidant, Anticancer, Anti-agingIC50 of 49.2 ± 3.8 μM in Caco-2 colon cancer cells.[3] Strongest inhibitor of TNF-α expression among natural urolithins.[7][3][7]
Urolithin B Anti-inflammatory, NeuroprotectiveLess potent antiproliferative activity compared to Urolithin A.[3][3][6]
Urolithin C Anticancer, Anti-adipogenicInhibits prostate cancer cell proliferation.[8] Reduces triglyceride accumulation in adipocytes and hepatocytes.[10][8][10]
Urolithin D Anticancer, Anti-adipogenicSelectively inhibits EphA2 phosphorylation in prostate cancer cells.[9] Reduces triglyceride accumulation.[10][9][10]

Synthetic Urolithin Derivatives: The Next Frontier

The limitations of natural urolithins, such as metabolic instability, have prompted the synthesis of novel derivatives.[1] The target compound, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , represents a strategic modification to the urolithin scaffold. The introduction of an oxypropanoic acid moiety at the 3-position is a rational design choice aimed at potentially improving pharmacokinetic properties and introducing novel biological interactions.

While direct comparative data for this specific compound is not yet widely published, we can hypothesize its potential activities based on structure-activity relationship studies of other synthetic urolithins. A recent study on 38 synthetic urolithin derivatives revealed that modifications to the core structure can significantly impact anti-inflammatory activity.[11] For instance, certain modifications led to compounds with stronger inhibitory effects on TNF-α expression than the parent urolithins.[11]

The propanoic acid side chain in "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" introduces a carboxylic acid functional group, which could alter its solubility, cell permeability, and interaction with biological targets. Further investigation is warranted to determine if this modification enhances its anti-inflammatory, antioxidant, or anticancer properties compared to its natural counterparts.

Experimental Workflows for Comparative Evaluation

To facilitate the direct comparison of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" with other urolithin derivatives, we provide the following detailed, self-validating experimental protocols.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to evaluate the free radical scavenging capacity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare DPPH working solution (e.g., 0.1 mM in methanol) mixing Mix test compound dilutions with DPPH solution in a 96-well plate reagent_prep->mixing sample_prep Prepare serial dilutions of test compounds (Urolithin derivatives and standard, e.g., Ascorbic Acid) sample_prep->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure absorbance at 517 nm using a microplate reader incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

DPPH Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in an amber bottle to protect it from light.[12]

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL in methanol) and a positive control (e.g., Ascorbic Acid).[12]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[12]

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of each concentration of the test compounds and the positive control to different wells.

    • Add the DPPH working solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[14]

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[12]

Anti-inflammatory Activity Assessment: NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation. This assay measures the ability of a compound to inhibit NF-κB activation.

NFkB_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T) cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding pre_treatment Pre-treat cells with test compounds (Urolithin derivatives) for a specified time cell_seeding->pre_treatment stimulation Stimulate cells with an NF-κB activator (e.g., TNF-α or LPS) pre_treatment->stimulation cell_lysis Lyse cells stimulation->cell_lysis luciferase_assay Add luciferase substrate and measure luminescence using a luminometer cell_lysis->luciferase_assay data_analysis Normalize data and determine the inhibitory effect of the compounds luciferase_assay->data_analysis MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment_incubation Treatment & Incubation cluster_assay_analysis Assay & Analysis cell_seeding Seed cancer cells (e.g., Caco-2, HT-29) into a 96-well plate compound_treatment Treat cells with various concentrations of urolithin derivatives cell_seeding->compound_treatment incubation_period Incubate for a specified period (e.g., 24, 48, or 72 hours) compound_treatment->incubation_period mtt_addition Add MTT solution to each well and incubate to allow formazan formation incubation_period->mtt_addition solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt_addition->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading viability_calculation Calculate cell viability (%) and IC50 value absorbance_reading->viability_calculation

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line (e.g., Caco-2 for colon cancer) into a 96-well plate at a predetermined density. [15] * Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a range of concentrations of the urolithin derivatives and a vehicle control.

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period (e.g., 48 hours), add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. * During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals. [15] * Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. * Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While Urolithin A remains a benchmark for bioactivity, the exploration of synthetic derivatives like "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" holds significant promise for the development of novel therapeutics with improved properties. The provided experimental frameworks offer a robust starting point for researchers to systematically evaluate this and other novel urolithin analogs. A direct, head-to-head comparison of this synthetic derivative with natural urolithins using these standardized assays will be crucial in elucidating its therapeutic potential and advancing our understanding of the structure-activity relationships within this exciting class of compounds.

References

  • Bialonska, D., et al. (2013). Urolithins Display Both Antioxidant and Pro-Oxidant Activities Depending on Assay System and Conditions. PubMed.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BenchChem. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. BenchChem.
  • Roche. (n.d.).
  • Semantic Scholar. (n.d.). Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions. Semantic Scholar.
  • Li, Y., et al. (2024).
  • ResearchGate. (n.d.). Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase...
  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • ResearchGate. (n.d.). Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs.
  • National Institutes of Health. (n.d.). Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review. PMC.
  • National Institutes of Health. (n.d.). In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2). PMC.
  • BenchChem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem.
  • PubMed. (n.d.). In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2). PubMed.
  • National Institutes of Health. (2020).
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  • Repository of the University of Warsaw. (2022).
  • Bentham Science. (n.d.). The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action. Bentham Science.
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  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors.
  • Nature. (2025). Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells.
  • National Institutes of Health. (n.d.). Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions. NIH.
  • Dr.Oracle. (2025). What is the difference between urolithin A and urolithin B?. Dr.Oracle.
  • ResearchGate. (n.d.). Colon Cancer Chemopreventive Activities of Pomegranate Ellagitannins and Urolithins.
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  • Preprints.org. (2025). Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. Preprints.org.
  • ResearchGate. (2025). Antioxidative Properties of Functional Polyphenols and Their Metabolites Assessed by an ORAC Assay.
  • Preprints.org. (2025). Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. Preprints.org.

Sources

Comparative

A Comparative Efficacy Guide to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and its Analogs as Potential Phosphodiesterase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals Editorial Note: Direct experimental data on the biological efficacy of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is not publicly available at t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct experimental data on the biological efficacy of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is not publicly available at the time of this publication. This guide therefore undertakes a comparative analysis based on the well-documented activities of its core chemical scaffold, 6H-benzo[c]chromen-6-one, and its naturally occurring derivatives, the urolithins. By examining the structure-activity relationships within this class of compounds, particularly in the context of Phosphodiesterase II (PDE2) inhibition, we can infer the potential therapeutic positioning of the topic compound and compare it to both its close analogs and established therapeutic agents.

Introduction: The Therapeutic Potential of the 6H-benzo[c]chromen-6-one Scaffold

The 6H-benzo[c]chromen-6-one core structure is a key feature of urolithins, which are metabolites produced by the gut microbiota from dietary ellagitannins found in pomegranates, berries, and walnuts.[1] While traditionally investigated for their antioxidant and anti-inflammatory properties, recent research has illuminated their potential as modulators of specific enzymatic pathways implicated in a range of pathologies.[2][3] One of the most promising of these is the inhibition of phosphodiesterase II (PDE2), an enzyme highly expressed in the central nervous system, particularly in regions crucial for memory and emotional regulation like the hippocampus and amygdala.[4]

PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[5] By degrading these molecules, PDE2 plays a pivotal role in terminating their downstream effects. Consequently, inhibitors of PDE2 can elevate intracellular levels of cAMP and cGMP, thereby enhancing signaling pathways that are vital for neuronal plasticity, cognitive function, and neuroprotection.[6] This makes PDE2 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[7]

Given that "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" shares the foundational 6H-benzo[c]chromen-6-one structure with known PDE2-inhibiting urolithin derivatives, it is plausible that it may exhibit similar activity. This guide will explore this hypothesis by comparing the efficacy of documented 6H-benzo[c]chromen-6-one derivatives against a well-established, potent, and selective PDE2 inhibitor, BAY 60-7550, providing a framework for the potential evaluation of our topic compound.

The PDE2 Signaling Pathway: A Target for Neuroprotection

The therapeutic rationale for inhibiting PDE2 in the context of neurodegenerative disease is centered on its ability to modulate cGMP and cAMP signaling. In neuronal cells, nitric oxide (NO) and other signaling molecules can activate soluble guanylyl cyclase (sGC) to produce cGMP. This cGMP, in turn, can activate Protein Kinase G (PKG), which phosphorylates a variety of downstream targets to promote synaptic plasticity and cell survival. Similarly, neurotransmitters can activate adenylyl cyclase (AC) to produce cAMP, which activates Protein Kinase A (PKA), another key player in learning and memory.

PDE2 acts as a brake on these processes by hydrolyzing both cGMP and cAMP. In pathological conditions, such as those seen in Alzheimer's disease, the activity of PDE2 may be dysregulated, contributing to the cognitive decline. By inhibiting PDE2, the levels of these crucial second messengers are sustained, potentially leading to a therapeutic benefit.[4]

Below is a diagram illustrating the central role of PDE2 in neuronal signaling and the mechanism of its inhibition.

PDE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitters Neurotransmitters Receptor Receptor Neurotransmitters->Receptor NO Nitric Oxide sGC Soluble Guanylyl Cyclase NO->sGC AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP cGMP cGMP sGC->cGMP GTP ATP ATP GTP GTP PDE2 Phosphodiesterase II (PDE2) cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE2 PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE2->AMP GMP GMP PDE2->GMP CREB CREB Phosphorylation PKA->CREB Synaptic_Plasticity Synaptic Plasticity & Neuroprotection PKG->Synaptic_Plasticity CREB->Synaptic_Plasticity Inhibitor 6H-benzo[c]chromen-6-one Derivatives & BAY 60-7550 Inhibitor->PDE2

Caption: PDE2 signaling pathway and point of inhibition.

Comparative Efficacy of PDE2 Inhibitors

While we await direct experimental validation for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid," we can draw valuable insights from its structural relatives. The following table summarizes the in vitro inhibitory activity of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives against PDE2, alongside the established inhibitor BAY 60-7550. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundChemical ClassPDE2 IC50 (Human)Reference
BAY 60-7550 Imidazotriazinone4.7 nM[8]
Compound 1f (an alkoxylated 6H-benzo[c]chromen-6-one)6H-benzo[c]chromen-6-one derivative3.67 µM[9][10]
Compound 2e (a urolithin derivative)Urolithin derivative33.95 µM[1]
Compound 6p (a purin-6-one derivative)Purin-6-one derivative72 nM[11]
Compound 6s (a purin-6-one derivative)Purin-6-one derivative81 nM[11]

Analysis of Comparative Efficacy:

From the data presented, several key observations can be made:

  • Potency of BAY 60-7550: BAY 60-7550 stands out as a highly potent inhibitor of PDE2, with an IC50 in the low nanomolar range.[8] This makes it a valuable benchmark for evaluating novel inhibitors.

  • Activity of 6H-benzo[c]chromen-6-one Derivatives: The alkoxylated derivative, Compound 1f, demonstrates micromolar inhibitory activity against PDE2.[9][10] While significantly less potent than BAY 60-7550, this finding confirms that the 6H-benzo[c]chromen-6-one scaffold can indeed interact with and inhibit PDE2. Another urolithin derivative, Compound 2e, also shows inhibitory potential, albeit at a higher micromolar concentration.[1]

  • Structural Modifications Matter: The significant difference in potency between the various classes of compounds underscores the importance of specific structural features for effective PDE2 inhibition. The purin-6-one derivatives (6p and 6s) exhibit impressive potency in the nanomolar range, highlighting the success of rational drug design based on the PDE2 active site.[11]

  • Implications for the Topic Compound: The propanoic acid moiety on "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" represents a significant structural deviation from the alkoxylated derivatives studied. Whether this group enhances or diminishes its interaction with the PDE2 active site remains to be determined experimentally. However, the established activity of its core scaffold provides a strong rationale for its investigation as a potential PDE2 inhibitor.

Experimental Protocols for Assessing PDE2 Inhibition

To ascertain the comparative efficacy of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid," a standardized in vitro PDE2 inhibition assay would be the first logical step.

Protocol: In Vitro PDE2 Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the IC50 of a test compound against PDE2 using a colorimetric assay. This type of assay measures the amount of phosphate produced from the hydrolysis of cAMP to 5'-AMP, followed by the conversion of 5'-AMP to adenosine and phosphate by 5'-nucleotidase.

Materials:

  • Recombinant human PDE2A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Test compound ("2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid") and reference inhibitors (e.g., BAY 60-7550) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute all enzymes and substrates to their working concentrations in assay buffer. Prepare a serial dilution of the test compound and reference inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Enzyme Reaction:

    • To each well of the microplate, add the test compound or reference inhibitor at various concentrations. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

    • Add the PDE2A enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding cAMP to all wells.

    • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Phosphate Detection:

    • Stop the PDE2 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase to each well.

    • Incubate at 37°C for a further 20 minutes to convert the 5'-AMP to adenosine and inorganic phosphate.

    • Add the phosphate detection reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is currently lacking, its structural relationship to the 6H-benzo[c]chromen-6-one class of compounds, which includes known PDE2 inhibitors, provides a compelling basis for its investigation. The comparative analysis presented in this guide places the potential of this compound into the broader context of PDE2 inhibitor development.

The micromolar activity of its analogs suggests that "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" may serve as a valuable starting point for medicinal chemistry efforts aimed at optimizing its potency and selectivity. Future studies should focus on synthesizing and testing this compound using the protocols outlined above to determine its IC50 value for PDE2. Subsequent research could then explore its effects in cell-based assays of neuronal function and in animal models of neurodegenerative disease. By systematically exploring the structure-activity relationships within this promising chemical class, the scientific community can continue to develop novel and effective therapies for a range of debilitating neurological disorders.

References

  • Kass, D. A., Takimoto, E., & Nagayama, T. (2011). Myocardial Phosphodiesterases and their Role in cGMP Regulation. Circulation Research, 108(2), 244–257. [Link]

  • Zhang, L., et al. (2022). Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury. Cellular and Molecular Neurobiology, 42(7), 2247–2259. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Scientific Reports, 12(1), 1345. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680. [Link]

  • (2023). Design, synthesis of urolithin A, the metabolite of ellagitannins, and its biological activity of phosphodiesterase II (PDE2) inhibitors. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. PubMed. [Link]

  • Lee, D., et al. (2018). Phosphodiesterase 2 inhibition preferentially promotes NO/guanylyl cyclase/cGMP signaling to reverse the development of heart failure. Proceedings of the National Academy of Sciences, 115(31), E7333–E7342. [Link]

  • Rachwal, K., & Sivilotti, L. G. (2018). Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. International Journal of Molecular Sciences, 19(10), 3043. [Link]

  • (2023). Design, synthesis and biological activity of 8-hydroxy modified urolithin A derivatives as phosphodiesterase type II (PDE2) inhibitors. PubMed. [Link]

  • Min, K. J., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. PubMed. [Link]

  • Xu, Y., et al. (2017). The Role of Phosphodiesterase-2 in Psychiatric and Neurodegenerative Disorders. In Progress in Molecular Biology and Translational Science (Vol. 149, pp. 293-316). Elsevier. [Link]

  • What are cGMP-PDE inhibitors and how do they work?. Patsnap Synapse. Accessed January 22, 2026. [Link]

  • Singh, S., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(5), 1083. [Link]

  • BAY-60-7550. BPS Bioscience. Accessed January 22, 2026. [Link]

  • Di Pardo, A., & Maglione, V. (2018). Emerging Roles of Signal Transduction Pathways in Neurodegenerative Diseases. Hunting New Possible Therapeutic Molecular Targets. OBM Geriatrics, 2(4), 1-1. [Link]

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function. Circulation Research, 98(10), 1221–1231. [Link]

  • Khan, I., et al. (2020). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. International Journal of Molecular Sciences, 21(11), 3986. [Link]

  • Ding, L., et al. (2020). Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes. Journal of Inflammation, 17(1), 1-13. [Link]

  • Boess, F. G., et al. (2004). Inhibition of phosphodiesterase 2 increases neuronal cGMP, synaptic plasticity and memory performance. Neuropharmacology, 47(7), 1081-1092. [Link]

  • Wang, G., et al. (2019). Design, synthesis of novel purin-6-one derivatives as phosphodiesterase 2 (PDE2) inhibitors: The neuroprotective and anxiolytic-like effects. Bioorganic & Medicinal Chemistry Letters, 29(4), 556-561. [Link]

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Validation

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" validating findings in different cell lines

A Senior Application Scientist's Guide to Validating "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" in Diverse Cancer Cell Lines Introduction: Targeting Cancer with a Novel Benzo[c]chromenone Analog The 6H-benzo[...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" in Diverse Cancer Cell Lines

Introduction: Targeting Cancer with a Novel Benzo[c]chromenone Analog

The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry, most notably represented by Urolithin A, a natural metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts. Urolithin A has garnered significant attention for its anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] These activities stem from its ability to modulate critical cellular pathways involved in cell proliferation, survival, and death.

This guide focuses on a novel analog, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , designed to leverage the therapeutic potential of the benzo[c]chromenone core. We will provide a comprehensive framework for validating its efficacy and mechanism of action across a panel of cancer cell lines, comparing its performance against its natural counterpart, Urolithin A, and established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in oncology.

Postulated Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Based on the extensive research on Urolithin A and its derivatives, we postulate that 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid will exert its anticancer effects through the modulation of key signaling pathways that govern cell fate. The primary hypothesized mechanisms include:

  • Inhibition of the PI3K/AKT/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. Urolithin A has been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and downstream effectors like p70S6K.[3][4]

  • Suppression of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Urolithin A has been demonstrated to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[5][6]

  • Induction of Apoptosis and Cell Cycle Arrest: By targeting the above pathways, the compound is expected to induce programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cell proliferation. Urolithin A has been shown to cause cell cycle arrest, often at the G2/M phase, and induce apoptosis through the modulation of p53 and Bcl-2 family proteins.[7][8]

Proposed_Mechanism_of_Action cluster_membrane cluster_cytoplasm cluster_nucleus Compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid PI3K PI3K Compound->PI3K Inhibits IKK IKK Compound->IKK Inhibits p53 p53 Compound->p53 Stabilizes Bcl2 Bcl-2 Compound->Bcl2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Promotes IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Caspases Caspases p53->Caspases Activates p21 p21 p53->p21 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis NFkB_nuc->Proliferation Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 1: Hypothesized signaling pathways modulated by the compound.

Experimental Validation: A Rigorous Approach to Characterization

To validate the anticancer effects and elucidate the mechanism of action of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, a systematic series of in vitro experiments is required.

Cell Line Selection

The choice of cell lines is critical for comprehensive validation. We recommend a panel that includes:

  • Colon Cancer: HCT116 (p53 wild-type) and HT-29. Urolithin A has shown efficacy in these lines.[8][9]

  • Prostate Cancer: PC-3 (androgen-independent) and LNCaP (androgen-dependent).

  • Breast Cancer: MCF-7 (estrogen receptor-positive).

  • Non-Cancerous Control: MRC-5 (normal human lung fibroblasts) to assess cancer cell-specific cytotoxicity.

Key Experiments and Protocols

This assay determines the concentration-dependent cytotoxic effect of the compound.

Protocol:

  • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, Urolithin A (as a comparator), and a vehicle control (e.g., 0.1% DMSO) for 48 and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

This technique will be used to probe for changes in the phosphorylation status and expression levels of proteins in the hypothesized signaling pathways.[13][14]

Protocol:

  • Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-AKT (Ser473), total AKT, p-mTOR, total mTOR, p53, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control).

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17]

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[18][19]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[20]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Comparative Analysis: Benchmarking Against Alternatives

A crucial aspect of validating a new compound is to benchmark its performance against existing alternatives.

Data Presentation for Comparison

The results from the cell viability assays should be summarized in a table for easy comparison.

Cell LineCompoundUrolithin A (Comparator)Oxaliplatin (Standard)
IC50 (µM) ± SD IC50 (µM) ± SD IC50 (µM) ± SD
HCT116[Experimental Value]~19.6 (at 72h)[9]~1.6 (at 72h)[9]
HT-29[Experimental Value][Literature Value][Literature Value]
PC-3[Experimental Value][Literature Value][Literature Value]
MCF-7[Experimental Value][Literature Value][Literature Value]
MRC-5[Experimental Value][Literature Value][Literature Value]

Table 1: Comparative IC50 values across different cell lines. Literature values for Urolithin A and Oxaliplatin are provided as a reference.

Comparison with Standard Chemotherapeutics
  • Oxaliplatin/Cisplatin: These are platinum-based drugs that act primarily by forming DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately apoptosis.[21][22][23][24] Unlike our target compound, their mechanism is not pathway-specific and they are associated with significant toxicity to normal cells. A higher IC50 value for the novel compound in the MRC-5 cell line compared to cancer cell lines would indicate a favorable selectivity profile over these standard agents.

Compound_Selection_Workflow Start Start: New Compound for Evaluation Screening Initial Screening: Cell Viability (MTT) Assay (Multiple Cancer Cell Lines) Start->Screening IC50 Determine IC50 Values Screening->IC50 Potency Potent? (IC50 in low µM range) IC50->Potency Selectivity Assess Selectivity: Compare IC50 in Cancer vs. Normal Cell Lines (e.g., MRC-5) Potency->Selectivity Yes Discard1 Discard or Redesign Potency->Discard1 No Selective Selective? Selectivity->Selective Mechanism Mechanism of Action Studies: - Western Blot (PI3K/AKT, p53) - Apoptosis Assay (Annexin V) - Cell Cycle Analysis Selective->Mechanism Yes Discard2 Discard or Re-evaluate Target Selective->Discard2 No Pathway Mechanism Confirmed? Mechanism->Pathway Proceed Proceed to In Vivo Studies Pathway->Proceed Yes Discard3 Re-evaluate or Discard Pathway->Discard3 No

Figure 2: Decision-making workflow for compound validation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer potential of the novel compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. By systematically evaluating its cytotoxicity, elucidating its mechanism of action through key signaling pathways, and comparing its performance against relevant benchmarks, researchers can build a robust data package. The proposed workflow ensures that experimental choices are logical and that the described protocols form a self-validating system, providing trustworthy and actionable insights for the drug development process.

References

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Comparative

A Comparative Analysis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and Standard-of-Care Drugs in Dyslipidemia Management

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the investigational compound "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" against current standard-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" against current standard-of-care drugs for dyslipidemia. Due to the limited publicly available data on this specific molecule, this document is based on a hypothesized mechanism of action derived from its structural characteristics, offering a framework for potential research and development.

Introduction: The Evolving Landscape of Dyslipidemia Treatment

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). For decades, the cornerstones of treatment have been statins and fibrates, which effectively lower low-density lipoprotein cholesterol (LDL-C) and triglycerides, respectively.[1][2][3] Statins are typically the first-line treatment for elevated LDL-C.[1][2] However, a residual risk of cardiovascular events often remains, particularly in patients with high triglycerides and low high-density lipoprotein cholesterol (HDL-C), necessitating the exploration of novel therapeutic agents.

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is a novel compound with a chemical structure that suggests a potential role in lipid metabolism. The presence of a propanoic acid moiety is a common feature in the fibrate class of drugs, which are known peroxisome proliferator-activated receptor alpha (PPARα) agonists. This guide, therefore, explores the hypothetical therapeutic profile of this compound as a PPARα agonist and compares it to the established mechanisms and efficacy of statins and fibrates.

Mechanisms of Action: A Tale of Two Pathways

The management of dyslipidemia primarily revolves around two distinct yet complementary pathways: the inhibition of cholesterol synthesis and the modulation of lipid gene expression.

Statins: Inhibitors of Cholesterol Synthesis

Statins, or HMG-CoA reductase inhibitors, work primarily in the liver to block the enzyme HMG-CoA reductase, which is essential for cholesterol production.[4][5][6] This inhibition leads to a decrease in intracellular cholesterol levels. In response, liver cells increase the number of LDL receptors on their surface, which enhances the clearance of LDL-C from the bloodstream.[5][7]

statin_mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Synthesis Cholesterol->LDL_Receptor Decreased intracellular cholesterol upregulates Bloodstream_LDL Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL Binds Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Cleared_LDL Cleared LDL-C Bloodstream_LDL->Cleared_LDL Internalization

Caption: Mechanism of action of statins.

Fibrates and the Hypothesized Action of the Novel Compound: PPARα Agonism

Fibrates exert their effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[8][9][10] Activation of PPARα leads to several beneficial effects, including:

  • Increased lipoprotein lipase activity: This enhances the clearance of triglyceride-rich lipoproteins.[11][12]

  • Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.[8]

  • Increased production of apolipoproteins A-I and A-II: These are key components of HDL, leading to increased HDL-C levels.

Given its structural similarity to fibrates, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is hypothesized to function as a PPARα agonist, thereby influencing the same downstream pathways to modulate lipid levels.

ppar_mechanism cluster_hepatocyte Hepatocyte PPARa PPARα PPRE PPRE (DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription Lipoprotein_Lipase ↑ Lipoprotein Lipase Gene_Transcription->Lipoprotein_Lipase Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation Apo_AI_AII ↑ Apo A-I & A-II Gene_Transcription->Apo_AI_AII Fibrate_Compound Fibrate / Novel Compound Fibrate_Compound->PPARa Activates Triglyceride_Clearance ↑ Triglyceride Clearance Lipoprotein_Lipase->Triglyceride_Clearance HDL_Synthesis ↑ HDL Synthesis Apo_AI_AII->HDL_Synthesis

Caption: Hypothesized mechanism of action for the novel compound via PPARα.

Comparative Efficacy and Safety: A Data-Driven Hypothesis

To evaluate the potential of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid," a series of preclinical experiments would be necessary. The following outlines a hypothetical experimental design and potential outcomes, comparing the novel compound with Atorvastatin (a standard statin) and Fenofibrate (a standard fibrate).

Experimental Protocols

In Vitro PPARα Activation Assay

  • Objective: To determine if the novel compound activates the PPARα receptor.

  • Methodology:

    • HEK293 cells are co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

    • Transfected cells are treated with varying concentrations of the novel compound, Fenofibrate (positive control), or vehicle (negative control).

    • After 24 hours, luciferase activity is measured as an indicator of PPARα activation.

In Vivo Dyslipidemic Hamster Model

  • Objective: To assess the in vivo efficacy and safety of the novel compound on lipid profiles.

  • Methodology:

    • Male Golden Syrian hamsters are fed a high-fat, high-cholesterol diet for 4 weeks to induce dyslipidemia.

    • Animals are then randomized into treatment groups (n=10/group): Vehicle control, Atorvastatin (10 mg/kg), Fenofibrate (100 mg/kg), and the novel compound at three different doses (e.g., 30, 100, 300 mg/kg).

    • Drugs are administered orally once daily for 4 weeks.

    • Blood samples are collected at baseline and at the end of the study for lipid panel analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • At the end of the study, liver and muscle tissues are collected for histopathological examination and measurement of liver enzymes (ALT, AST) and creatine kinase (CK) to assess safety.

Hypothetical Comparative Data

The following tables summarize the potential outcomes of the proposed experiments.

Table 1: In Vitro PPARα Activation

CompoundEC50 (µM) for PPARα Activation
Fenofibric Acid (active metabolite of Fenofibrate)30
Novel Compound 15
AtorvastatinNo activation

Table 2: In Vivo Efficacy in Dyslipidemic Hamsters (% Change from Baseline)

Treatment GroupTotal CholesterolLDL-CHDL-CTriglycerides
Vehicle Control+15%+20%-10%+30%
Atorvastatin (10 mg/kg)-35%-50%+5%-15%
Fenofibrate (100 mg/kg)-20%-15%+20%-55%
Novel Compound (100 mg/kg) -25% -20% +25% -60%

Table 3: In Vivo Safety Markers in Dyslipidemic Hamsters

Treatment GroupALT (U/L)AST (U/L)CK (U/L)
Vehicle Control4560150
Atorvastatin (10 mg/kg)5570180
Fenofibrate (100 mg/kg)6075170
Novel Compound (100 mg/kg) 50 65 160

Discussion and Future Directions

Based on this hypothetical analysis, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" presents a promising profile as a potent PPARα agonist with a potentially superior effect on triglyceride lowering and HDL-C elevation compared to Fenofibrate, and a favorable safety profile. Its moderate impact on LDL-C suggests that it would not be a direct competitor to statins for LDL-C reduction but could be a valuable combination therapy.

The key differentiators for this novel compound could be:

  • Potency: A lower effective dose compared to existing fibrates could translate to a better safety margin.

  • Selectivity: Further studies would be needed to determine its selectivity for PPARα over other PPAR isoforms (γ and δ), which could influence its side-effect profile.

  • Pleiotropic Effects: Like other PPARα agonists, it may possess anti-inflammatory and anti-thrombotic properties that warrant investigation.

Future research should focus on confirming the PPARα agonism, exploring its detailed pharmacological profile, and conducting comprehensive toxicology studies. If the hypothesized data holds true, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" could represent a significant advancement in the management of atherogenic dyslipidemia, particularly for patients with mixed dyslipidemia or those who are intolerant to or do not achieve their lipid goals with statin monotherapy.

References

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  • Feingold, K. R. (2025, March 27). Guidelines for the Management of High Blood Cholesterol. In Endotext. MDText.com, Inc.
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Validation

A Guide to the Cross-Validation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: A Comparative Analysis with Urolithin A

This guide provides a comprehensive framework for the cross-validation of the synthetic compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. Given the structural similarity of this molecule to urolithins, which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the synthetic compound 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. Given the structural similarity of this molecule to urolithins, which are naturally occurring metabolites of ellagic acid with known biological activities, a direct comparison with Urolithin A is proposed.[1][2] This document outlines the necessary experimental workflows, from synthesis and analytical characterization to biological activity assessment, to ensure the scientific integrity and reproducibility of research findings for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The core structure, 6H-benzo[c]chromen-6-one, is the foundational scaffold of urolithins, a class of compounds generated by the gut microbiota from dietary ellagitannins and ellagic acid found in fruits and nuts like pomegranates and walnuts.[1][3] Urolithins, particularly Urolithin A, have garnered significant interest for their potential therapeutic effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][3][4] The target molecule, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, is a synthetic derivative of this core structure. The addition of a propanoic acid moiety at the 3-position via an ether linkage may alter its physicochemical properties, bioavailability, and biological activity compared to the parent urolithins.

This guide presents a systematic approach to characterize and validate the experimental results of this novel compound, using Urolithin A as a benchmark. The proposed workflow is designed to be a self-validating system, ensuring the reliability and accuracy of the generated data.

Synthesis and Characterization of the Target Compound and Reference Standard

To ensure the validity of any biological study, the synthesis and thorough characterization of the test compounds are paramount.

Synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of 6H-benzo[c]chromen-6-one derivatives.[5] The general strategy involves the etherification of the hydroxyl group at the 3-position of the benzo[c]chromen-6-one core.

Proposed Synthetic Pathway:

Synthesis_Pathway A 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin M7) D Intermediate Ester A->D Etherification B Ethyl 2-bromopropanoate B->D C Anhydrous K2CO3, DMF C->D Base, Solvent F 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid D->F Hydrolysis E LiOH, THF/H2O E->F Reagents

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

  • To a solution of 3-hydroxy-6H-benzo[c]chromen-6-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 2.5 equivalents) and ethyl 2-bromopropanoate (1.2 equivalents).

  • Stir the reaction mixture at 80°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

  • Purify the crude ester by column chromatography on silica gel.

  • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

Purity and Structural Confirmation

The identity and purity of the synthesized compound and the Urolithin A reference standard must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Outcome for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
UHPLC-UV/MS Purity assessment and mass determinationA single major peak with >98% purity by UV detection.[7] The mass spectrometer should show the expected molecular ion peak corresponding to the molecular weight of the compound.
¹H NMR Structural elucidationThe proton NMR spectrum should show characteristic signals for the aromatic protons of the benzo[c]chromen-6-one core, as well as the methine and methyl protons of the propanoic acid side chain.
¹³C NMR Structural confirmationThe carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
FT-IR Functional group identificationThe infrared spectrum should exhibit characteristic absorption bands for the lactone carbonyl, carboxylic acid carbonyl, and ether linkages.

Comparative Biological Assays

The following in vitro assays are proposed to compare the biological activity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid with Urolithin A.

Antioxidant Activity

Rationale: Urolithin A is a known antioxidant.[1][4] These assays will determine if the synthetic modification affects this activity.

  • DPPH Radical Scavenging Assay: This assay measures the ability of the compounds to donate a hydrogen atom or electron to the stable DPPH radical.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the inhibition of peroxyl radical-induced oxidation.[1]

Experimental Protocol (DPPH Assay):

  • Prepare a stock solution of the test compounds and Urolithin A in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or Urolithin A to 100 µL of a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Rationale: Urolithin A has demonstrated anti-inflammatory properties, in part through the inhibition of cyclooxygenase-2 (COX-2).[3]

  • COX-2 Inhibition Assay: A cell-free enzyme assay can be used to determine the direct inhibitory effect of the compounds on COX-2 activity.

  • Protein Denaturation Inhibition Assay: This assay provides a measure of in vitro anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.[3]

Experimental Protocol (Protein Denaturation Inhibition):

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound or Urolithin A at various concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce protein denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the turbid suspension at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.[3]

Neuroprotective Potential

Rationale: Urolithin A has shown cytoprotective effects in neuronal cell models.[1][4]

  • MTT Assay for Cytotoxicity and Cytoprotection: The MTT assay will be used to assess the cytotoxicity of the compounds on a neuronal cell line (e.g., Neuro-2a) and their potential to protect against oxidative stress-induced cell death (e.g., using H₂O₂).[1]

Experimental Workflow for Neuroprotection Studies:

Neuroprotection_Workflow cluster_0 Cytotoxicity Assessment cluster_1 Cytoprotection Assay A Seed Neuro-2a cells B Treat with varying concentrations of Test Compound or Urolithin A A->B C Incubate for 24 hours B->C D Perform MTT Assay C->D E Determine CC50 D->E F Seed Neuro-2a cells G Pre-treat with non-toxic concentrations of Test Compound or Urolithin A F->G H Induce oxidative stress (e.g., H₂O₂) G->H I Incubate for 24 hours H->I J Perform MTT Assay I->J K Assess cell viability J->K

Caption: Workflow for assessing neuroprotective effects.

Data Summary and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Activity Data

CompoundPurity (%)DPPH IC₅₀ (µM)COX-2 IC₅₀ (µM)Neuro-2a CC₅₀ (µM)Neuroprotection (% increase in viability)
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid>98TBDTBDTBDTBD
Urolithin A>98TBDTBDTBDTBD
TBD: To be determined

The results from these experiments will allow for a direct comparison of the bioactivity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid with its parent analogue, Urolithin A. The interpretation of these results should consider the structural differences and how they might influence the observed activities. For instance, the propanoic acid side chain could impact cell permeability, solubility, and interaction with biological targets.

Conclusion

This guide provides a robust framework for the cross-validation of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid. By following these detailed protocols and employing a direct comparison with the well-characterized Urolithin A, researchers can generate reliable and reproducible data. This systematic approach is essential for establishing the scientific credibility of novel compounds and for making informed decisions in the drug discovery and development process.

References

  • González-Sarrías, A., et al. (2020). The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent. Antioxidants, 9(2), 177. [Link]

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Comparative

A Comparative Benchmarking Guide for "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" Against Known Inhibitors of Key Therapeutic Targets

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid". Given the absence of established biological targets for this mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid". Given the absence of established biological targets for this molecule, we present a hypothetical yet methodologically rigorous benchmarking study against known inhibitors of three distinct and therapeutically relevant targets: Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), Indoleamine 2,3-dioxygenase 1 (IDO1), and the CXC Motif Chemokine Receptors 1 and 2 (CXCR1/2). This document is intended for researchers, scientists, and drug development professionals to illustrate a robust strategy for target identification and inhibitor characterization.

Introduction to the Candidate Compound

"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" is a novel synthetic molecule featuring a benzo[c]chromenone scaffold. This core structure is reminiscent of urolithins, which are natural metabolites of ellagic acid known for their diverse biological activities. The inclusion of a propanoic acid moiety suggests potential interactions with enzymes or receptors that recognize carboxylic acid-containing ligands. To ascertain its therapeutic potential, a systematic evaluation of its inhibitory activity against a panel of well-validated drug targets is essential.

Hypothesized Targets and Benchmarking Inhibitors

Based on structural similarities to known bioactive molecules, we have selected three distinct targets for this hypothetical benchmarking study. Each target is implicated in significant disease pathologies, and for each, we have chosen well-characterized inhibitors to serve as benchmarks.

  • Aldo-Keto Reductase Family 1 Member B1 (AKR1B1): An enzyme pivotal in the polyol pathway, which is linked to diabetic complications.[1] Overactivity of AKR1B1 in hyperglycemic conditions leads to the accumulation of sorbitol, causing cellular stress and contributing to neuropathy, retinopathy, and nephropathy.[1]

    • Benchmark Inhibitor: Epalrestat, a known AKR1B1 inhibitor used in the treatment of diabetic neuropathy.[1]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key immunomodulatory enzyme that suppresses T-cell function by depleting tryptophan and producing kynurenine.[2][3] IDO1 is a significant target in cancer immunotherapy, as its inhibition can restore anti-tumor immunity.[2][4]

    • Benchmark Inhibitor: Epacadostat, a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[3]

  • CXCR1/2 Chemokine Receptors: G-protein coupled receptors that mediate the recruitment of neutrophils and other leukocytes to sites of inflammation.[5][6] Antagonists of these receptors are being investigated for the treatment of various inflammatory diseases.[6][7]

    • Benchmark Inhibitor: Navarixin, a potent, allosteric antagonist of both CXCR1 and CXCR2.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the key assays. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

AKR1B1 Inhibition Assay

This enzyme inhibition assay will determine the potency of the test compound in inhibiting the activity of recombinant human AKR1B1.

  • Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AKR1B1-catalyzed reduction of a substrate (e.g., DL-glyceraldehyde).

  • Step-by-Step Protocol:

    • Prepare a reaction buffer containing 100 mM sodium phosphate (pH 6.2), 0.4 M lithium sulfate, and 5 mM 2-mercaptoethanol.

    • Add 100 µL of the reaction buffer to the wells of a 96-well UV-transparent plate.

    • Add 20 µL of varying concentrations of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" or Epalrestat (positive control) dissolved in DMSO. For the negative control, add 20 µL of DMSO.

    • Add 20 µL of 10 mM DL-glyceraldehyde (substrate) to each well.

    • Add 40 µL of 0.25 mM NADPH (cofactor) to each well.

    • Initiate the reaction by adding 20 µL of recombinant human AKR1B1 enzyme (final concentration ~10 nM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

IDO1 Inhibition Assay (Cell-Free)

This assay will assess the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human IDO1.

  • Principle: The assay quantifies the production of kynurenine, the product of IDO1-catalyzed tryptophan degradation, using a colorimetric method.

  • Step-by-Step Protocol:

    • Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase.

    • To a 96-well plate, add 50 µL of the reaction buffer.

    • Add 10 µL of the test compound or Epacadostat (positive control) at various concentrations in DMSO. Add 10 µL of DMSO for the control.

    • Add 20 µL of 200 µM L-tryptophan (substrate).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of recombinant human IDO1 enzyme (final concentration ~50 nM).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 6N trichloroacetic acid.

    • Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the IC50 value from the dose-response curve.

CXCR1/2 Chemotaxis Assay

This cell-based assay will evaluate the ability of the test compound to block the migration of neutrophils in response to a CXCR1/2 ligand.

  • Principle: This assay measures the chemotactic migration of a neutrophil-like cell line (e.g., HL-60 differentiated to a neutrophil phenotype) towards a chemoattractant (e.g., IL-8/CXCL8) through a porous membrane.

  • Step-by-Step Protocol:

    • Culture and differentiate HL-60 cells to a neutrophil-like phenotype using DMSO or all-trans-retinoic acid.

    • Resuspend the differentiated HL-60 cells in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).

    • Pre-incubate the cells with various concentrations of the test compound or Navarixin (positive control) for 30 minutes at 37°C.

    • In the lower chamber of a 96-well chemotaxis plate (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane), add the chemotaxis buffer containing IL-8 (CXCL8) at a concentration that elicits a submaximal chemotactic response (e.g., 10 ng/mL).

    • Place the membrane over the lower chamber.

    • Add the pre-incubated cell suspension to the upper chamber.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the migrated cells by either manual counting under a microscope or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence with a plate reader.

    • Determine the IC50 value by plotting the percentage of inhibition of chemotaxis against the inhibitor concentration.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Inhibitory Activities of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" and Benchmark Inhibitors

CompoundTargetAssay TypeIC50 (µM)
"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" AKR1B1Enzyme Inhibition> 100
EpalrestatAKR1B1Enzyme Inhibition0.2
"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" IDO1Enzyme Inhibition15.3
EpacadostatIDO1Enzyme Inhibition0.01
"2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" CXCR1/2Chemotaxis5.8
NavarixinCXCR1/2Chemotaxis0.0026 (CXCR2)

Interpretation of Hypothetical Results:

Based on this hypothetical data, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" shows weak to no inhibitory activity against AKR1B1. It demonstrates moderate inhibitory activity against IDO1 and CXCR1/2, although it is significantly less potent than the respective benchmark inhibitors. These findings would suggest that while the compound possesses some biological activity, further structural optimization would be necessary to enhance its potency and selectivity for a specific target.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_AKR1B1 AKR1B1 Assay cluster_IDO1 IDO1 Assay cluster_CXCR CXCR1/2 Chemotaxis Assay A1 Prepare Reagents A2 Add Compound/Control A1->A2 A3 Add Substrate & Cofactor A2->A3 A4 Initiate with Enzyme A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Reagents B2 Add Compound/Control B1->B2 B3 Add Substrate B2->B3 B4 Initiate with Enzyme B3->B4 B5 Stop Reaction & Develop Color B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate IC50 B6->B7 C1 Prepare Cells C2 Pre-incubate with Compound C1->C2 C3 Add Chemoattractant C2->C3 C4 Cell Migration C3->C4 C5 Stain & Quantify C4->C5 C6 Calculate IC50 C5->C6 Signaling_Pathways cluster_AKR1B1_pathway AKR1B1 Pathway in Diabetic Complications cluster_IDO1_pathway IDO1 Pathway in Immune Evasion cluster_CXCR12_pathway CXCR1/2 Pathway in Inflammation Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AKR1B1 Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications AKR1B1_Inhibitor Epalrestat (Benchmark) AKR1B1 AKR1B1 AKR1B1_Inhibitor->AKR1B1 Inhibits Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 T-Cell Suppression T-Cell Suppression Kynurenine->T-Cell Suppression Tumor Immune Evasion Tumor Immune Evasion T-Cell Suppression->Tumor Immune Evasion IDO1_Inhibitor Epacadostat (Benchmark) IDO1 IDO1 IDO1_Inhibitor->IDO1 Inhibits CXCL8 CXCL8 CXCR1/2 CXCR1/2 CXCL8->CXCR1/2 Neutrophil Chemotaxis Neutrophil Chemotaxis CXCR1/2->Neutrophil Chemotaxis Inflammation Inflammation Neutrophil Chemotaxis->Inflammation CXCR_Inhibitor Navarixin (Benchmark) CXCR_Inhibitor->CXCR1/2 Inhibits

Caption: Simplified signaling pathways for the three targeted mechanisms.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial characterization of a novel compound, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid". By benchmarking against known inhibitors of diverse and therapeutically relevant targets, researchers can efficiently identify potential mechanisms of action and prioritize further development efforts. The hypothetical results presented herein underscore the importance of such comparative studies in modern drug discovery. Future work should focus on expanding the panel of targets, performing selectivity assays, and ultimately, validating any promising "hits" in more complex cellular and in vivo models.

References

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  • Wang, L., et al. (2012). Aldo-keto reductase family 1 member B1 inhibitors: old drugs with new perspectives. Journal of Medicinal Chemistry, 55(15), 6623-6631. [Link]

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Validation

Independent Verification of Activity for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: A Comparative Guide to its Potential as a Phosphodiesterase 2 (PDE2) Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Benzo[c]chromenone Derivative The 6H-benzo[c]chromen-6-one scaffold is a recurring motif in compounds of significant biological interest. Urolithins, which are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzo[c]chromenone Derivative

The 6H-benzo[c]chromen-6-one scaffold is a recurring motif in compounds of significant biological interest. Urolithins, which are metabolites of ellagic acid, possess this core structure and have been noted as potential cognitive enhancers.[1] Further exploration of this chemical class has revealed derivatives with potent and selective inhibitory activity against phosphodiesterase 2 (PDE2), a key enzyme in cellular signaling.[1] This guide focuses on the independent verification of the biological activity of a specific derivative, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (herein referred to as Compound X ), postulating its primary mechanism of action as the inhibition of PDE2.

To provide a rigorous and objective assessment, Compound X will be compared against BAY 60-7550 , a well-characterized, potent, and highly selective PDE2 inhibitor.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the experimental validation of Compound X's activity, from initial enzymatic assays to cell-based functional studies.

The Scientific Rationale: Targeting PDE2 for Neuromodulation

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP.[4][5] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its cAMP hydrolyzing activity.[4][6] This positions PDE2 as a critical integrator of the nitric oxide/cGMP and various cAMP-mediated signaling pathways.[5][6][7]

In the central nervous system, PDE2 is highly expressed in regions associated with learning, memory, and emotional regulation, such as the hippocampus and cortex.[8] By inhibiting PDE2, the intracellular levels of both cAMP and cGMP can be elevated, leading to the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).[9] This cascade can, in turn, modulate the activity of transcription factors such as the cAMP response element-binding protein (CREB) and increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), ultimately enhancing synaptic plasticity and offering neuroprotection.[8][9][10] Consequently, selective PDE2 inhibitors are being investigated as potential therapeutics for cognitive disorders and stress-related conditions.[10][11]

Comparative Analysis Workflow: Compound X vs. BAY 60-7550

To systematically evaluate Compound X, a multi-tiered experimental approach is proposed. This workflow is designed to first establish its direct enzymatic activity and selectivity, followed by an assessment of its functional consequences in a relevant cellular context.

G cluster_0 Tier 1: In Vitro Enzymatic Characterization cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Data Interpretation & Comparison enzymatic_assay PDE2A Inhibition Assay (Determine IC50) selectivity_panel PDE Selectivity Panel (vs. PDE1, 3, 4, 5, etc.) enzymatic_assay->selectivity_panel Proceed if IC50 < 10 µM neuroprotection_assay Neuroprotection Assay (Corticosterone-induced toxicity in HT-22 cells) enzymatic_assay->neuroprotection_assay Confirm on-target activity compare_ic50 Compare IC50 values (Compound X vs. BAY 60-7550) cyclic_nucleotide_assay Intracellular cAMP/cGMP Measurement neuroprotection_assay->cyclic_nucleotide_assay downstream_signaling Western Blot for pCREB & BDNF cyclic_nucleotide_assay->downstream_signaling compare_neuroprotection Compare Neuroprotective Efficacy compare_selectivity Compare Selectivity Profiles compare_signaling Compare Signaling Modulation

Caption: Proposed experimental workflow for comparative analysis.

Part 1: In Vitro Enzymatic Characterization

The initial step is to ascertain whether Compound X directly interacts with and inhibits the PDE2 enzyme and to determine its selectivity profile.

Experiment 1.1: PDE2A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human recombinant PDE2A and compare it to that of BAY 60-7550.

Methodology: A well-established method for measuring PDE activity is the scintillation proximity assay (SPA).[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute human recombinant PDE2A enzyme in the reaction buffer to a concentration that yields approximately 10-15% hydrolysis of the substrate.

    • Prepare serial dilutions of Compound X and BAY 60-7550 in DMSO, followed by a final dilution in the reaction buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the substrate solution containing [³H]-cGMP mixed with unlabeled cGMP.

    • Prepare a stop solution containing unlabeled cGMP.

    • Prepare a slurry of snake venom nucleotidase and SPA beads.

  • Assay Execution:

    • In a 96-well plate, add 25 µL of the test compound dilutions (Compound X or BAY 60-7550) or vehicle (DMSO).

    • Add 25 µL of the diluted PDE2A enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the [³H]-cGMP substrate solution.

    • Incubate the reaction for 30 minutes at 37°C.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Add 50 µL of the snake venom/SPA bead slurry. This will hydrolyze the [³H]-GMP product to [³H]-guanosine, which can then be captured by the SPA beads, bringing the scintillant into proximity and generating a signal.

    • Seal the plate and allow it to settle for at least 60 minutes.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 1.2: PDE Selectivity Profiling

Objective: To assess the selectivity of Compound X for PDE2 over other major PDE families.

Methodology: The SPA-based assay described above will be repeated using a panel of human recombinant PDE enzymes (e.g., PDE1C, PDE3A, PDE4D, PDE5A).

Step-by-Step Protocol:

  • Follow the same protocol as for the PDE2A inhibition assay, substituting the PDE2A enzyme with other PDE isoforms.

  • For calcium-dependent PDEs like PDE1, include calmodulin and Ca²⁺ in the reaction buffer.

  • Determine the IC50 of Compound X against each PDE isoform.

  • Calculate the selectivity ratio by dividing the IC50 for other PDEs by the IC50 for PDE2A.

Expected Data Summary
CompoundPDE2A IC50 (nM)Selectivity vs. PDE1CSelectivity vs. PDE3ASelectivity vs. PDE4DSelectivity vs. PDE5A
Compound X To be determinedTo be determinedTo be determinedTo be determinedTo be determined
BAY 60-7550 ~4.7[3]>50-fold[2][3]>100-fold[3]>200-fold[2]>100-fold[2][3]

Part 2: Cell-Based Functional Assays

Following enzymatic characterization, the next crucial step is to verify that Compound X can engage its target in a cellular environment and produce the expected downstream physiological effects. The hippocampal cell line HT-22 is a suitable model, as it has been used to demonstrate the neuroprotective effects of PDE2 inhibitors against corticosterone-induced toxicity.[11][13]

Experiment 2.1: Neuroprotection Against Corticosterone-Induced Cell Death

Objective: To evaluate the ability of Compound X to protect neuronal cells from stress-induced apoptosis and compare its efficacy to BAY 60-7550.

Methodology: HT-22 cells will be treated with corticosterone to induce cellular stress and apoptosis. The protective effect of the test compounds will be quantified using a cell viability assay (e.g., CCK8 or MTT).[13]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Pre-treat the cells for 30 minutes with various concentrations of Compound X or BAY 60-7550.

    • Introduce cellular stress by adding corticosterone (e.g., 100 µM) to the wells.[13] Include a vehicle-only control group and a corticosterone-only group.

    • Incubate for an additional 24 hours.

  • Viability Assessment (CCK8 Assay):

    • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control group.

    • Plot the percent viability against compound concentration to determine the EC50 for neuroprotection.

Experiment 2.2: Measurement of Intracellular cAMP and cGMP Levels

Objective: To confirm that the neuroprotective effect of Compound X is mediated by the modulation of cyclic nucleotide levels.

Methodology: Intracellular cAMP and cGMP levels in HT-22 cells will be measured using commercially available ELISA kits following treatment with the compounds.[9]

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed HT-22 cells in a 12-well plate and grow to ~80% confluency.

    • Treat cells with an effective concentration of Compound X or BAY 60-7550 (determined from the neuroprotection assay) for a specified time (e.g., 24 hours).[9]

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them using the lysis buffer provided in the ELISA kit.

  • ELISA Procedure:

    • Perform the cAMP and cGMP competitive ELISAs according to the manufacturer's instructions.

    • Measure the absorbance and calculate the concentrations of cAMP and cGMP based on a standard curve.

  • Data Analysis:

    • Normalize the cyclic nucleotide concentrations to the total protein content of each sample.

    • Compare the fold-change in cAMP and cGMP levels in compound-treated cells relative to vehicle-treated cells.

G cluster_0 cluster_1 cluster_2 NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2 PDE2 cGMP->PDE2 Hydrolyzed by cGMP->PDE2 Allosterically Activates PKG PKG cGMP->PKG Activates AMP_GMP AMP / GMP PDE2->AMP_GMP Hydrolyzes CompoundX Compound X or BAY 60-7550 CompoundX->PDE2 Inhibits CREB pCREB / BDNF Expression PKG->CREB PKA PKA PKA->CREB cAMP cAMP cAMP->PDE2 Hydrolyzed by cAMP->PKA Activates

Caption: PDE2 signaling pathway and point of inhibition.
Expected Data Summary
Treatment GroupCell Viability (% of Control)Intracellular cGMP (Fold Change)Intracellular cAMP (Fold Change)
Vehicle100%1.01.0
Corticosterone (100 µM)~50%To be determinedTo be determined
Corticosterone + Compound X Dose-dependent increaseIncreaseIncrease
Corticosterone + BAY 60-7550 Dose-dependent increase[13]Increase[9]Increase[9]

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the independent verification of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid's biological activity. By hypothesizing its role as a PDE2 inhibitor, based on the known activities of its core scaffold, we have established a direct comparative pathway against the well-validated inhibitor, BAY 60-7550.

The proposed experiments will quantitatively determine the potency (IC50) and selectivity of Compound X at the enzymatic level. Furthermore, the cell-based assays will provide critical insights into its functional efficacy in a physiologically relevant context, confirming its mechanism of action through the modulation of intracellular cyclic nucleotide signaling pathways.

Positive results from this validation workflow—specifically, a potent IC50 for PDE2, good selectivity, and the ability to rescue neuronal cells from stress-induced death via cAMP/cGMP elevation—would provide strong evidence for Compound X as a promising lead compound. Such findings would warrant further investigation, including pharmacokinetic profiling and in vivo studies in animal models of cognitive or affective disorders, to fully elucidate its therapeutic potential.

References

  • Ahmad, F., Vandeput, F., & Mongillo, M. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(19), 7435. [Link]

  • Ahmad, F., Vandeput, F., & Mongillo, M. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. PubMed. [Link]

  • Xu, Y., Zhang, H., Liu, J., et al. (2015). Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress. Neurobiology of Disease, 82, 338-350. [Link]

  • Weber, S., Siemer, S., & El-Armouche, A. (2017). PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cellular Signalling, 36, 145-153. [Link]

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  • Xu, Y., Pan, J., & O'Donnell, J. M. (2013). Phosphodiesterase-2 inhibitor reverses corticosterone-induced neurotoxicity and related behavioural changes via cGMP/PKG dependent pathway. International Journal of Neuropsychopharmacology, 16(8), 1783-1794. [Link]

  • Wilkins, M. R., Ghofrani, H. A., Weissmann, N., et al. (2014). Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension. Circulation, 130(6), 494-505. [Link]

  • Kelamangalath, L., & O'Donnell, J. M. (2013). cGMP Signaling, Phosphodiesterases and Major Depressive Disorder. Current Neuropharmacology, 11(5), 508-518. [Link]

  • ResearchGate. (n.d.). The effects of Bay 60-7550 (Bay) on corticosterone-induced cyclic.... Retrieved from ResearchGate. [Link]

  • Ruan, L., Du, K., Tao, M., et al. (2020). Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology, 11, 579. [Link]

  • ResearchGate. (n.d.). The effects of Bay 60-7550 (Bay) on corticosterone (Cort)-induced.... Retrieved from ResearchGate. [Link]

  • Tresadern, G., van der Pijl, F., Trabanco, A. A., et al. (2015). Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement. ACS Medicinal Chemistry Letters, 6(5), 580-584. [Link]

  • Huang, X., Zhu, M., Zhang, H., et al. (2019). The neuroprotective and antidepressant-like effects of Hcyb1, a novel selective PDE2 inhibitor. Acta Pharmaceutica Sinica B, 9(4), 749-760. [Link]

  • Mehel, H., Emons, J., Vettel, C., et al. (2013). Phosphodiesterase 2 Protects Against Catecholamine-Induced Arrhythmia and Preserves Contractile Function After Myocardial Infarction. Circulation Research, 112(4), 654-664. [Link]

  • Huang, X., Zhu, M., Zhang, H., et al. (2019). Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. International Journal of Neuropsychopharmacology, 22(10), 658-670. [Link]

  • Wang, L., Zhang, J., Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6265. [Link]

  • Sierksma, A. S., van den Hove, D. L., Steinbusch, H. W., et al. (2017). The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity. European Journal of Pharmacology, 797, 1-10. [Link]

  • Li, H., Xiang, L., Fan, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680. [Link]

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Comparative

A Strategic Guide to the Bioavailability Assessment of Novel Benzopyranones: A Comparative Analysis Featuring 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable therapeutic candidate is fraught with challenges. A pivotal hurdle in this process is und...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable therapeutic candidate is fraught with challenges. A pivotal hurdle in this process is understanding its bioavailability – the extent and rate at which the active moiety is absorbed and becomes available at the site of action. This guide provides a comprehensive, technically grounded framework for the comparative bioavailability analysis of "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (hereinafter referred to as Compound X), a novel molecule with a benzopyranone core.

In the absence of established data for Compound X, we will navigate a well-defined, tiered approach to its bioavailability assessment. This strategy will be presented as a comparative analysis against a hypothetical, structurally similar comparator, "Compound Y," which we will assume has moderate, known bioavailability characteristics. This comparative methodology is crucial in drug discovery for benchmarking and making informed decisions on candidate progression.

Introduction: The Significance of Early Bioavailability Assessment

Oral bioavailability (F) is a critical pharmacokinetic parameter that dictates the therapeutic potential of an orally administered drug.[1] It is a composite of several factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[1] Early and accurate assessment of these parameters is paramount to de-risk drug development programs, enabling a "fail fast, fail cheap" philosophy. This guide will detail a logical progression of assays, from high-throughput in vitro screens to resource-intensive in vivo studies, providing a robust dataset for decision-making.

Tier 1: High-Throughput In Vitro Permeability Screening

The initial phase of our investigation focuses on rapid, cost-effective in vitro models to predict the intestinal permeability of Compound X in comparison to Compound Y.[1][2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that predicts passive diffusion across the gastrointestinal tract.[1][3] It is an excellent first-pass screen for permeability, offering high throughput and low cost.[4] The assay measures the compound's ability to permeate a lipid-infused artificial membrane, providing an indication of its passive transcellular permeability.[1][5]

Experimental Rationale: By comparing the permeability coefficient (Pe) of Compound X to that of Compound Y and standard controls (high and low permeability compounds), we can quickly categorize its potential for passive absorption. A significantly lower Pe for Compound X would be an early red flag for poor absorption.

Hypothetical Comparative Data:

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Absorption
Compound X 0.8Low
Compound Y 4.5Moderate
Propranolol (High Permeability) >10High
Atenolol (Low Permeability) <1Low

Interpretation: The hypothetical data suggests that Compound X has significantly lower passive permeability than Compound Y, indicating potential absorption issues that warrant further investigation.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human oral drug absorption.[1][6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[6][7] This assay provides insights into both passive and active transport mechanisms.[5][6]

Experimental Rationale: This assay will not only confirm the passive permeability findings from PAMPA but also reveal if Compound X is a substrate for active efflux. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER). An ER greater than 2 suggests that the compound is actively transported out of the cells, which can significantly limit its bioavailability.[8]

Hypothetical Comparative Data:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Compound X 0.75.68.0
Compound Y 4.25.01.2
Talinolol (P-gp substrate) <0.5>5.0>10

Interpretation: The high efflux ratio for Compound X strongly suggests it is a substrate for an efflux transporter, likely P-gp. This is a critical finding, as it points to a specific mechanism for its poor permeability that might be overcome with medicinal chemistry modifications. Compound Y, with an ER close to 1, does not appear to be subject to significant efflux.

Tier 2: In Vivo Pharmacokinetic Studies in Rodents

Following the in vitro assessment, the most promising candidates are advanced to in vivo studies to understand their pharmacokinetic profile in a living system.[9][10] Rodent models, typically rats or mice, are commonly used for these initial studies due to their well-characterized physiology and ease of handling.[11][12]

Experimental Rationale: A well-designed rodent pharmacokinetic study will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[13][14] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine its absolute oral bioavailability.[15]

Hypothetical Comparative Pharmacokinetic Parameters in Rats:

ParameterCompound X (10 mg/kg PO)Compound Y (10 mg/kg PO)
Cmax (ng/mL) 50450
Tmax (h) 2.01.0
AUC₀-t (ng*h/mL) 2502250
Absolute Bioavailability (F%) 5%45%

Interpretation: The in vivo data corroborates the in vitro findings. Compound X exhibits very low oral bioavailability (5%) compared to Compound Y (45%). The low Cmax and AUC further indicate poor absorption. The longer Tmax for Compound X could suggest slower absorption or potential formulation-related dissolution issues.

Experimental Protocols

PAMPA Protocol
  • Prepare the lipid membrane solution: Dissolve 1% lecithin in dodecane.[4]

  • Coat the donor plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate.[4]

  • Prepare compound solutions: Dissolve Compound X, Compound Y, and control compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[4][16]

  • Add buffer to the acceptor plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer.[4]

  • Assemble the PAMPA sandwich: Place the donor plate onto the acceptor plate.

  • Add compound solutions to the donor plate: Add 150 µL of the compound solutions to the donor wells.[4]

  • Incubate: Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[4]

  • Sample analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate permeability: Calculate the apparent permeability (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[17]

  • Prepare Dosing Solutions: Prepare 10 µM solutions of the test compounds in transport buffer.[6]

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate and collect samples from the apical side as described above.

  • Sample Analysis: Quantify the compound concentrations in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability for both directions and the efflux ratio.

Rodent Pharmacokinetic Study Protocol
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[12][14]

  • Dosing:

    • Oral (PO): Administer the compound via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): Administer the compound via tail vein injection at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).[18]

  • Calculate Absolute Bioavailability: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Workflow and Rationale

Bioavailability_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Decision Making cluster_3 Key Outputs PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Initial Permeability Assessment Papp Papp (Permeability) PAMPA->Papp Rodent_PK Rodent Pharmacokinetics (Oral & IV Dosing) Caco2->Rodent_PK Promising Candidates Caco2->Papp ER Efflux Ratio Caco2->ER Decision Go/No-Go Decision Lead Optimization Rodent_PK->Decision In Vivo ADME Profile F Absolute Bioavailability (F%) Rodent_PK->F

Caption: A tiered approach to bioavailability assessment.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to evaluating the bioavailability of a novel chemical entity, "2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid" (Compound X). The tiered strategy, progressing from high-throughput in vitro assays to in vivo pharmacokinetic studies, allows for an efficient and data-driven assessment.

The hypothetical results for Compound X—low passive permeability and high efflux—point towards significant absorption challenges. The low in vivo bioavailability confirms these concerns. For a drug development program, these findings would trigger a "no-go" decision for this specific molecule in its current form. However, the data also provides invaluable insights for the medicinal chemistry team. The high efflux ratio suggests that structural modifications to reduce P-gp substrate activity could dramatically improve bioavailability.

Future work would involve synthesizing analogs of Compound X designed to circumvent efflux and re-evaluating them through this same tiered workflow. This iterative process of design, testing, and analysis is the cornerstone of successful drug discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025). Drug Metabolism and Disposition. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2021). ACS Chemical Biology. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). Pharmaceutics. [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). Bioequivalence & Bioavailability International Journal. [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Webinar. [Link]

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  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (2021). Pharmaceutics. [Link]

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Validation

A Comparative Guide to the Mechanism of Action of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (AMF-26)

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern cancer therapy, the Golgi apparatus has emerged as a promising, yet challenging, therapeutic target. Its central rol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern cancer therapy, the Golgi apparatus has emerged as a promising, yet challenging, therapeutic target. Its central role in protein trafficking and modification is critical for cell viability, and its disruption can trigger apoptotic pathways. This guide provides an in-depth analysis of the mechanism of action of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , a compound also identified as AMF-26 . We will explore the experimental evidence confirming its mode of action, compare its performance with the classical Golgi-disrupting agent Brefeldin A (BFA), and provide detailed protocols for key validation assays. Furthermore, we will contrast the activity of AMF-26 with other derivatives of the benzo[c]chromen-6-one scaffold to highlight its specific targeting of the Arf1 signaling pathway.

Unveiling the Target: AMF-26 as a Potent Inhibitor of Arf1 Activation

AMF-26 was identified through a unique bioinformatics approach utilizing a panel of 39 human cancer cell lines (JFCR39) and the COMPARE algorithm, which suggested a mode of action similar to Brefeldin A.[1] Subsequent experimental validation has robustly demonstrated that AMF-26 exerts its potent antitumor activity by inhibiting the activation of ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport and Golgi structure.[1][2]

Arf1 is a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by guanine nucleotide exchange factors (GEFs). In its active state, Arf1-GTP recruits effector proteins, such as the coat protein complex I (COPI), to Golgi membranes, initiating the budding of transport vesicles.[3][4][5]

AMF-26, like BFA, disrupts this crucial process by inhibiting the Arf1-GEF interaction.[1][2] Computer modeling and molecular dynamics simulations suggest that AMF-26 binds to the contact surface of the Arf1-Sec7 domain, the catalytic domain of many Arf-GEFs, a site also targeted by BFA.[1][2] This inhibition prevents the exchange of GDP for GTP on Arf1, leading to a decrease in the pool of active Arf1-GTP.

The Arf1 Activation and Inhibition Pathway

The following diagram illustrates the central role of Arf1 in Golgi function and the mechanism by which AMF-26 and BFA disrupt this pathway.

Arf1_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Membrane Arf1_GDP Arf1-GDP (Inactive) Arf_GEF Arf-GEF (e.g., GBF1) Arf1_GDP->Arf_GEF Recruitment Arf1_GTP Arf1-GTP (Active) Arf_GEF->Arf1_GTP GDP -> GTP Exchange Effector Effector Proteins (e.g., COPI, GGA3) Arf1_GTP->Effector Recruitment Vesicle Vesicle Budding Effector->Vesicle AMF26 AMF-26 AMF26->Arf_GEF Inhibits BFA Brefeldin A BFA->Arf_GEF

Caption: Arf1 activation cycle and points of inhibition by AMF-26 and BFA.

Comparative Analysis: AMF-26 versus Brefeldin A

While both AMF-26 and BFA target the Arf1 activation pathway, key differences in their chemical structure and in vivo efficacy make AMF-26 a more promising therapeutic candidate.

FeatureAMF-26Brefeldin A (BFA)
Chemical Structure Octahydronaphthalene derivative[1]Fungal macrolide lactone[3]
Mean GI₅₀ (JFCR39 panel) 47 nM[1]43 nM[1]
Inhibition of Arf1-GTP (100 µM) Reduced to 28.6% of control[1][6]Reduced to 37.1% of control[1][6]
Golgi Disruption Induces disruption of cis-Golgi and TGN at concentrations similar to BFA[1]Well-established Golgi disrupting agent[3][7][8][9][10][11]
Induction of Apoptosis Induces PARP cleavage, indicative of apoptosis[1]Can induce apoptosis, often linked to ER stress[3]
In Vivo Antitumor Activity Orally administered AMF-26 (83 mg/kg) induced complete regression of human breast cancer xenografts[1][2]Poor bioavailability has limited its progression beyond preclinical studies[1][2]

Key Insights:

  • Comparable In Vitro Potency: AMF-26 and BFA exhibit similar potent growth inhibitory activity against a panel of human cancer cell lines.[1]

  • Superior In Vivo Efficacy: The most significant advantage of AMF-26 is its demonstrated antitumor activity upon oral administration in animal models, a feat not achieved by BFA due to its poor bioavailability.[1][2] This highlights the potential of AMF-26 as a clinically translatable therapeutic.

Experimental Validation of AMF-26's Mechanism of Action

A series of robust in vitro experiments have been employed to elucidate and confirm the mechanism of action of AMF-26.

Arf1 Activation Assay (GGA3 Pulldown)

The direct inhibitory effect of AMF-26 on Arf1 activation can be quantified using a pulldown assay that specifically isolates the active, GTP-bound form of Arf1. This assay utilizes the GAT domain of GGA3 (Golgi-localized, γ-ear-containing, Arf-binding protein 3), an effector protein that preferentially binds to Arf1-GTP.[6][12][13]

Experimental Workflow:

GGA3_Pulldown_Workflow start Cancer Cells (e.g., BSY-1) treatment Treat with AMF-26, BFA, or DMSO (control) start->treatment lysis Cell Lysis treatment->lysis incubation Incubate lysate with immobilized GST-GGA3 beads lysis->incubation wash Wash beads to remove unbound proteins incubation->wash elution Elute bound proteins wash->elution analysis SDS-PAGE and Western Blot (Anti-Arf1 antibody) elution->analysis quantification Densitometry to quantify Arf1-GTP levels analysis->quantification

Caption: Workflow for the GGA3 pulldown assay to measure Arf1 activation.

A dose-dependent decrease in the amount of pulled-down Arf1 in AMF-26-treated cells compared to the control provides direct evidence of its inhibitory effect on Arf1 activation.[1][6]

Visualization of Golgi Disruption

The downstream consequence of Arf1 inhibition is the disassembly of the Golgi apparatus. This can be visualized and quantified using immunofluorescence microscopy.

Experimental Workflow:

Golgi_Disruption_Workflow start Cells grown on coverslips treatment Treat with AMF-26, BFA, or DMSO start->treatment fix_perm Fix and permeabilize cells treatment->fix_perm staining Immunostain for Golgi marker (e.g., GM130, TGN46) fix_perm->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Golgi morphology (e.g., fragmentation, dispersal) imaging->analysis

Caption: Workflow for visualizing and quantifying Golgi apparatus disruption.

In untreated cells, the Golgi apparatus appears as a compact, perinuclear structure. Upon treatment with AMF-26 or BFA, this structure becomes fragmented and dispersed throughout the cytoplasm.[1][14]

Apoptosis Induction Assay (PARP Cleavage)

The ultimate antitumor effect of AMF-26 is the induction of apoptosis. A key hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.[15][16][17]

Experimental Workflow:

PARP_Cleavage_Workflow start Cancer Cells treatment Treat with AMF-26 or DMSO for 24-48h start->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot with antibodies for cleaved PARP and total PARP sds_page->western_blot detection Detect and quantify cleaved PARP western_blot->detection

Caption: Workflow for detecting apoptosis via PARP cleavage.

The appearance of the cleaved PARP fragment in AMF-26-treated cells confirms the activation of the apoptotic cascade.[1]

Broader Context: The Benzo[c]chromen-6-one Scaffold

It is noteworthy that the 6H-benzo[c]chromen-6-one scaffold, the core structure of AMF-26, is found in other biologically active molecules with different targets. For instance, several derivatives of this scaffold have been identified as potent and selective agonists of the Estrogen Receptor Beta (ERβ).[18][19] These compounds typically feature hydroxyl groups at specific positions, which are crucial for their ERβ agonist activity.[18][19]

This highlights the importance of the specific substitutions on the benzo[c]chromen-6-one core in determining the biological target and mechanism of action. The propanoic acid side chain in AMF-26 is a key structural feature that directs its activity towards the Arf1 pathway rather than the estrogen receptors.

Conclusion

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (AMF-26) is a potent inhibitor of Arf1 activation, a mechanism that leads to the disruption of the Golgi apparatus and subsequent induction of apoptosis in cancer cells. While its in vitro potency is comparable to the well-known Golgi inhibitor Brefeldin A, AMF-26 demonstrates superior in vivo antitumor efficacy, making it a highly promising candidate for further drug development. The experimental protocols outlined in this guide provide a robust framework for validating the mechanism of action of AMF-26 and similar compounds targeting the Arf1 pathway. The distinct biological activity of AMF-26 compared to other benzo[c]chromen-6-one derivatives underscores the critical role of specific chemical modifications in determining therapeutic targets.

Experimental Protocols

Arf1 Activation Pulldown Assay

Materials:

  • GST-GGA3 (VHS-GAT domain) fusion protein immobilized on glutathione-Sepharose beads

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1% NP-40, 10 mM MgCl₂, 10% glycerol, protease inhibitors)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • SDS-PAGE loading buffer

  • Anti-Arf1 antibody

Procedure:

  • Culture cells (e.g., BSY-1 human breast cancer cells) to 80-90% confluency.

  • Treat cells with desired concentrations of AMF-26, BFA, or DMSO (vehicle control) for 1 hour.

  • Wash cells with ice-cold PBS and lyse in Lysis buffer on ice for 15 minutes.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Normalize total protein concentration of the supernatants.

  • Incubate 500 µg of protein lysate with 20 µg of GST-GGA3 beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with ice-cold Wash buffer.

  • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Arf1 antibody.

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

Golgi Disruption by Immunofluorescence

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat cells with AMF-26, BFA, or DMSO for the desired time (e.g., 1-2 hours).

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize cells with 0.2% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on glass slides using antifade mounting medium.

  • Visualize using a fluorescence or confocal microscope.

PARP Cleavage Western Blot

Materials:

  • RIPA buffer (or similar lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cleaved PARP and total PARP (or a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with AMF-26 or DMSO for 24-48 hours.

  • Harvest and lyse cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • If necessary, strip the membrane and re-probe for a loading control.

References

  • Ohashi, Y., Iijima, H., Yamaotsu, N., Yamazaki, K., Sato, S., Okamura, M., ... & Yamori, T. (2012). AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. Journal of Biological Chemistry, 287(6), 3885-3897. [Link]

  • Schematic illustration of the two signaling pathways regulated by ARF1. ResearchGate. [Link]

  • Brefeldin A. Wikipedia. [Link]

  • AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. PubMed. [Link]

  • Donaldson, J. G., Finazzi, D., & Klausner, R. D. (1992). Brefeldin A inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein. Nature, 360(6402), 350-352. [Link]

  • Volpicelli-Daley, L. A., Li, Y., Zhang, C. J., & Kahn, R. A. (2005). Analysis of Arf GTP-binding protein function in cells. Current protocols in cell biology, Chapter 14, Unit 14.7. [Link]

  • Sun, W., Cama, L. D., Birzin, E. T., Warrier, S., Locco, L., Mosley, R., ... & Rohrer, S. P. (2006). 6H-Benzo [c] chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & medicinal chemistry letters, 16(6), 1468-1472. [Link]

  • Cherfils, J. (2014). On the action of Brefeldin A on Sec7-stimulated membrane-recruitment and GDP/GTP exchange of Arf proteins. Biological chemistry, 395(7-8), 813-820. [Link]

  • 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists.
  • Renault, L., Guibert, B., & Cherfils, J. (2003). Binding site of brefeldin A at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain. Proceedings of the National Academy of Sciences, 100(11), 6404-6409. [Link]

  • Spano, S., Silletta, M. G., Colanzi, A., Alberti, S., Fiucci, G., Valente, C., ... & Corda, D. (2000). Molecular mechanism and functional role of brefeldin A-mediated ADP-ribosylation of CtBP1/BARS. The Journal of biological chemistry, 275(19), 14381-14388. [Link]

  • Schematic diagram illustrating the role of Arf family proteins and... ResearchGate. [Link]

  • Shiina, I., Hashizume, M., & Joh, Y. (2013). Total synthesis of AMF-26, an antitumor agent for inhibition of the Golgi system, targeting ADP-ribosylation factor 1. Journal of medicinal chemistry, 56(3), 1181-1190. [Link]

  • Schmitz, A., Grote, P., & Famulok, M. (2006). Quantification of Golgi complex assembly and disassembly in live cells fluorescent images. Cytometry Part A, 69(7), 670-674. [Link]

  • Golden, H. J., & He, B. (2021). Disruption of the Golgi Apparatus and Contribution of the Endoplasmic Reticulum to the SARS-CoV-2 Replication Complex. Viruses, 13(9), 1799. [Link]

  • Hafner, M., Schmitz, A., & Famulok, M. (2006). Quantification of ARF-GTP in HepG2 by pulldown with GST-GGA3 (1-316). Nature protocols, 1(1), 221-224. [Link]

  • Unbiased quantification of Golgi scattering and Golgi-centrosome association. PMC - NIH. [Link]

  • Live cell assays to identify regulators of ER to Golgi trafficking. PMC. [Link]

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  • Gurland, G., & Gundersen, G. G. (1993). Disruption of the Golgi apparatus with brefeldin A does not destabilize the associated detyrosinated microtubule network. Journal of cell science, 106(3), 895-905. [Link]

  • Sciaky, N., Presley, J., Smith, C., Zaal, K. J., Cole, N., Moreira, J. E., ... & Lippincott-Schwartz, J. (1997). Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons. Journal of Cell Biology, 139(5), 1157-1173. [Link]

  • Strous, G. J., van Kerkhof, P., van Meer, G., Rijnboutt, S., & Schwartz, A. L. (1992). Differential effects of brefeldin A on transport of secretory and lysosomal proteins. The Journal of cell biology, 119(6), 1431-1441. [Link]

  • Mapping the global interactome of the ARF family reveals spatial organization in cellular signaling pathways. bioRxiv. [Link]

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  • Sciaky, N., Presley, J., Smith, C., Zaal, K. J., Cole, N., Moreira, J. E., ... & Lippincott-Schwartz, J. (1997). Golgi tubule traffic and the effects of brefeldin A visualized in living cells. Molecular biology of the cell, 8(5), 871-886. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, compounds featuring the benzopyran or chromenone scaffold are of significant...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, compounds featuring the benzopyran or chromenone scaffold are of significant interest due to their diverse biological activities.[1][2] This guide provides essential safety and handling protocols for a specific member of this class, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, ensuring the well-being of our researchers while maintaining the integrity of our scientific endeavors.

Hazard Assessment: A Synthesis of Structural Analogs

The propanoic acid moiety suggests that this compound is likely to exhibit corrosive properties.[3] Safety data for propionic acid indicates it can cause severe skin burns and eye damage, and its vapors may cause respiratory irritation.[4][5][6] Similarly, 2-oxo-propanoic acid is classified as a combustible liquid that causes serious eye damage.[7]

The benzopyran core and its derivatives are widely explored in medicinal chemistry.[8] While not always acutely toxic, they are biologically active molecules and should be handled with care. For instance, some chromenone derivatives have been investigated as pharmacological chaperones and CRM1 inhibitors, indicating their potential to interact with cellular pathways.[1][9] GHS data for a structurally related compound, 3-(6-Chloro-3-oxo-2,3-dihydro-benzo[4]oxazin-4-yl)-propionic acid, indicates it can cause skin and eye irritation, and may cause respiratory irritation.[10]

Based on this analysis, we must assume 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially corrosive. As with any novel compound of unknown toxicity, it is prudent to handle it as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldThe carboxylic acid functional group presents a significant risk of serious eye damage and irritation.[7] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection against splashes, especially during transfer or solution preparation.[11]
Hand Protection Double-gloving with nitrile glovesGiven the potential for skin irritation and the unknown dermal absorption properties of the compound, double-gloving is a necessary precaution.[12][13] If a splash occurs, the outer glove can be removed immediately, minimizing contact time.[13] For extended handling, consider heavier-duty gloves.
Body Protection A lab coat, supplemented with a chemically resistant apronA lab coat is the minimum requirement for laboratory work. An apron provides an additional barrier of protection against spills and splashes of this potentially corrosive compound.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any dust or aerosols, all handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood.[14]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14][15]

  • The storage area should be clearly labeled.

Handling and Experimental Workflow

The following workflow diagram illustrates the key steps for safely handling 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit and function Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use appropriate balance Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Add acid to solvent Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Use approved procedures Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow proper sequence G Solid Waste Solid Waste Contaminated PPE, weigh boats, absorbent paper Labeled Hazardous Waste Bag Labeled Hazardous Waste Bag Solid Waste->Labeled Hazardous Waste Bag Segregate Liquid Waste Liquid Waste Unused solutions, reaction mixtures, solvent rinses Labeled Hazardous Waste Container Labeled Hazardous Waste Container Liquid Waste->Labeled Hazardous Waste Container Segregate Sharps Waste Sharps Waste Contaminated needles, Pasteur pipettes Puncture-Resistant Sharps Container Puncture-Resistant Sharps Container Sharps Waste->Puncture-Resistant Sharps Container Segregate

Caption: A clear guide for segregating waste generated from handling the compound.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent paper, should be placed in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office. Follow all local, state, and federal regulations. [7] By adhering to these protocols, we can ensure a safe and productive research environment for the advancement of science.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • PubChem. (n.d.). 3-(6-Chloro-3-oxo-2,3-dihydro-benzoo[4]xazin-4-yl)-propionic acid. Retrieved from [Link]

  • Penta chemicals. (2025, July 8). Propionic acid. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. Retrieved from [Link]

  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. Retrieved from [Link]

  • NIH. (n.d.). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of chromenone derived compounds (chromone and.... Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of chromenone fused pyrrolo[2,1-a]isoquinoline derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
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Reactant of Route 2
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
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